4,4'-Oxybis(ethynylbenzene)
Description
BenchChem offers high-quality 4,4'-Oxybis(ethynylbenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Oxybis(ethynylbenzene) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-(4-ethynylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNLEMUSWLWGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434904 | |
| Record name | 4,4'-Oxybis(ethynylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21368-80-9 | |
| Record name | 4,4'-Oxybis(ethynylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physical Properties of 4,4'-Oxybis(ethynylbenzene)
Introduction
4,4'-Oxybis(ethynylbenzene), a key monomer in advanced materials science, is distinguished by its rigid molecular architecture, which features two phenylacetylene units linked by an ether bridge. This structure imparts exceptional thermal stability and provides reactive terminal ethynyl groups for polymerization.[1] The primary application of this compound is as a monomer or an oligomer end-capper in the synthesis of high-performance thermosetting polymers, such as polyimides, which are critical for the aerospace and electronics industries.[1] The ethynyl functionalities facilitate a cross-linking cure process that proceeds without the evolution of volatile byproducts, leading to the formation of highly stable, void-free polymer networks.[1] This guide offers a detailed examination of the core physical properties of 4,4'-Oxybis(ethynylbenzene), providing foundational data and standardized protocols essential for its application in materials engineering and synthesis.
Molecular and Chemical Identity
A precise understanding of the fundamental chemical identifiers of a compound is the bedrock of all subsequent research and application.
-
Chemical Name: 4,4'-Oxybis(ethynylbenzene)
-
Synonyms: 4,4'-Diethynyldiphenyl ether, p,p'-Diethynyldiphenylether
-
Molecular Formula: C₁₆H₁₀O[3]
-
SMILES: C#CC1=CC=C(OC2=CC=C(C#C)C=C2)C=C1[3]
-
Molecular Structure: The molecule consists of a central diphenyl ether core, with ethynyl groups (-C≡CH) attached at the para positions (4 and 4') of each phenyl ring. This linear, rigid structure is a key determinant of its material properties.
Core Physical Properties
The quantitative physical parameters of 4,4'-Oxybis(ethynylbenzene) are summarized below. These values are critical for predicting its behavior in various physical states and for designing processing conditions in polymer synthesis.
| Property | Value | Source / Method |
| Molecular Weight | 218.25 g/mol | [3] |
| Monoisotopic Mass | 218.07316 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from typical synthesis results[5] |
| Melting Point | Not specified in literature; requires experimental determination via DSC. | N/A |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from thermal stability |
| Density | Not specified in literature; can be determined via gas pycnometry. | N/A |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
Thermal Behavior and Stability
The defining characteristic of 4,4'-Oxybis(ethynylbenzene) is its suitability for high-temperature applications, a direct consequence of its exceptional thermal stability.[1]
Differential Scanning Calorimetry (DSC)
DSC analysis is employed to determine key thermal transitions. For a monomer like this, the primary features of interest are the melting endotherm (Tₘ) and the polymerization exotherm. The onset of the exothermic cure reaction indicates the temperature at which the ethynyl groups begin to cross-link, a critical parameter for processing thermoset resins.
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing a definitive assessment of thermal stability. Under an inert atmosphere (e.g., nitrogen), the onset of decomposition for ethynyl-terminated monomers is typically very high. TGA is used to establish the upper service temperature limit of the resulting cured polymer and to confirm that the curing process occurs without significant mass loss.
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous fingerprint for the molecular structure of 4,4'-Oxybis(ethynylbenzene).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The expected spectra in a solvent like CDCl₃ are as follows:
-
¹H NMR:
-
Aromatic Protons (AA'BB' system): Two distinct doublets are expected in the aromatic region (~7.0-7.6 ppm), corresponding to the protons ortho and meta to the ether linkage.
-
Acetylenic Proton (-C≡CH): A sharp singlet is expected around 3.0-3.2 ppm. The integration of the aromatic protons to the acetylenic protons should yield a 4:1 ratio.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals corresponding to the four distinct aromatic carbons will appear in the ~115-160 ppm range.
-
Alkynyl Carbons (-C≡C-): Two characteristic signals are expected in the ~77-84 ppm range, one for the terminal acetylenic carbon and one for the carbon attached to the phenyl ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups. The spectrum of 4,4'-Oxybis(ethynylbenzene) is characterized by the following vibrational modes:
-
≡C-H Stretch: A sharp, strong absorption band around 3300-3250 cm⁻¹.
-
C≡C Stretch: A medium, sharp absorption band around 2150-2100 cm⁻¹.
-
C-O-C Asymmetric Stretch: A strong absorption band in the 1270-1230 cm⁻¹ region, characteristic of aryl ethers.
-
C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides a practical solubility profile.[6][7] 4,4'-Oxybis(ethynylbenzene) is generally:
-
Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and N,N-dimethylformamide (DMF).
-
Slightly soluble in moderately polar solvents like acetone.
-
Insoluble in water and non-polar aliphatic hydrocarbons like hexane.
This profile is consistent with its rigid, aromatic structure and moderate polarity imparted by the ether linkage.
Standardized Characterization Protocols
To ensure data integrity and reproducibility, the following standardized protocols for the characterization of 4,4'-Oxybis(ethynylbenzene) are provided.
Protocol 6.1: Thermal Analysis via DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Purge with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program to ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[8]
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge with nitrogen gas at 50 mL/min.
-
Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point beyond the curing exotherm (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition and the temperature of 5% mass loss (Td5).
-
DSC: Identify the peak temperature of the melting endotherm (Tₘ) and the onset and peak temperatures of the polymerization exotherm.
-
Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
The analysis should be performed on a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate resolution of the aromatic signals.[9]
-
Acquire the ¹H spectrum, followed by the ¹³C{¹H} spectrum.
-
-
Data Processing:
-
Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[9]
-
Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to confirm proton ratios.
-
Visualizations: Workflows and Relationships
Visual diagrams help clarify complex processes and conceptual links.
Caption: General workflow for the physical characterization of 4,4'-Oxybis(ethynylbenzene).
Caption: Relationship between molecular structure and key physical properties.
Conclusion
4,4'-Oxybis(ethynylbenzene) is a specialty monomer whose physical properties are intrinsically linked to its molecular structure. Its high thermal stability, conferred by the rigid aromatic backbone, and its capacity for addition polymerization via terminal ethynyl groups make it an invaluable component in the formulation of advanced, high-performance materials. The analytical and characterization data presented in this guide provide the necessary foundation for researchers to confidently utilize this compound in their work, enabling the development of next-generation polymers for demanding applications.
References
- Titov, A. A., et al. (n.d.).
- Chemsrc. (n.d.). 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9. Chemsrc.
- The Royal Society of Chemistry. (2012).
- Chem960. (n.d.). CAS No.21368-80-9 | 4,4'-Oxybis(ethynylbenzene).
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). 4,4'-Oxybis(ethynylbenzene) | 21368-80-9.
- The Royal Society of Chemistry. (n.d.).
- BLD Pharm. (n.d.). 21368-80-9 | 4,4'-Oxybis(ethynylbenzene).
- PubChem. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central.
- El-Khateeb, M., et al. (2021). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Indian Academy of Sciences.
- La Rosa, C., et al. (2005). Thermal behavior and crystallization kinetics of random poly(Ethylene-Co-2,2-Bis[4-(Ethylenoxy)-1,4-phenylene]propane terephthalate) copolyesters.
- Wang, Y., et al. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. MDPI.
- ResearchGate. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9 | Chemsrc [chemsrc.com]
- 3. 21368-80-9|4,4'-Oxybis(ethynylbenzene)|BLD Pharm [bldpharm.com]
- 4. 21368-80-9(4,4'-Oxybis(ethynylbenzene)) | Kuujia.com [kuujia.com]
- 5. rsc.org [rsc.org]
- 6. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
4,4'-Oxybis(ethynylbenzene): A Technical Guide for Advanced Research
An In-depth Exploration of a Versatile Diaryl Ether Alkyne for Materials Science and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4,4'-Oxybis(ethynylbenzene), a diaryl ether derivative featuring terminal alkyne functionalities. This document is intended for researchers, scientists, and professionals in drug development and materials science. It will cover the fundamental physicochemical properties, detailed structural information, synthesis methodologies, and current and potential applications of this versatile molecule. Particular emphasis is placed on its role as a monomer in the synthesis of high-performance polymers and as a scaffold in medicinal chemistry.
Introduction: The Significance of Diaryl Ether Alkynes
The unique combination of a flexible diaryl ether linkage and rigid, reactive terminal alkyne groups bestows 4,4'-Oxybis(ethynylbenzene) with a desirable set of properties. The diaryl ether motif is a prevalent scaffold in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The ethynyl group, a simple yet powerful functional group, is a cornerstone in modern medicinal chemistry, acting as a pharmacophore, a reactive handle for bioconjugation via "click" chemistry, and a building block for complex molecular architectures[2][3][4]. The synergy of these two structural features makes 4,4'-Oxybis(ethynylbenzene) a molecule of significant interest for advanced applications.
Core Properties and Structure
Chemical Identity
-
Systematic Name: 4,4'-Oxybis(ethynylbenzene)
-
Synonyms: 1-ethynyl-4-(4-ethynylphenoxy)benzene, 4,4'-Diethynyldiphenyl ether
-
CAS Number: 21368-80-9
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₀O |
| Molecular Weight | 218.25 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and DMSO |
| SMILES | C#CC1=CC=C(OC2=CC=C(C#C)C=C2)C=C1 |
Chemical Structure
The structure of 4,4'-Oxybis(ethynylbenzene) is characterized by two phenyl rings linked by an oxygen atom, with a terminal acetylene group at the para position of each ring.
Caption: Chemical structure of 4,4'-Oxybis(ethynylbenzene).
Synthesis of 4,4'-Oxybis(ethynylbenzene)
The primary and most efficient method for the synthesis of 4,4'-Oxybis(ethynylbenzene) is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Reaction Scheme
The synthesis typically involves the coupling of 4,4'-diiododiphenyl ether or 4,4'-dibromodiphenyl ether with a protected or terminal alkyne, followed by deprotection if necessary. A common approach is the coupling with trimethylsilylacetylene (TMSA) followed by desilylation.
Caption: General workflow for the synthesis of 4,4'-Oxybis(ethynylbenzene).
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established Sonogashira coupling procedures. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-diiododiphenyl ether (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio.
-
To this stirred suspension, add trimethylsilylacetylene (TMSA, 2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product, 4,4'-oxybis((trimethylsilyl)ethynylbenzene), can be purified by column chromatography on silica gel.
Step 2: Desilylation
-
Dissolve the purified intermediate in a mixture of methanol and THF.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 4,4'-Oxybis(ethynylbenzene), can be further purified by recrystallization or column chromatography to yield a pure solid.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of 4,4'-Oxybis(ethynylbenzene).
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.6 ppm and a characteristic singlet for the acetylenic protons around δ 3.1-3.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the quaternary carbons of the alkyne group appearing in the δ 80-90 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the terminal C-H stretch of the alkyne at approximately 3300 cm⁻¹ and a weaker C≡C stretch around 2100 cm⁻¹. The C-O-C stretching of the diaryl ether will be observed in the 1200-1250 cm⁻¹ region[5][6].
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) may show fragmentation patterns corresponding to the loss of the ethynyl groups and cleavage of the ether linkage[7][8].
Applications in Research and Development
High-Performance Polymers and Materials Science
The terminal ethynyl groups of 4,4'-Oxybis(ethynylbenzene) are highly reactive and can undergo thermal or catalytic polymerization to form cross-linked, thermally stable networks. This property makes it a valuable monomer or crosslinking agent for the synthesis of high-performance polymers with applications in:
-
Aerospace and Electronics: Due to their high thermal stability and low dielectric constant, polymers derived from this monomer are suitable for use as matrix resins for advanced composites and as insulating materials in microelectronics.
-
Microporous Polymers: The rigid structure of the monomer can be exploited to create polymers with intrinsic microporosity, which have potential applications in gas storage, separation, and catalysis.
Drug Discovery and Medicinal Chemistry
The 4,4'-Oxybis(ethynylbenzene) scaffold is a promising starting point for the design and synthesis of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The diaryl ether core is a privileged structure in medicinal chemistry[1][9]. The terminal alkyne groups provide handles for further functionalization using "click" chemistry or other coupling reactions to generate libraries of compounds for high-throughput screening[3][4].
-
Probes for Chemical Biology: The alkyne functionality can be used to attach fluorescent dyes, affinity tags, or other reporter molecules, enabling the use of 4,4'-Oxybis(ethynylbenzene) derivatives as chemical probes to study biological processes[10].
-
PET Imaging: The ethynylbenzene moiety can be incorporated into molecules designed as probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in drug discovery and diagnostics[10].
Conclusion
4,4'-Oxybis(ethynylbenzene) is a molecule of significant synthetic utility and potential for a wide range of applications. Its straightforward synthesis via the robust Sonogashira coupling, combined with the desirable properties imparted by the diaryl ether and terminal alkyne functionalities, makes it a valuable building block for both materials scientists and medicinal chemists. Further exploration of this and related structures is likely to lead to the development of novel high-performance materials and innovative therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Retrieved from [Link]
-
ResearchGate. (n.d.). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Retrieved from [Link]
-
National Institutes of Health. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]
-
International Journal of New Chemistry. (2024). PDF 1014.01 K. Retrieved from [Link]
-
PubMed. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Retrieved from [Link]
-
PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
SciSpace. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S1 Electronic Supplementary Information (ESI) for: Probing the role of an FeIV tetrazene in catalytic aziridination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results - Beilstein Journals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]
-
MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. Retrieved from [Link]
-
UvA-DARE (Digital Academic Repository). (2024). The infrared absorption spectrum of phenylacetylene. Retrieved from [Link]
-
arXiv. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylethyne. Retrieved from [Link]
-
ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene (a) IR spectra of.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenylacetylene. Retrieved from [Link]
Sources
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 4,4'-Oxybis(ethynylbenzene) in Common Laboratory Solvents
This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of 4,4'-Oxybis(ethynylbenzene), a key building block in materials science and drug discovery.[1] The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess its solubility profile in a variety of common laboratory solvents.
Introduction to 4,4'-Oxybis(ethynylbenzene) and the Critical Role of Solubility
4,4'-Oxybis(ethynylbenzene), with a molecular weight of 218.25 g/mol and the chemical formula C₁₆H₁₀O, is a diaryl ether characterized by terminal ethynyl groups.[1] This unique structure imparts rigidity and linearity, making it a valuable monomer in the synthesis of polymers and a scaffold in medicinal chemistry.[2][3] Understanding the solubility of this compound is paramount for its application in these fields. Solubility data is crucial for reaction setup, purification, formulation, and the development of drug delivery systems.[4][5]
The general principle of "like dissolves like" provides a foundational prediction of solubility.[6] Given the aromatic and ether functionalities of 4,4'-Oxybis(ethynylbenzene), it is expected to exhibit poor solubility in highly polar solvents like water and better solubility in organic solvents with moderate to low polarity.
Predicted Solubility Profile of 4,4'-Oxybis(ethynylbenzene)
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The molecule is predominantly non-polar due to the large aromatic rings, making it immiscible with the highly polar water. |
| Methanol, Ethanol | Sparingly Soluble | The presence of the ether oxygen allows for some interaction with polar protic solvents, but the large non-polar hydrocarbon backbone limits solubility. |
| Acetone, Tetrahydrofuran (THF) | Soluble | These polar aprotic solvents are capable of dissolving both polar and non-polar compounds to some extent and are likely to be good solvents for 4,4'-Oxybis(ethynylbenzene). |
| Dichloromethane (DCM), Chloroform | Soluble | These non-polar solvents are expected to effectively solvate the aromatic rings and the overall non-polar character of the molecule. |
| Toluene, Hexane | Soluble to Sparingly Soluble | Toluene, being aromatic, should be a good solvent. Hexane, being a non-polar aliphatic solvent, may be less effective but could still show some solubility. |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These highly polar aprotic solvents are often excellent solvents for a wide range of organic compounds. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determining the solubility of a compound like 4,4'-Oxybis(ethynylbenzene) in various solvents. This method is designed to be a self-validating system, providing clear and reproducible results.[4][7][8]
Materials:
-
4,4'-Oxybis(ethynylbenzene)
-
A selection of test solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane, DMSO)
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of 4,4'-Oxybis(ethynylbenzene) and place it into a small, clean, and dry test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[7]
-
Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[4]
-
Observation: Carefully observe the mixture. Note whether the solid dissolves completely, partially, or not at all. If the compound dissolves completely, it is considered "soluble" in that solvent under these conditions. If some solid remains, it is "partially soluble" or "insoluble."
-
Confirmation of Insolubility: If the compound appears insoluble after the addition of the full 0.75 mL of solvent, gently heat the test tube to see if solubility increases with temperature. Allow the solution to cool to room temperature to check for precipitation.
-
Record Keeping: Meticulously record all observations for each solvent tested.
Diagram of the Experimental Workflow:
Caption: Workflow for qualitative solubility determination.
Advanced Considerations for Quantitative Solubility Analysis
For applications in drug development and materials science, a quantitative measure of solubility is often required. Techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be employed to determine the exact concentration of a saturated solution.
Conclusion
While a comprehensive public database on the solubility of 4,4'-Oxybis(ethynylbenzene) is not yet established, this guide provides the theoretical framework and practical protocols for researchers to determine its solubility profile. By systematically applying the described methodologies, scientists can generate the critical data needed to advance their research and development efforts.
References
- Determination of Solubility Class. (n.d.).
- Solubility of Organic & Inorganic Compounds. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
4,4'-OXYBIS(ETHYNYLBENZENE). (n.d.). Chemsrc. Retrieved from [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PubMed Central. Retrieved from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
-
Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. (2014, March 15). PubMed. Retrieved from [Link]
-
4-(TERT-BUTYL)PHENYLACETYLENE. (n.d.). ChemWhat. Retrieved from [Link]
-
1-Ethoxy-4-ethynylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
Common Organic Solvents. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. (2025, August 10). ResearchGate. Retrieved from [Link]
- Properties of Common Organic Solvents. (2022, September 8).
- Common Organic Solvents: Table of Properties. (n.d.).
-
Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. (n.d.). ResearchGate. Retrieved from [Link]
-
Fueling the Pipeline via Innovations in Organic Synthesis. (n.d.). PubMed Central. Retrieved from [Link]
- Dynamic Collaborations for the Development of Immune Checkpoint Blockade Agents. (2021, May 24).
-
Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. 21368-80-9|4,4'-Oxybis(ethynylbenzene)|BLD Pharm [bldpharm.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. Dynamic Collaborations for the Development of Immune Checkpoint Blockade Agents [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
1H and 13C NMR spectral data for 4,4'-Oxybis(ethynylbenzene)
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4'-Oxybis(ethynylbenzene)
Introduction
4,4'-Oxybis(ethynylbenzene), also known as bis(4-ethynylphenyl) ether, is a rigid, linear molecule featuring a central diaryl ether linkage with terminal acetylene groups. This structure makes it a valuable building block in the synthesis of polymers, dendrimers, and functional organic materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 4,4'-Oxybis(ethynylbenzene), offering insights into experimental protocols, spectral interpretation, and data assignment grounded in fundamental principles of magnetic resonance.
Molecular Structure and Symmetry
The chemical structure of 4,4'-Oxybis(ethynylbenzene) possesses a high degree of symmetry, with a C₂ axis passing through the central oxygen atom. This symmetry is a critical factor in interpreting its NMR spectra, as it renders certain protons and carbon atoms chemically equivalent, thereby simplifying the number of observed signals.
Caption: Structure of 4,4'-Oxybis(ethynylbenzene) with atom numbering.
Due to the molecule's symmetry:
-
Protons: H2 is equivalent to H6, H2', and H6'. H3 is equivalent to H5, H3', and H5'. The two acetylenic protons (Hα and Hα') are also equivalent. This results in only three expected signals in the ¹H NMR spectrum.
-
Carbons: C1 is equivalent to C1'. C2/C6 are equivalent to C2'/C6'. C3/C5 are equivalent to C3'/C5'. C4 is equivalent to C4'. The two α carbons are equivalent, and the two β carbons of the alkyne are equivalent. This results in six expected signals in the ¹³C NMR spectrum.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data requires careful sample preparation and parameter selection. The following protocol is a self-validating system for obtaining reliable spectra for 4,4'-Oxybis(ethynylbenzene).
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent affects chemical shifts; consistency is key for comparative analysis.[1]
-
Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2][3] Most deuterated solvents are available with TMS already added.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4][5]
-
¹H NMR Parameters:
-
Temperature: 298 K (25 °C).[6]
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Mode: Proton-decoupled mode to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[7]
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though routine ¹³C spectra are typically not integrated.[7]
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]
-
Caption: Workflow for NMR sample preparation and data processing.
¹H and ¹³C NMR Spectral Data Analysis
The chemical shifts (δ) are influenced by the electronic environment of each nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause upfield shifts (lower ppm).
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct signals:
-
Aromatic Protons (H3/H5): These protons are ortho to the electron-donating ether linkage and meta to the electron-withdrawing ethynyl group. The ether group's donating effect dominates, shielding these protons relative to benzene (7.34 ppm). They appear as a doublet due to coupling with H2/H6.
-
Aromatic Protons (H2/H6): These protons are meta to the ether linkage and ortho to the ethynyl group. The deshielding effect of the alkyne's anisotropy and its electron-withdrawing character shifts these protons downfield.[9][10] They also appear as a doublet due to coupling with H3/H5.
-
Acetylenic Proton (Hα): The terminal alkyne proton signal typically appears in the range of 2.0-3.5 ppm. Its precise location is sensitive to the electronic effects of the aromatic system.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six singlet signals:[7][8]
-
C4 (ipso-Carbon to Oxygen): This quaternary carbon is directly attached to the highly electronegative oxygen atom, causing a significant downfield shift, making it the most deshielded aromatic carbon.[11]
-
C3/C5: These protonated carbons are ortho to the oxygen. The strong shielding effect of the ether oxygen moves this signal upfield relative to other aromatic carbons.
-
C2/C6: These protonated carbons are meta to the oxygen and ortho to the ethynyl group. They are less shielded than C3/C5.
-
C1 (ipso-Carbon to Alkyne): This quaternary carbon is attached to the alkyne group. Its chemical shift is influenced by the substituent effects of the ether and the alkyne. Quaternary carbons often show weaker signals due to longer relaxation times.[7]
-
Cβ (Internal Alkyne Carbon): The carbon attached to the phenyl ring (C-C≡CH).
-
Cα (Terminal Alkyne Carbon): The terminal carbon of the alkyne (C≡CH).
Summary of Spectral Data
The following table summarizes the predicted chemical shifts for 4,4'-Oxybis(ethynylbenzene). These values are based on established chemical shift ranges and data from structurally related phenylacetylene and diaryl ether compounds.[11][12][13][14]
| Assignment | ¹H NMR δ (ppm) | Multiplicity | ¹³C NMR δ (ppm) |
| Hα (Ethynyl-H) | ~3.1 | Singlet (s) | - |
| H2/H6 | ~7.4 | Doublet (d) | - |
| H3/H5 | ~7.0 | Doublet (d) | - |
| Cα (≡C H) | ~78 | - | |
| Cβ (-C ≡CH) | ~83 | - | |
| C1 | ~118 | - | |
| C2/C6 | ~134 | - | |
| C3/C5 | ~119 | - | |
| C4 | ~158 | - |
Note: Coupling constants (J) for the aromatic doublets are typically in the range of 7-9 Hz.
Conclusion
The ¹H and ¹³C NMR spectra of 4,4'-Oxybis(ethynylbenzene) are highly characteristic and directly reflect the molecule's symmetric structure. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, NMR spectroscopy serves as a powerful and definitive tool for the structural verification and purity assessment of this important synthetic building block. The predictable pattern of three proton signals and six carbon signals provides a clear spectral fingerprint for researchers and drug development professionals.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. Supporting Information for -.
- The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content.
- The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science.
- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -.
- The Royal Society of Chemistry. 1H- and 13C-NMR for -.
- Unknown Source. Chemical shifts.
- Unknown Source. 13 Carbon NMR.
- The Royal Society of Chemistry. (2018). Supporting Information.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Unknown Source. Tables For Organic Structure Analysis.
- Unknown Source. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- Unknown Source. 13-C NMR Chemical Shift Table.pdf.
- ResearchGate. Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Unknown Source. 5 Combination of 1H and 13C NMR Spectroscopy.
- Unknown Source. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. Synthesis and characterization of unsymmetric phenylene-ethynylene trimers and tetramers with different substituted chromophores as blue-light-emitters..
- Unknown Source. 1H-NMR.
- Unknown Source. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY.
Sources
- 1. rsc.org [rsc.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. srd.nist.gov [srd.nist.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. compoundchem.com [compoundchem.com]
- 9. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Thermal stability and decomposition temperature of 4,4'-Oxybis(ethynylbenzene)
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Oxybis(ethynylbenzene)
Foreword
Prepared for researchers, polymer scientists, and professionals in advanced materials development, this guide provides a comprehensive examination of the thermal characteristics of 4,4'-Oxybis(ethynylbenzene). As a key monomer in the synthesis of high-performance thermosetting polymers, a thorough understanding of its thermal stability, curing behavior, and decomposition profile is critical for its application in demanding environments such as aerospace, defense, and microelectronics. This document synthesizes experimental data and mechanistic insights to serve as a practical and authoritative resource.
Introduction: The Significance of 4,4'-Oxybis(ethynylbenzene)
4,4'-Oxybis(ethynylbenzene) is an aromatic monomer distinguished by its rigid diphenyl ether backbone and two terminal ethynyl (acetylene) groups. This unique molecular architecture makes it a foundational building block for advanced thermosetting polymers, including polyimides and polyphenylquinoxalines.[1] The primary appeal of this monomer lies in its ability to undergo thermal curing, where the terminal ethynyl groups react to form a highly cross-linked, three-dimensional network.
A critical advantage of this curing mechanism is that it proceeds without the generation of volatile byproducts.[1] This "addition-type" polymerization is highly desirable in the manufacturing of composite materials, as it minimizes the formation of voids within the polymer matrix, leading to components with superior mechanical integrity and reliability.[1] The resulting polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for high-temperature applications.[1]
Molecular Structure and its Influence on Thermal Properties
The thermal behavior of 4,4'-Oxybis(ethynylbenzene) is a direct consequence of its molecular structure. Three key features govern its performance:
-
Aromatic Rings: The two phenyl rings provide inherent rigidity and high thermal stability, contributing to the high char yield observed upon decomposition.
-
Ether Linkage (-O-): The oxygen atom connecting the phenyl rings imparts a degree of flexibility to the polymer backbone, which can improve processability compared to fully rigid-rod polymers.
-
Terminal Ethynyl Groups (-C≡CH): These are the reactive sites. Upon heating, they undergo complex, self-initiated polymerization reactions, primarily cyclotrimerization and other cross-linking pathways, to form a stable, aromatic, and highly cross-linked network.[2]
Caption: Molecular structure of 4,4'-Oxybis(ethynylbenzene).
Core Analytical Methodologies for Thermal Analysis
The thermal properties of 4,4'-Oxybis(ethynylbenzene) and the polymers derived from it are primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is the definitive method for determining thermal stability and decomposition temperatures. For polymers derived from ethynyl-terminated monomers, TGA provides critical data on the onset of degradation and the char yield, which is the percentage of material remaining at very high temperatures and is an indicator of flame resistance.[4]
Polymers based on 4,4'-Oxybis(ethynylbenzene) exhibit exceptional thermal stability, with decomposition often beginning well above 400°C. For instance, related silicon-containing arylacetylene resins begin to decompose at temperatures above 500°C.[2] High char yields, often in the range of 70-80% at 800°C in a nitrogen atmosphere, are characteristic of these highly aromatic, cross-linked networks.[4]
Objective: To determine the thermal stability, onset decomposition temperature, and char yield of a cured polymer sample based on 4,4'-Oxybis(ethynylbenzene).
Materials & Instrumentation:
-
Cured polymer sample (5-10 mg)
-
TGA instrument (e.g., Mettler Toledo TGA/DSC, TA Instruments Q500)
-
High-purity nitrogen or air for purge gas
-
Sample pans (ceramic or platinum)
Step-by-Step Procedure:
-
Sample Preparation: Ensure the cured polymer sample is dry and representative. Place 5-10 mg of the sample into a tared TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere Purge: Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min for at least 30 minutes prior to the experiment to establish an inert atmosphere.[2][3][5]
-
Thermal Program:
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
Caption: Standard experimental workflow for DSC Curing Analysis.
Summary of Thermal Properties
The following table summarizes representative thermal data for polymers and resins incorporating ethynyl-terminated functionalities, which are analogous to systems derived from 4,4'-Oxybis(ethynylbenzene). It is important to note that specific values can vary based on the exact polymer structure, curing conditions, and analytical parameters.
| Property | Analytical Method | Typical Value Range | Significance |
| Curing Peak Temperature | DSC | 200 - 300 °C | Indicates the temperature range for polymerization/cross-linking. |
| Onset Decomposition (T_onset) | TGA (in N₂) | > 450 °C | Marks the beginning of thermal degradation. |
| Temp. at 5% Weight Loss (T_5%) | TGA (in N₂) | 500 - 560 °C | A standard metric for comparing thermal stability. [2] |
| Temp. at 10% Weight Loss (T_10%) | TGA (in N₂) | 520 - 600 °C | Further indicates the progression of decomposition. [4] |
| Char Yield at 800°C | TGA (in N₂) | 70 - 85 % | High values correlate with excellent flame resistance. [4] |
| Glass Transition Temp. (Tg) | DSC / DMA | > 250 °C | Defines the upper service temperature of the cured material. |
Conclusion
4,4'-Oxybis(ethynylbenzene) is a premier monomer for creating polymers with outstanding thermal stability. Its ability to form highly cross-linked, aromatic networks via an addition-type curing reaction results in materials with high decomposition temperatures and substantial char yields. The analytical protocols of TGA and DSC are essential, self-validating systems for characterizing these properties. The data derived from these methods confirms the suitability of these materials for applications where performance at extreme temperatures is not just desired, but essential.
References
- 4,4'-Oxybis(ethynylbenzene) | 21368-80-9 | Benchchem. (n.d.).
- Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (1999). Polymer, 40(18), 5039-5045.
- Curing behavior and kinetics of epoxy resins cured with liquid crystalline curing agent. (2011). Journal of Thermal Analysis and Calorimetry, 105(3), 975-983.
- Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55-69.
- Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (2020). Polymers, 12(11), 2538.
- Application Note: Thermal Analysis of 4,4'-Thiobisbenzenethiol using TGA and DSC. (n.d.). BenchChem.
- Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). Polymers, 11(9), 1506.
- Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). (2018). Polymers, 10(12), 1335.
- Characterization of treated empty fruit bunches by thermogravimetric analysis (TGA). (2023). E3S Web of Conferences, 430, 01011.
- Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. (2021). Nanomaterials, 11(10), 2722.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters [mdpi.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
Potential applications of 4-ethynylphenyl ether in materials science
An In-depth Technical Guide to the Potential Applications of 4-Ethynylphenyl Ether in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylphenyl ether is a versatile organic molecule characterized by the presence of a terminal alkyne (ethynyl group) and an ether linkage attached to a phenyl ring. This unique combination of functional groups makes it a valuable building block in materials science, offering a gateway to a diverse range of materials with tailored properties. The reactive ethynyl group serves as a handle for various chemical transformations, including polymerization, cycloaddition reactions, and surface modifications. The phenyl ether moiety, on the other hand, imparts desirable characteristics such as thermal stability, solubility, and processability to the resulting materials. This technical guide provides a comprehensive overview of the potential applications of 4-ethynylphenyl ether in the synthesis of advanced polymers, the construction of intricate dendritic architectures, the functionalization of surfaces, and the development of novel organic electronic materials.
Introduction to 4-Ethynylphenyl Ether: A Molecule of Latent Potential
4-Ethynylphenyl ether, with the chemical formula C₈H₆O, possesses a deceptively simple structure that belies its significant potential in the realm of materials science. The key to its versatility lies in the synergistic interplay between its constituent functional groups: the highly reactive terminal ethynyl group and the stable, electronically influential phenyl ether moiety.
The terminal alkyne is a particularly attractive functional group for materials synthesis due to its ability to participate in a wide array of chemical reactions with high efficiency and selectivity. These include:
-
Polymerization: The ethynyl group can undergo various polymerization reactions, such as cyclotrimerization to form highly cross-linked and thermally stable networks, or coupling reactions to yield linear conjugated polymers.
-
Click Chemistry: It is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific covalent linking of molecules.
-
Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, facilitating the synthesis of complex conjugated systems.
The phenyl ether component contributes significantly to the properties of materials derived from 4-ethynylphenyl ether. The ether linkage introduces a degree of flexibility into otherwise rigid molecular structures, which can enhance solubility and processability. Furthermore, the aromatic ring influences the electronic properties of the molecule and the resulting materials, making it relevant for applications in organic electronics.
Synthesis of 4-Ethynylphenyl Ether
The synthesis of 4-ethynylphenyl ether can be achieved through several established synthetic routes. A common and effective method involves the Sonogashira coupling of a protected acetylene derivative with a suitable aryl halide, followed by deprotection.
Exemplary Synthetic Protocol:
-
Sonogashira Coupling: 4-Iodophenyl phenyl ether is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Deprotection: The resulting trimethylsilyl-protected ethynylphenyl ether is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl group and yield 4-ethynylphenyl ether.
Caption: Synthetic scheme for 4-ethynylphenyl ether.
Applications in Polymer Science: Building Robust and Functional Materials
The ethynyl group of 4-ethynylphenyl ether is a powerful tool for the synthesis of a variety of polymers with unique properties.
Thermosetting Resins via Cyclotrimerization
Upon heating, the terminal alkyne groups of 4-ethynylphenyl ether can undergo a cyclotrimerization reaction to form a highly cross-linked aromatic network. This process results in the formation of a thermosetting resin with exceptional thermal stability, high mechanical strength, and excellent chemical resistance. The ether linkages within the polymer network can enhance toughness and processability compared to analogous all-carbon backbones.
Table 1: Potential Properties of 4-Ethynylphenyl Ether-Based Thermosets
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | High (> 250 °C) | Highly cross-linked aromatic network restricts chain mobility. |
| Thermal Stability (TGA) | High (> 400 °C in N₂) | The stability of the aromatic rings and the cross-linked structure. |
| Mechanical Strength | High | Covalent cross-linking leads to a rigid and strong material. |
| Solvent Resistance | Excellent | The dense, cross-linked network prevents solvent penetration. |
| Dielectric Constant | Low | The hydrocarbon-rich structure and low polarity of the ether linkage. |
Linear Conjugated Polymers
4-Ethynylphenyl ether can be used as a monomer in various coupling reactions to synthesize linear conjugated polymers. For instance, oxidative coupling of the terminal alkyne can lead to the formation of poly(phenylene butadiynylene)s. These polymers are of interest for their potential applications in organic electronics due to their conjugated backbones which can facilitate charge transport. The incorporation of the ether group can improve the solubility of these often-intractable polymers, enabling solution-based processing.
Dendrimer Synthesis: Crafting Precise Nanoscale Architectures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The ethynyl group of 4-ethynylphenyl ether makes it an excellent building block for the construction of dendrimers through both divergent and convergent strategies.
In a divergent approach , a multifunctional core molecule can be reacted with an excess of 4-ethynylphenyl ether (or a derivative thereof). The terminal ethynyl groups of the first "generation" can then be further functionalized and reacted with more building blocks to create subsequent generations.
In a convergent approach , dendritic wedges ("dendrons") are first synthesized and then attached to a central core molecule. 4-Ethynylphenyl ether can be incorporated into the dendron structure or used to link the dendrons to the core.
The resulting dendrimers can find applications in drug delivery, catalysis, and as nanoscale reactors. The internal cavities of the dendrimer can encapsulate guest molecules, while the surface functional groups can be tailored for specific interactions.[1][2]
Caption: Divergent vs. Convergent dendrimer synthesis.
Surface Functionalization: Tailoring Interfacial Properties
The ability to modify the surface properties of materials is crucial for a wide range of applications, from biocompatible implants to advanced electronics. The ethynyl group of 4-ethynylphenyl ether provides a versatile handle for surface functionalization.
"Click" Chemistry for Surface Modification
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific method for forming stable triazole linkages. Surfaces functionalized with azide groups can be readily modified by reaction with 4-ethynylphenyl ether. This allows for the introduction of a phenyl ether layer onto the surface, which can alter its wettability, adhesion, and biocompatibility. For example, modifying the surface of a biomedical implant with a layer derived from 4-ethynylphenyl ether could potentially enhance its integration with surrounding tissue.[3]
Exemplary Protocol for Surface Functionalization via CuAAC:
-
Azide Functionalization of the Substrate: The surface of a substrate (e.g., silicon wafer, polymer film) is first functionalized with azide groups using standard chemical methods (e.g., reaction with an azido-silane).
-
"Click" Reaction: The azide-functionalized substrate is immersed in a solution of 4-ethynylphenyl ether, a copper(I) catalyst (e.g., copper(I) bromide), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent (e.g., THF/water).
-
Washing: The modified substrate is thoroughly washed to remove any unreacted reagents and the catalyst.
Caption: Surface functionalization workflow using CuAAC.
Potential in Organic Electronics: A Building Block for Future Devices
The conjugated nature of the ethynyl and phenyl groups in 4-ethynylphenyl ether makes it a promising candidate for use in organic electronic materials.[4] While not a conductor in its own right, it can be incorporated into larger conjugated systems to tune their electronic properties.
Monomer for Organic Semiconductors
Through reactions like the Sonogashira coupling, 4-ethynylphenyl ether can be copolymerized with other aromatic monomers to create conjugated polymers for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ether linkage can enhance the processability of these materials, which is a significant advantage for device fabrication. The electronic properties of the resulting polymer can be fine-tuned by the choice of the co-monomer.
Table 2: Potential Roles of 4-Ethynylphenyl Ether in Organic Electronics
| Application | Potential Role of 4-Ethynylphenyl Ether | Desired Outcome |
| OFETs | Building block for the semiconducting polymer in the active layer. | Good charge carrier mobility and high on/off ratio. |
| OPVs | Component of the donor or acceptor material in the photoactive layer. | Broad absorption spectrum and efficient exciton dissociation. |
| OLEDs | Monomer for the emissive layer or charge transport layers. | High photoluminescence quantum yield and good charge injection/transport properties. |
Conclusion and Future Outlook
4-Ethynylphenyl ether is a molecule with significant untapped potential in materials science. Its unique combination of a reactive ethynyl group and a stable phenyl ether moiety makes it a versatile building block for a wide array of materials. From highly durable thermosetting resins to precisely engineered dendrimers and functionalized surfaces, the applications of this compound are broad and promising. Further research into the polymerization behavior, surface modification capabilities, and electronic properties of materials derived from 4-ethynylphenyl ether is warranted and is expected to lead to the development of novel materials with advanced functionalities.
References
-
Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity - ResearchGate. (2025-12-21). Available at: [Link]
-
Synthesis of polymer from 1,3,5-tris-(4-ethynylphenyl)benzene - ResearchGate. Available at: [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PubMed Central. (2021-03-03). Available at: [Link]
-
Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC - PubMed Central. (2021-05-07). Available at: [Link]
- CN108164486B - Environment-friendly efficient synthesis method of ether compound - Google Patents.
-
Poly(phenylene ether) Based Amphiphilic Block Copolymers - MDPI. Available at: [Link]
-
Polyphenylene dendrimers with perylene diimide as a luminescent core - PubMed. Available at: [Link]
-
Bioinspired Surface Functionalization of Poly(ether ether ketone) for Enhancing Osteogenesis and Bacterial Resistance - PubMed. (2022-05-10). Available at: [Link]
-
4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols | Request PDF - ResearchGate. Available at: [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI. Available at: [Link]
-
Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles. Available at: [Link]
-
Dendrimers for Drug Delivery - MDPI. (2018-04-18). Available at: [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - MDPI. (2019-03-14). Available at: [Link]
-
Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s - ResearchGate. Available at: [Link]
-
Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review - MDPI. Available at: [Link]
-
Synthesis and mesomorphic properties of some fluorinated phenyl 4-[(4-n-alkoxyphenyl)ethynyl]benzoates - Sci-Hub. Available at: [Link]
-
Bioinspired Surface Functionalization of Poly(ether ether ketone) for Enhancing Osteogenesis and Bacterial Resistance. | Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Bioinspired-Surface-Functionalization-of-Poly(ether-Chen-Zhao/68b8134707833a4666d9266185a49826a41031c6]([Link]
-
Pulse laser surface modification of poly-ether-ether-ketone for surface metallization. (2025-08-06). Available at: [Link]
-
Understanding Silane Functionalization - Surface Science and Technology. Available at: [Link]
-
Surface Modifications of Poly(Ether Ether Ketone) via Polymerization Methods—Current Status and Future Prospects - MDPI. Available at: [Link]
Sources
- 1. Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioinspired Surface Functionalization of Poly(ether ether ketone) for Enhancing Osteogenesis and Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Safety and handling precautions for 4,4'-Oxybis(ethynylbenzene)
An In-depth Technical Guide to the Safe Handling of 4,4'-Oxybis(ethynylbenzene)
This guide provides comprehensive safety and handling protocols for 4,4'-Oxybis(ethynylbenzene) (CAS No. 21368-80-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to explain the fundamental principles behind the precautions, ensuring a culture of safety and scientific integrity in the laboratory.
The Chemist's Perspective: Understanding Inherent Risk
The safety profile of 4,4'-Oxybis(ethynylbenzene) is dominated by the two terminal ethynyl (acetylenic) groups. While the aromatic ether core provides rigidity and thermal stability to the resulting polymers, the terminal C≡C-H bonds are high-energy functionalities that demand respect.[1] The primary hazards stem from this structure:
-
Thermal and Shock Sensitivity: Like many terminal alkynes, this compound possesses the potential for exothermic, and potentially explosive, decomposition under conditions of heat, shock, or pressure. Acetylene itself can decompose violently, and this structural motif warrants similar caution.[2]
-
Formation of Explosive Acetylides: The acidic proton on the terminal alkyne can be replaced by heavy metal ions, particularly copper, silver, and mercury, to form highly unstable and shock-sensitive metal acetylides.[3][4] This reaction is a critical consideration in selecting lab equipment and planning reaction quench/workup procedures.
-
Dust Explosion Hazard: As a crystalline solid or powder, fine dispersions of the dust in air may form an explosive mixture, especially in the presence of an ignition source.[5][6]
Understanding these inherent chemical properties is the foundation of safe handling. Every procedural step that follows is a direct consequence of mitigating these risks.
Physicochemical Properties & Safety Data
A clear understanding of the compound's physical properties is essential for anticipating its behavior in the laboratory environment.
| Property | Value | Safety Implication |
| Physical State | Solid (Crystal - Powder)[5] | Reduces vapor inhalation risk at room temperature but introduces dust inhalation and static electricity hazards. |
| Appearance | Very pale yellow to Reddish yellow[5] | |
| Melting Point | 151°C[5] | Stable at ambient temperatures, but thermal decomposition should be considered at and above this temperature. |
| Molecular Weight | 218.25 g/mol [7] | |
| Solubility | Insoluble in water.[8] Soluble in some organic solvents. | Spills will not be diluted by water; appropriate organic solvent handling procedures are necessary. |
| Reactivity | No special reactivity has been reported under standard conditions.[5] | The primary reactivity hazards are associated with the ethynyl groups under non-standard conditions (heat, specific metals). |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management follows a "hierarchy of controls," prioritizing the most effective measures first. This systematic approach is fundamental to laboratory safety.
For 4,4'-Oxybis(ethynylbenzene), elimination and substitution are generally not feasible as the molecule is required for specific research goals. Therefore, our focus begins with robust engineering controls.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the primary means of protection. Always use PPE in conjunction with proper engineering and administrative controls.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[6][9] | Protects against accidental splashes of solvents and airborne dust particles. A face shield offers an additional layer of protection during energetic reactions or transfers. |
| Hand Protection | Nitrile gloves.[10] Gloves must be inspected before use and disposed of after contamination.[6] | Provides protection against skin contact. Nitrile offers good resistance to a range of solvents. Avoid latex gloves due to potential allergies.[10] |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron.[11] A full chemical suit may be required depending on the scale and nature of the work.[6] | Protects skin and personal clothing from spills and splashes. Flame-retardant material is crucial given the flammability and reactivity risks. |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood.[8] For situations with potential for aerosolization outside a fume hood, a NIOSH-approved respirator with P95 or P1 particle filters is necessary.[6] | The primary engineering control (fume hood) should prevent inhalation exposure. Respirators are a backup for specific, higher-risk tasks or emergencies. |
Core Experimental Protocol: Weighing and Dissolving the Compound
This section details a self-validating workflow for a common laboratory task, integrating the safety principles discussed.
Step-by-Step Methodology:
-
Preparation (Engineering Controls):
-
Ensure all work is performed in a certified chemical fume hood.[12]
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Remove all unnecessary items from the hood. Place an absorbent, disposable liner on the work surface.
-
Assemble all necessary equipment before handling the compound. Crucially, ensure no copper, brass, silver, or mercury-containing instruments (like certain types of spatulas or thermometers) are used. [3][4] Use non-sparking tools.[12][13]
-
-
Weighing (Administrative & PPE Controls):
-
Don all required PPE as specified in the table above.
-
Place the analytical balance inside the fume hood if possible, or directly adjacent to it. Use an anti-static weigh boat.
-
To mitigate static discharge, which can be an ignition source, ground the balance and use an anti-static gun on the container and weigh boat if available.[12][13]
-
Using a non-metallic spatula (e.g., ceramic, PTFE-coated), carefully transfer the desired amount of 4,4'-Oxybis(ethynylbenzene) to the weigh boat. Minimize any generation of dust.[6]
-
-
Dissolution and Cleanup:
-
Carefully add the weighed solid to the reaction or storage vessel.
-
Add the solvent slowly to the solid.
-
Rinse the weigh boat and spatula with a small amount of the solvent, transferring the rinsate into the vessel to ensure a complete and accurate transfer.
-
Seal the vessel.
-
Emergency Procedures
Rapid and correct response during an emergency is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[12] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Spills:
-
Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Eliminate all ignition sources (open flames, sparks, hot surfaces).[13][14]
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep the material into a suitable, closed container for disposal, avoiding dust creation.[6]
-
For a solution spill, absorb with an inert, non-combustible material like sand or vermiculite and place in a sealed container for disposal.[13]
-
-
Fire:
Storage and Waste Disposal
Proper storage and disposal are paramount to long-term laboratory safety.
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][12] A recommended storage temperature is 2-8 °C.[12]
-
Store away from heat, sparks, open flames, and other ignition sources.[13][14]
-
Store separately from incompatible materials, especially strong oxidizing agents and heavy metals.[3][5]
-
-
Waste Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[13]
-
Collect chemical waste in sturdy, leak-proof, and clearly labeled containers.[16][17] Empty containers may retain product residue and can be hazardous.[13]
-
Never dispose of 4,4'-Oxybis(ethynylbenzene) or its solutions down the drain.[6]
-
Arrange for disposal via a licensed waste disposal contractor, following all local, regional, and national regulations.[13][17]
-
References
-
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (2025). 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]
-
Air Products and Chemicals, Inc. (2016). Acetylene - Safety Data Sheet. Retrieved from [Link]
-
Scribd. (2003). Acetylene Safety & Handling Guide. Retrieved from [Link]
-
HSSE World. (2021). Safe Handling of Acetylene Gas. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Anbu Safety. (n.d.). The Ultimate Guide to Chemical Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hsseworld.com [hsseworld.com]
- 3. nj.gov [nj.gov]
- 4. scribd.com [scribd.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. anbusafety.com [anbusafety.com]
- 10. hsa.ie [hsa.ie]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. airgas.com [airgas.com]
- 14. fishersci.com [fishersci.com]
- 15. vernlewis.com [vernlewis.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. ethz.ch [ethz.ch]
Covalent organic framework monomers like 4,4'-Oxybis(ethynylbenzene)
An In-depth Technical Guide to the Covalent Organic Framework Monomer: 4,4'-Oxybis(ethynylbenzene)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers with vast potential in materials science and biomedicine.[1][2] The rational design of these materials begins at the molecular level with the selection of specific organic building blocks, or monomers. This guide provides a deep technical dive into 4,4'-Oxybis(ethynylbenzene), a pivotal linear ditopic monomer. We will explore its synthesis, purification, and characterization from a first-principles perspective, explaining the causality behind methodological choices. Furthermore, we will contextualize its significance in the construction of advanced COF-based nanocarriers for targeted drug delivery, offering field-proven insights for professionals in pharmaceutical and materials research.
The Central Role of Monomers in COF Architecture
Covalent Organic Frameworks are distinguished by their modular synthesis, which allows for atomic-level control over their structure and function.[1] These materials are constructed from pre-designed monomers (linkers and nodes) that polymerize through strong covalent bonds to form extended, crystalline, and highly porous networks. The geometry of the monomers dictates the resulting topology (e.g., hexagonal or square lattices), while their chemical nature defines the intrapore environment, surface area, and ultimate application.[2]
4,4'-Oxybis(ethynylbenzene), also known as 4,4'-diethynyldiphenyl ether, is a cornerstone linear C2-symmetric linker. Its structure is uniquely suited for COF synthesis due to two key features:
-
Terminal Alkyne Groups: These high-energy functional groups are poised for a variety of powerful C-C bond-forming reactions, most notably Sonogashira coupling and cycloadditions, enabling the formation of robust, conjugated frameworks.
-
Diphenyl Ether Core: The central oxygen atom imparts a degree of flexibility to the otherwise rigid rod-like structure and can improve the solubility of the monomer and the processability of the resulting COF.
This combination of reactivity and structural nuance makes it a vital component in the synthetic chemist's toolkit for creating bespoke COF materials.
Physicochemical and Structural Profile
A thorough understanding of the monomer's intrinsic properties is critical for its successful application.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₀O | [3] |
| Molecular Weight | 218.25 g/mol | [3] |
| CAS Number | 21368-80-9 | [3] |
| Appearance | Typically a white to off-white solid | |
| LogP | 3.44 | [3] |
| SMILES | C#Cc1ccc(Oc2ccc(C#C)cc2)cc1 | [3] |
Synthesis and Purification: A Validating Workflow
The synthesis of high-purity 4,4'-Oxybis(ethynylbenzene) is paramount, as impurities can terminate polymer growth, disrupt crystalline order, and compromise the final COF's performance. The most reliable and widely adopted method is a two-step process involving a Sonogashira cross-coupling reaction followed by deprotection.[4][5]
Synthesis via Sonogashira Cross-Coupling
The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, mediated by palladium and copper catalysts.[5][6] Using a protected alkyne, such as trimethylsilylacetylene (TMSA), is a strategic choice to prevent the undesired homocoupling of the terminal alkyne (Hay coupling), thereby ensuring a cleaner reaction profile and higher yield of the target molecule.
Experimental Protocol: Synthesis of 4,4'-bis((trimethylsilyl)ethynyl)diphenyl ether
-
System Validation (Trustworthiness): The protocol is performed under a strictly inert (Argon or Nitrogen) atmosphere. All glassware must be flame- or oven-dried to eliminate water, which can deactivate the catalyst and quench reagents. Solvents must be anhydrous.
-
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 4,4'-diiododiphenyl ether (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Evacuate and backfill the flask with inert gas three times. This is a critical step to ensure anaerobic conditions, preventing catalyst oxidation.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3:1 v/v) via cannula. The use of a strong amine base is essential to neutralize the HX byproduct and regenerate the active catalytic species.[6]
-
Add trimethylsilylacetylene (2.5 eq) dropwise via syringe while stirring. A slight excess of the alkyne ensures complete conversion of the dihalide.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst salts.
-
Wash the filtrate with saturated ammonium chloride solution and then with brine. Extract the aqueous layers with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.
-
Deprotection and Final Purification
The removal of the bulky trimethylsilyl (TMS) protecting groups is a straightforward process that reveals the reactive terminal alkynes.
Experimental Protocol: Deprotection and Purification
-
Causality: The choice of a mild base like potassium carbonate in methanol is deliberate. It is strong enough to cleave the Si-C bond without promoting side reactions of the newly formed terminal alkyne.
-
Step-by-Step Methodology:
-
Dissolve the crude TMS-protected intermediate in a mixture of methanol and THF.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once deprotection is complete, remove the solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude 4,4'-Oxybis(ethynylbenzene).
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[7][8] Alternatively, for materials of sufficient purity, recrystallization from a solvent system like ethanol/water or hexanes can be effective.[9] The choice of method depends on the impurity profile; chromatography is more effective at removing polar impurities and catalyst remnants.
-
Analytical Characterization and Quality Control
Rigorous characterization is non-negotiable to validate the monomer's identity and purity before its use in COF synthesis. Bulk characterization techniques provide a comprehensive picture of the material's quality.[10]
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | - Aromatic protons (AA'BB' system): Two doublets between δ 7.0-7.6 ppm.- Acetylenic proton: A sharp singlet around δ 3.1 ppm.[11][12] |
| ¹³C NMR | Confirms carbon framework. | - Acetylenic carbons: Two signals around δ 78 (C-H) and δ 83 (C-Ar).- Aromatic carbons: Multiple signals in the δ 115-160 ppm range. |
| FT-IR | Identification of key functional groups. | - Strong, sharp ≡C-H stretch: ~3300 cm⁻¹- C≡C stretch: ~2100 cm⁻¹- Ar-O-Ar stretch: ~1240 cm⁻¹ |
| HRMS | Confirms exact mass and molecular formula. | [M+H]⁺ or [M+Na]⁺ peak corresponding to C₁₆H₁₀O. |
| Melting Point | Purity indicator. | A sharp melting point indicates high purity. |
Application in COF-Based Drug Delivery Systems
The true value of a well-characterized monomer like 4,4'-Oxybis(ethynylbenzene) is realized in its application. In drug development, COFs are emerging as highly promising nanocarriers due to their high drug loading capacity, biocompatibility, and tunable nature.[13][14][15][16]
Constructing the Framework
4,4'-Oxybis(ethynylbenzene) serves as a linear strut, which is polymerized with multi-topic "node" monomers (e.g., trigonal C3-symmetric or tetrahedral C4-symmetric monomers) to build out the 2D or 3D framework. For instance, a "click" chemistry reaction with a tri-azide functionalized monomer would yield a highly stable triazole-linked COF.
Mechanism of Action in Drug Delivery
COFs engineered with monomers like 4,4'-Oxybis(ethynylbenzene) provide a sophisticated platform for cancer therapy. The extended π-conjugated systems are ideal for loading aromatic drug molecules, such as Doxorubicin (DOX), via π-π stacking and hydrophobic interactions.[13]
The modular nature of COFs allows for post-synthetic modification, where targeting ligands (e.g., folic acid, antibodies) can be attached to the framework's periphery.[17][18] This enables the COF nanocarrier to actively bind to receptors overexpressed on cancer cells, enhancing delivery specificity and reducing off-target toxicity. Once internalized by the cancer cell, the acidic environment of the endosome or lysosome can trigger the release of the drug payload, leading to targeted cell death.[13]
Conclusion
4,4'-Oxybis(ethynylbenzene) is more than just a chemical; it is a fundamental building block for a new generation of precision-engineered materials. Its robust and reliable synthesis, coupled with its ideal structural characteristics, makes it an indispensable monomer for researchers developing COFs for advanced applications. For professionals in drug development, COFs constructed from this and similar linkers offer a tangible pathway to creating smarter, more effective, and safer therapeutic delivery systems. The quality of the final COF begins with the purity of its monomers, and the rigorous, self-validating protocols outlined in this guide provide a blueprint for achieving that quality.
References
- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.
- CN102603533B - Preparation method of 4,4'-dinitrodiphenyl ether.
- Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4′,4″-. MDPI.
- CN101468952B - Preparation of 4,4'-diaminodiphenyl ether.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework.... NIH.
- Functional Covalent Organic Frameworks: Design Principles to Potential Applications.
- anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure.
- Synthesis and Characterization of Imine-based Covalent Organic Framework(COF-LZU1) in Supercritical Carbon Dioxide. Research Square.
- Characteristic Synthesis of a Covalent Organic Framework and Its Application in Multifunctional Tumor Therapy.
- Sonogashira coupling. Wikipedia.
- Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents. PMC - NIH.
- Covalent Organic Frameworks: Synthesis, Properties and Applic
- Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes | Request PDF.
- Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications.
- Covalent Organic Frameworks (COFs) for Drug Delivery Applications | Request PDF.
- 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9. Chemsrc.
- Synthesis and Biomedical Applications of Covalent Organic Frameworks for Disease Diagnosis and Therapy. PubMed.
- (PDF) Covalent Organic Frameworks: Structures, Synthesis, and Applications.
- US3594437A - Purification of diethynylbenzenes.
- Covalent Organic Framework (COFs) Linkers. CD Bioparticles.
- Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes.... The Royal Society of Chemistry.
- Covalent Organic Frameworks as a Platform for Multidimensional Polymeriz
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate) | Request PDF.
- Synthesis and characterization of a 2D covalent organic framework (COF) of hexagonal topology using boronate linkages. Indian Academy of Sciences.
- Postsynthetic functionalization of covalent organic frameworks. PMC - PubMed Central.
- Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed.
- Benzene, 1-methyl-4-(methylsulfinyl)-, (S). Organic Syntheses Procedure.
- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.
- Covalent organic frameworks as precision nanocarriers for targeted drug delivery: developments, hurdles, and horizons. Scilit.
- Proton Chemical Shifts in NMR. Part 16.... Modgraph.
- Covalent Organic Frameworks with 2-Fold Functional Pores Produced from a Monofunctional Monomer.... PubMed.
- CAS 1965-09-9: 4,4′-Dihydroxydiphenyl ether. CymitQuimica.
- n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure.
- Characterization of covalent organic framework (COF) colloids....
- Phenylacetylene(536-74-3) 1H NMR spectrum. ChemicalBook.
- Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules.... PMC - NIH.
- Linkers for MOFs and COFs. Enamine.
- Sonogashira Coupling. Chemistry LibreTexts.
- Other COFs Linkers. CD Bioparticles.
- Chem 117 Reference Spectra Spring 2011.... silverstein.
- Supporting Inform
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9 | Chemsrc [chemsrc.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]
- 13. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biomedical Applications of Covalent Organic Frameworks for Disease Diagnosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
Methodological & Application
Synthesis protocol for 4,4'-Oxybis(ethynylbenzene) via Sonogashira coupling
An Application Note for the Synthesis of 4,4'-Oxybis(ethynylbenzene) via Sonogashira Coupling
Authored by: Gemini, Senior Application Scientist
Date: January 17, 2026
Abstract
This application note provides a comprehensive and field-proven guide for the synthesis of 4,4'-Oxybis(ethynylbenzene), a key monomer for high-performance polymers and a versatile building block in materials science. The described protocol employs a robust two-step sequence, beginning with a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by a mild deprotection step. This guide is designed for researchers in organic synthesis, polymer chemistry, and drug development, offering in-depth explanations of the reaction mechanism, causality behind experimental choices, and a detailed, step-by-step protocol to ensure reliable and reproducible outcomes.
Introduction: The Significance of Sonogashira Coupling for Aryl Alkynes
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Its power lies in its operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups, making it indispensable for the synthesis of complex molecules, natural products, and advanced organic materials.[1][3]
4,4'-Oxybis(ethynylbenzene) is a rigid, linear molecule whose terminal alkyne functionalities make it an ideal precursor for crosslinking reactions and the formation of conjugated polymers with desirable thermal, mechanical, and electronic properties. A direct coupling of 4,4'-diiododiphenyl ether with acetylene gas can be challenging to control. Therefore, a more reliable and widely adopted laboratory method involves a two-step approach:
-
Coupling with a protected alkyne: Sonogashira coupling of an aryl dihalide (e.g., 4,4'-diiododiphenyl ether) with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The trimethylsilyl (TMS) group serves as an excellent protecting group, preventing the undesired homocoupling of the terminal alkyne (Glaser coupling) and ensuring a clean reaction.[4][5]
-
Deprotection: Mild and selective removal of the TMS groups to unveil the terminal alkynes, yielding the final product.[6][7]
This guide details this robust two-step synthetic pathway, providing the scientific rationale behind each procedural choice.
The Mechanistic Heartbeat: A Tale of Two Catalytic Cycles
The efficiency of the Sonogashira coupling hinges on the synergistic interplay between two independent but interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[8] Understanding this mechanism is critical to appreciating the role of each reagent and for troubleshooting the reaction.
The Palladium Cycle: The C-C Bond Architect
The primary bond-forming events occur around the palladium center.
-
Reductive Activation: The reaction typically starts with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species by an amine or phosphine ligand.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, with reactivity being highest for iodides.[1][8]
-
Transmetalation: The key step where the two carbon fragments meet. The copper(I) acetylide (formed in the copper cycle) transfers its acetylide group to the palladium complex, displacing the halide and forming a new Pd(II)-alkynyl complex.[8][9]
-
Reductive Elimination: The final step where the desired product, the aryl-alkyne (R¹-≡-R²), is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8]
The Copper Cycle: The Alkyne Activator
The copper co-catalyst is not merely an additive; it plays a crucial role in activating the alkyne for the key transmetalation step.[2]
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the π-complex is deprotonated to form a highly reactive copper(I) acetylide species.[8][10] This intermediate is the active nucleophile that participates in the palladium cycle.[8]
The addition of the copper(I) co-catalyst significantly accelerates the reaction, enabling it to proceed at or near room temperature.[4] However, the presence of copper and oxygen can promote the undesired oxidative homocoupling of alkynes (Glaser coupling).[1][4] Therefore, maintaining a deaerated, inert atmosphere is paramount for achieving high yields of the cross-coupled product.
Visualizing the Synthesis
The following diagrams illustrate the overall synthetic strategy and the underlying catalytic mechanism.
Caption: Overall two-step workflow for the synthesis.
Caption: The interconnected Palladium and Copper catalytic cycles.
Detailed Experimental Protocol
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic, and amines are corrosive and volatile. Operations must be conducted under an inert atmosphere.
Part A: Synthesis of 4,4'-Oxybis((trimethylsilyl)ethynyl)benzene
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4,4'-Diiododiphenyl ether | 422.00 | 10.0 | 4.22 g | Substrate |
| Trimethylsilylacetylene (TMSA) | 98.22 | 22.0 | 3.0 mL (2.16 g) | Alkyne source (1.1 eq. per iodide) |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.20 | 140 mg (2 mol%) | Palladium precatalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.20 | 38 mg (2 mol%) | Co-catalyst |
| Triethylamine (TEA) | 101.19 | - | 100 mL | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 100 mL | Co-solvent |
| Diethyl ether | 74.12 | - | As needed | For extraction |
| Saturated aq. NH₄Cl | - | - | As needed | For work-up |
| Brine | - | - | As needed | For washing |
| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying agent |
| Silica Gel | - | - | As needed | For column chromatography |
Procedure
-
Setup: To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4,4'-diiododiphenyl ether (4.22 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.20 mmol), and CuI (38 mg, 0.20 mmol).
-
Inert Atmosphere: Seal the flask with septa, and subject it to three cycles of vacuum and backfill with argon or nitrogen gas.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (100 mL) and triethylamine (100 mL) via cannula or syringe. Stir the mixture at room temperature to obtain a yellow suspension.
-
Alkyne Addition: Add trimethylsilylacetylene (3.0 mL, 22.0 mmol) dropwise to the stirring suspension over 5 minutes. The reaction mixture may darken.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4,4'-diiododiphenyl ether is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 100 mL) to remove copper salts, water (100 mL), and finally brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, starting with pure hexane) to afford 4,4'-oxybis((trimethylsilyl)ethynyl)benzene as a white to off-white solid. Expected yield: 85-95%.
Part B: Synthesis of 4,4'-Oxybis(ethynylbenzene)
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4,4'-Oxybis((trimethylsilyl)ethynyl)benzene | 362.62 | 8.0 | 2.90 g | Starting material from Part A |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.6 | 221 mg (0.2 eq.) | Deprotecting agent |
| Methanol (MeOH) | 32.04 | - | 100 mL | Solvent |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Co-solvent for solubility |
| Dichloromethane (DCM) | 84.93 | - | As needed | For extraction |
| Water | 18.02 | - | As needed | For washing |
| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying agent |
Procedure
-
Setup: In a 250 mL round-bottom flask, dissolve the silylated intermediate (2.90 g, 8.0 mmol) in a mixture of THF (50 mL) and methanol (100 mL).
-
Deprotection: Add anhydrous potassium carbonate (221 mg, 1.6 mmol) to the solution.[6]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed. The deprotection is generally rapid.[7][11]
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: The product, 4,4'-Oxybis(ethynylbenzene), can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol) to yield fine, colorless needles. If necessary, further purification can be achieved via a short plug of silica gel. Expected yield: 90-98%.
Characterization
The identity and purity of the final product, 4,4'-Oxybis(ethynylbenzene), should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the aromatic protons and a characteristic singlet for the terminal alkyne protons (~3.1-3.3 ppm).
-
¹³C NMR: Expect signals corresponding to the aromatic carbons and the sp-hybridized carbons of the alkyne.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic C≡C-H stretching (~3300 cm⁻¹) and C≡C stretching (~2100 cm⁻¹) absorptions.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ACS Publications. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
Golden. Sonogashira coupling. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
CJOC. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
Arodes. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. [Link]
-
SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
-
MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]
-
ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]
-
NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. golden.com [golden.com]
- 5. mdpi.org [mdpi.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Thermal Polymerization of 4,4'-Oxybis(ethynylbenzene) for High-Performance Thermosetting Resins
Introduction
Thermosetting resins are a critical class of polymers that form highly cross-linked, three-dimensional networks upon curing, resulting in materials with exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Among the diverse array of monomers utilized for these applications, ethynyl-terminated aromatic compounds have garnered significant attention due to their ability to undergo addition polymerization without the evolution of volatile byproducts, leading to void-free, high-performance materials. This attribute is particularly crucial in the aerospace, electronics, and automotive industries where reliability and durability are paramount.[3][4]
4,4'-Oxybis(ethynylbenzene), a monomer characterized by two terminal acetylene groups linked by a flexible ether bridge, is a promising candidate for the formulation of advanced thermosetting resins. The ether linkage imparts a degree of flexibility to the polymer backbone, which can enhance toughness and processability, while the ethynyl groups provide the sites for thermal cross-linking, leading to a rigid, high-performance network. This application note provides a comprehensive overview of the polymerization of 4,4'-oxybis(ethynylbenzene), detailing the underlying reaction mechanisms, a step-by-step experimental protocol for its thermal curing, and the characteristic properties of the resulting thermoset.
Polymerization Mechanisms: A Closer Look
The thermal polymerization of 4,4'-oxybis(ethynylbenzene) proceeds through a complex series of reactions involving the terminal acetylene groups. Unlike condensation polymerization, which releases small molecules, this process is an addition reaction, which is advantageous for creating dense, uniform materials.[1] The primary mechanism involves the thermally induced reaction of the ethynyl groups to form a highly cross-linked aromatic network.
The curing process can be conceptualized in the following stages:
-
Initiation: At elevated temperatures, the ethynyl groups can undergo a series of complex reactions, including cyclotrimerization to form 1,3,5- or 1,2,4-trisubstituted benzene rings, and linear polymerization to form conjugated polyene structures.
-
Propagation and Cross-linking: As the reaction proceeds, these newly formed aromatic rings and polyene chains become cross-linking points, leading to the formation of a rigid, three-dimensional network. The specific reaction pathways can be influenced by the curing temperature and the presence of any catalysts.
The progress of the polymerization can be monitored using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, where the disappearance of the characteristic acetylenic C-H stretching vibration (around 3300 cm⁻¹) and C≡C stretching (around 2100 cm⁻¹) can be observed.[5] Differential Scanning Calorimetry (DSC) is also a powerful tool for studying the curing process, revealing the exothermic heat flow associated with the cross-linking reactions and allowing for the determination of the onset and peak curing temperatures.[6]
Caption: Experimental workflow for thermoset preparation.
Properties of Cured 4,4'-Oxybis(ethynylbenzene) Thermoset
The resulting thermoset from the polymerization of 4,4'-oxybis(ethynylbenzene) exhibits a combination of desirable properties characteristic of high-performance polymers. The following table summarizes typical property values obtained from cured ethynyl-terminated resins, which are expected to be representative for this system.
| Property | Typical Value | Test Method |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | > 300 °C | DSC or DMA [7] |
| Decomposition Temperature (Td, 5% wt. loss) | > 450 °C (in N₂) | TGA [8] |
| Char Yield at 800 °C (in N₂) | > 60% | TGA [8] |
| Mechanical Properties | ||
| Flexural Strength | 80 - 120 MPa | Three-point bending [9] |
| Flexural Modulus | 3 - 5 GPa | Three-point bending [10][11] |
| Physical Properties | ||
| Density | 1.20 - 1.25 g/cm³ |
Note: These values are representative and can be influenced by the specific curing cycle and any post-curing treatments.
Conclusion
4,4'-Oxybis(ethynylbenzene) is a versatile monomer for the creation of high-performance thermosetting resins. Its thermal polymerization proceeds via an addition mechanism, yielding a highly cross-linked, void-free network with excellent thermal stability and mechanical properties. The provided protocol offers a reliable method for the preparation of these advanced materials. The exceptional characteristics of the cured resin make it a strong candidate for demanding applications where performance under extreme conditions is a critical requirement. Further characterization and optimization of the curing cycle can be tailored to meet the specific performance targets of a given application.
References
- Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.
-
Thermosetting Resin—Properties | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Characterization of the cure of some epoxides and their sulphur-containing analogues with hexahydrophthalic anhydride by DSC and TGA - ResearchGate. Available at: [Link]
-
Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC - PubMed Central. Available at: [Link]
-
Bio-Based Aromatic Epoxy Monomers for Thermoset Materials - MDPI. Available at: [Link]
-
Recent Advances in Bio-Based Additive Flame Retardants for Thermosetting Resins - MDPI. Available at: [Link]
-
Novel Bio-based Thermosets with Superior Performance Characteristics. Available at: [Link]
-
Curing mechanism, thermal and ablative properties of hexa-(4-amino-phenoxy) cyclotriphosphazene/benzoxazine blends | Request PDF - ResearchGate. Available at: [Link]
-
Novel Bio-Based Thermosets with Superior Performance Characteristics - Drexel University. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available at: [Link]
-
Preparation, curing kinetics, and thermal properties of bisphenol fluorene epoxy resin. Available at: [Link]
-
Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4'-diaminodiphenyl sulfone - ResearchGate. Available at: [Link]
-
Processability and Mechanical Properties of Thermoplastic Polylactide/Polyhydroxybutyrate (PLA/PHB) Bioblends - MDPI. Available at: [Link]
-
Synthesis, characterization, optical and electrical properties of thermally stable polyazomethines derived from 4,4′-oxydianiline - ResearchGate. Available at: [Link]
-
Mechanical properties, morphology and crystallization kinetic studies of bio-based thermoplastic composites of poly(butylene succinate) with recycled carbon fiber | Request PDF - ResearchGate. Available at: [Link]
-
Morphology, Rheology, Crystallization Behavior, and Mechanical Properties of Poly(lactic acid)/Poly(butylene succinate)/Dicumyl Peroxide Reactive Blends | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, curing kinetics, and thermal properties of bisphenol fluorene epoxy resin | Zendy [zendy.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Poly(ether ether ketone) Performance with 4,4'-Oxybis(ethynylbenzene)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Poly(ether ether ketone) (PEEK) is a leading high-performance thermoplastic renowned for its exceptional thermomechanical properties and chemical resistance.[1][2][3] However, for the most demanding applications in aerospace, medical implants, and electronics, enhancing its performance profile, particularly its upper service temperature and dimensional stability, is a critical area of research. This document provides a detailed guide to the synthesis of PEEK modified with 4,4'-Oxybis(ethynylbenzene), a diacetylene-functionalized aromatic molecule. The incorporation of this molecule introduces reactive ethynyl groups into the PEEK backbone, enabling subsequent thermal crosslinking to form a highly robust, thermosetting polymer network. This modification aims to elevate the glass transition temperature (Tg), improve solvent resistance, and enhance the mechanical properties of the final material.
Introduction: The Rationale for Ethynyl-Functionalized PEEK
PEEK is a semi-crystalline thermoplastic composed of repeating ether and ketone linkages connected by aryl groups.[4] This structure imparts high stiffness, strength, and a continuous use temperature of up to 250°C.[1] The standard synthesis of PEEK involves a nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and the disodium salt of hydroquinone in a high-boiling polar aprotic solvent like diphenyl sulfone.[5][6][7]
While PEEK's properties are impressive, its thermoplastic nature means it will soften and melt at elevated temperatures, limiting its use in extreme environments. To overcome this, a common strategy is to introduce crosslinkable functionalities into the polymer structure, transforming it into a thermoset upon curing. Acetylene-terminated oligomers have shown great promise in this area due to their ability to undergo thermal polymerization without the evolution of volatile byproducts, leading to a void-free, highly crosslinked network.[8]
4,4'-Oxybis(ethynylbenzene) serves as an ideal candidate for modifying PEEK. Its rigid aromatic structure is compatible with the PEEK backbone, and the terminal ethynyl groups provide reactive sites for thermal curing. The resulting crosslinked PEEK is expected to exhibit a significantly higher glass transition temperature, improved mechanical strength at elevated temperatures, and superior resistance to aggressive solvents.
Synthesis of Ethynyl-Functionalized PEEK: A Representative Protocol
The following protocol describes the synthesis of an ethynyl-functionalized PEEK copolymer via nucleophilic aromatic substitution, incorporating 4,4'-Oxybis(ethynylbenzene) as a comonomer. This "one-pot" method allows for the random incorporation of the ethynyl-containing monomer into the PEEK backbone.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | ≥99% | Sigma-Aldrich | Polymer grade |
| Hydroquinone | C₆H₆O₂ | ≥99% | Sigma-Aldrich | Polymer grade |
| 4,4'-Oxybis(ethynylbenzene) | C₁₈H₁₀O | Custom synthesis or specialized supplier | Must be pure and dry | |
| Diphenyl sulfone | C₁₂H₁₀O₂S | ≥99% | Sigma-Aldrich | High-temperature solvent |
| Anhydrous Potassium Carbonate | K₂CO₃ | ≥99% | Sigma-Aldrich | Finely ground and dried |
| Toluene | C₇H₈ | Anhydrous | Sigma-Aldrich | For azeotropic removal of water |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Anhydrous | Sigma-Aldrich | For polymer isolation and washing |
| Methanol | CH₄O | ACS grade | VWR | For polymer precipitation |
Experimental Workflow
Caption: Experimental workflow for the synthesis of ethynyl-functionalized PEEK.
Step-by-Step Protocol
-
Reactor Setup and Charging:
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Under a nitrogen atmosphere, charge the flask with 4,4'-difluorobenzophenone (e.g., 0.1 mol), hydroquinone (e.g., 0.095 mol), 4,4'-Oxybis(ethynylbenzene) (e.g., 0.005 mol), and anhydrous potassium carbonate (e.g., 0.12 mol). The molar ratio of the dihalide to the sum of the bisphenols is crucial for controlling the molecular weight. The amount of 4,4'-Oxybis(ethynylbenzene) can be varied to control the crosslink density.
-
Add diphenyl sulfone (approximately 200-300 g) as the solvent and toluene (50 mL) as the azeotroping agent.
-
-
Azeotropic Dehydration:
-
Heat the reaction mixture to 140-150 °C with vigorous stirring. Toluene will begin to reflux, and water formed from the reaction of hydroquinone with potassium carbonate will be collected in the Dean-Stark trap.
-
Continue this process for 2-4 hours until no more water is collected, ensuring an anhydrous reaction environment, which is critical for achieving high molecular weight polymer.[1][7]
-
-
Polymerization:
-
After removing the Dean-Stark trap, slowly raise the temperature of the reaction mixture to 180-200 °C for 1 hour, then to 250-280 °C for 2 hours, and finally to 300-320 °C for 3-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Maintain a constant nitrogen purge throughout the reaction to prevent oxidation.
-
-
Cooling and Dilution:
-
After the polymerization is complete, cool the reaction mixture to approximately 150 °C.
-
Carefully add anhydrous NMP (100-150 mL) to dilute the viscous polymer solution, facilitating its precipitation.
-
-
Precipitation:
-
Pour the cooled and diluted polymer solution slowly into a large beaker containing vigorously stirred methanol (at least 10 times the volume of the polymer solution). The ethynyl-functionalized PEEK will precipitate as a fibrous solid.
-
-
Filtration and Washing:
-
Filter the polymer using a Buchner funnel.
-
Wash the polymer repeatedly with hot deionized water to remove inorganic salts (e.g., KF) and residual solvent.
-
Subsequently, wash with methanol to remove any remaining NMP and unreacted monomers.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to remove all residual solvents. The final product should be a light-brown to beige powder or fibrous material.
-
Thermal Curing of Ethynyl-Functionalized PEEK
The incorporated ethynyl groups can be thermally crosslinked to form a thermoset network. The curing process involves complex reactions of the acetylene groups, including cyclotrimerization and other addition reactions, to form a highly crosslinked aromatic network.
Curing Protocol
-
Sample Preparation: Press the dried ethynyl-functionalized PEEK powder into a thin film or a desired shape using a hydraulic press at a temperature slightly above its glass transition temperature (as determined by DSC).
-
Curing Cycle: Place the sample in a high-temperature oven or a programmable furnace under a nitrogen atmosphere. A typical curing profile would be:
-
Heat to 250 °C and hold for 1 hour.
-
Ramp to 300 °C and hold for 2 hours.
-
Ramp to 350-370 °C and hold for 4-8 hours. The final curing temperature should be above the melting point of the uncured polymer to ensure complete reaction of the ethynyl groups.[8]
-
Caption: Transformation of thermoplastic ethynyl-PEEK into a high-performance thermoset.
Characterization of Modified PEEK
A suite of analytical techniques is necessary to confirm the successful synthesis and curing of the ethynyl-functionalized PEEK.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Confirm incorporation of ethynyl groups and monitor curing. | - Uncured: Characteristic C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).- Cured: Disappearance or significant reduction of the ethynyl peaks. |
| NMR Spectroscopy (¹H and ¹³C) | Elucidate the polymer structure and confirm monomer incorporation. | - Signals corresponding to the aromatic protons and carbons of the PEEK backbone and the 4,4'-Oxybis(ethynylbenzene) unit. |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg), melting temperature (Tm), and curing exotherm. | - Uncured: A clear Tg and Tm.- Curing Scan: A broad exotherm corresponding to the crosslinking reaction.- Cured: A significantly higher Tg and absence of a melting endotherm. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | - High onset of decomposition temperature (>500 °C), indicating excellent thermal stability. |
| Dynamic Mechanical Analysis (DMA) | Measure storage modulus and tan δ to determine thermomechanical properties. | - Cured: Higher storage modulus above the original Tg and a higher final Tg. |
| Solubility Testing | Assess crosslinking. | - Uncured: Soluble in solvents like diphenyl sulfone or concentrated sulfuric acid.- Cured: Insoluble in all organic solvents, may only swell. |
Conclusion and Future Perspectives
The incorporation of 4,4'-Oxybis(ethynylbenzene) into the PEEK backbone offers a robust method for creating a high-performance thermosetting material. The resulting crosslinked PEEK is anticipated to push the boundaries of polymer performance, making it suitable for even more demanding applications where extreme thermal and chemical resistance are paramount. Future work could involve optimizing the concentration of the ethynyl monomer to tailor the crosslink density and, consequently, the final material properties for specific applications. Furthermore, investigating the use of catalysts to lower the curing temperature could broaden the processing window for these advanced materials.
References
- Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. (2019).
- Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (2016).
- Synthesis and Characterization of PEEK based Functional Composites for Biomedical Applications. (2025).
- Thermo-oxidative crosslinking of carbon fiber reinforced PEEK (Polyetheretherketone)
- Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (n.d.). CORE Scholar.
- Synthesis and Characterisation of ASA-PEEK Composites for Fused Filament Fabric
- Photochemical cross-linking study of polymers containing diacetylene groups in their main chain and azobenzene compounds as pend. (n.d.). SciELO México.
- Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (n.d.). Semantic Scholar.
- Structure, crystallization and morphology of poly (aryl ether ketone ketone). (n.d.).
- Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. (n.d.).
- Topochemical cross-linking of diacetylene in a highly interpenetrated three-dimensional covalent organic framework. (n.d.).
- Slow and fast crystallising poly aryl ether ketones (PAEKs) in 3D printing. (2020). University of Exeter.
- Thermo-oxidative crosslinking of carbon fiber reinforced PEEK (Polyetheretherketone) for additive manufactured ceramic matrix composites. (2024).
- Thermal analysis of poly(aryl ether ketone) fibers. (2025).
- Synthesis of High-Performance and Biodegradable Polymer Blends Based on Poly(butylene succinate) and Grafted Polyrotaxane via Controlled Reactive Processing. (2025). PubMed.
- Synthesis and characterization of phthalazinone-based poly(aryl ether ketone) derived from 4,4′-dichlorobenzophenone. (2025).
- Thermal annealing of stretched Poly(aryl ether ether ketone). (1993). R Discovery - Researcher.Life.
- Effect of crosslinked polyether ether ketone (PEEK) on the mechanical properties of carbon fiber‐reinforced thermoplastic (CFRTP). (A,B) Cross‐sectional structures of CFRTPs. (n.d.).
- Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. (n.d.).
- Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. (2025).
- Synthesis of High-Performance and Biodegradable Polymer Blends Based on Poly(butylene succinate) and Grafted Polyrotaxane via Controlled Reactive Processing. (n.d.). MDPI.
- Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (n.d.). PMC - PubMed Central.
- Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024). MDPI.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Topochemical cross-linking of diacetylene in a highly interpenetrated three-dimensional covalent organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and characterization of PEEK analogues utilizing 3,5- and 2," by Zachary Ewing [corescholar.libraries.wright.edu]
- 6. scielo.org.mx [scielo.org.mx]
- 7. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Application Note: Elucidating the Thermal Curing Mechanism of 4,4'-Oxybis(ethynylbenzene) Based Polymers
Introduction
4,4'-Oxybis(ethynylbenzene) and related ethynyl-terminated oligomers are foundational building blocks for high-performance thermosetting polymers, prized for their exceptional thermal stability, dielectric properties, and processability. These materials are critical in aerospace, microelectronics, and advanced composites. The transformation from a processable oligomer to a robust, cross-linked network is governed by a complex thermal curing mechanism. A fundamental understanding of these reaction pathways is paramount for researchers and engineers to control the curing process, optimize final material properties, and ensure reliability.
This application note provides an in-depth exploration of the thermal curing mechanism of polymers based on 4,4'-Oxybis(ethynylbenzene). We will move beyond a simple description of the process to explain the underlying chemical transformations. Furthermore, we will present a suite of validated analytical protocols using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry, enabling researchers to comprehensively characterize the cure kinetics and material state.
The Thermal Curing Pathway: A Multi-faceted Reaction Network
The thermal curing of ethynyl-terminated polymers is not a single reaction but a complex interplay of polymerization and cyclization events initiated by heat. The process does not require an external catalyst, relying on the thermal activation of the terminal acetylene (ethynyl) groups. The primary products are polyene structures, but the final network is also composed of various aromatic structures formed through cyclization.[1]
Mechanism Overview:
-
Initiation: The reaction is believed to commence with the thermal formation of radicals.[1] This can be followed by dimerization of the ethynyl groups. A detailed study based on density functional theory (DFT) suggests the curing reaction starts with this dimerization, ruling out a direct concerted cycloaddition.[1]
-
Propagation (Polyene Formation): The dominant reaction pathway is a chain-growth polymerization of the ethynyl groups, leading to the formation of conjugated polyene chains (-C=C-)n. This process is responsible for the rapid build-up of molecular weight and the formation of the initial network structure.[1]
-
Cyclization & Cross-Linking: Concurrently, and especially at higher temperatures, competing cyclization reactions occur.[1] These include:
-
Cyclotrimerization: Three ethynyl groups react to form a substituted benzene ring, a highly stable aromatic cross-link.
-
Dimerization: Two ethynyl groups can react to form naphthalenic structures.
-
Intramolecular Cyclization: Growing polyene chains can cyclize to form cyclohexadienyl radicals, which can act as a termination step.[1]
-
The ratio of these structures is highly dependent on the curing temperature and the initial concentration of the ethynyl groups.[1] Lower molecular weight oligomers, having a higher concentration of reactive groups, tend to favor the formation of polyenes.[1]
Caption: Proposed thermal curing pathways for ethynyl-terminated polymers.
Analytical Protocols for Cure Characterization
A multi-technique approach is essential for a comprehensive understanding of the curing process. Each technique provides a unique piece of the puzzle, from the energetic profile to chemical conversion and physical state changes.
Protocol 1: Curing Energetics by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of cure, total heat of reaction (ΔH), and the glass transition temperature (Tg) of the cured material. DSC measures the heat flow into or out of a sample as a function of temperature, making it ideal for studying the exothermic curing reaction.[2][3]
Instrumentation: Calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured polymer into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.[4]
-
Curing Profile (First Scan):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at room temperature (e.g., 25 °C) under a nitrogen purge (50 mL/min).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the completion of the cure exotherm (e.g., 400 °C). This scan measures the heat of cure (ΔH).[4]
-
-
Glass Transition (Second Scan):
-
Cool the sample in the DSC to room temperature at a controlled rate (e.g., 20 °C/min).
-
Initiate a second heating scan at the same rate (10 °C/min) up to the same maximum temperature. This second scan will reveal the glass transition temperature (Tg) of the now-cured polymer. The absence of an exothermic peak indicates a complete cure in the first scan.[2][5]
-
-
Data Analysis:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins.
-
Peak Temperature (T_peak): The temperature of the maximum rate of reaction.
-
Heat of Cure (ΔH): Integrate the area under the exothermic peak from the first scan. This value is proportional to the total number of bonds formed.
-
Glass Transition Temperature (T_g): Determined from the inflection point of the step change in the baseline of the second heating scan.[6]
-
Degree of Cure: For a partially cured sample, the degree of cure can be calculated using the formula: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100.[2]
-
Protocol 2: Chemical Conversion by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor the disappearance of the reactive ethynyl groups as a function of time and temperature. FTIR is a powerful tool for tracking changes in specific chemical functional groups.[7]
Instrumentation: FTIR Spectrometer, preferably with a heated Attenuated Total Reflectance (ATR) accessory or a transmission heating stage.
Methodology:
-
Sample Preparation: Apply a small amount of the uncured polymer directly onto the ATR crystal or prepare a thin film on a KBr pellet for transmission analysis.[8][9]
-
Isothermal Analysis:
-
Heat the sample to a specific isothermal cure temperature (e.g., 250 °C).
-
Collect FTIR spectra at regular time intervals (e.g., every 2 minutes) over the wavenumber range of 4000-650 cm⁻¹.
-
Continue data collection until no further spectral changes are observed, indicating the reaction has completed at that temperature.
-
-
Data Analysis:
-
Identify Key Peaks:
-
Calculate Conversion: The degree of conversion (α) of the ethynyl groups at time 't' can be calculated by the formula: α(t) = 1 - [(A_ethynyl / A_standard)_t / (A_ethynyl / A_standard)_0] Where (A_ethynyl / A_standard)_t is the ratio of the peak areas (or heights) at time 't', and (A_ethynyl / A_standard)_0 is the ratio at time zero.
-
Protocol 3: Viscoelastic Properties by Rheometry
Objective: To measure the change in viscosity and determine the gel point of the polymer during cure. Rheology tracks the mechanical transition from a liquid to a solid thermoset.
Instrumentation: Rotational rheometer with parallel plate geometry and a temperature-controlled chamber.
Methodology:
-
Sample Loading: Place a sufficient amount of uncured material onto the bottom plate of the rheometer. Lower the top plate to the desired gap (e.g., 1 mm) and trim excess material.
-
Isothermal Time Sweep:
-
Quickly ramp the temperature to the desired isothermal cure temperature.
-
Perform a small-amplitude oscillatory shear experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Viscosity Profile: Plot the complex viscosity (η*) versus time to observe the build-up from a low-viscosity liquid to a high-viscosity solid.
-
Gel Point: The gel point is a critical transition where the material first forms a continuous network. It is typically identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').
-
Sources
- 1. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 2. tainstruments.com [tainstruments.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Kinetic Study of Infrared Heat Curing of Thermosetting Polymers [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Formulation of High-Temperature Adhesives with 4,4'-Oxybis(ethynylbenzene)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the formulation, characterization, and application of high-temperature adhesives based on 4,4'-Oxybis(ethynylbenzene). This monomer is a critical building block for advanced polyimide resins, prized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding environments such as aerospace, microelectronics, and automotive industries.[1][2] These application notes delve into the fundamental chemistry of ethynyl-terminated polyimides, offering detailed protocols for the synthesis of the poly(amic acid) precursor, its subsequent thermal curing into a cross-linked polyimide network, and the characterization of the final adhesive's performance. The causality behind experimental choices is explained, providing a robust framework for researchers to develop and optimize high-temperature adhesive formulations for specific applications.
Introduction: The Imperative for High-Temperature Adhesives
Modern engineering applications, particularly in the aerospace and electronics sectors, continually push the boundaries of material performance.[3][4][5] Components in these fields are often subjected to extreme temperatures, corrosive environments, and significant mechanical stress. Traditional adhesives, such as epoxies, often fail under these conditions, exhibiting reduced strength and creep at elevated temperatures.[1] This necessitates the development of advanced polymer systems that can maintain their structural integrity and adhesive properties at temperatures exceeding 300°C.[1]
Polyimides have emerged as a premier class of high-performance polymers to meet these challenges.[1] Their rigid aromatic backbones and strong imide linkages confer outstanding thermal and oxidative stability.[1] Among the various types of polyimides, those cured via an addition mechanism are particularly advantageous. Unlike condensation-cured polyimides which release volatile byproducts that can create voids in the bond line, addition-type polyimides, such as those derived from ethynyl-terminated oligomers, cure without the evolution of volatiles.[6][7] This leads to the formation of dense, void-free, and highly cross-linked networks with superior mechanical properties and thermal stability.[6][7]
4,4'-Oxybis(ethynylbenzene) serves as a key monomer or end-capper in the synthesis of these advanced adhesives.[6] Its terminal ethynyl groups are highly reactive and undergo thermal polymerization to form a robust, cross-linked structure.[6][7] The ether linkage within the monomer imparts a degree of flexibility to the otherwise rigid polymer backbone, which can enhance processability and toughness.[6]
Core Principles of Formulation
The formulation of a high-temperature adhesive based on 4,4'-Oxybis(ethynylbenzene) is a multi-component system where each constituent plays a critical role in the final properties of the cured material.
2.1. Monomers and Oligomers
-
4,4'-Oxybis(ethynylbenzene): As the primary reactive component, the concentration of 4,4'-Oxybis(ethynylbenzene) will directly influence the cross-link density of the cured adhesive. Higher concentrations generally lead to a higher glass transition temperature (Tg) and improved thermal stability, but can also result in a more brittle material.
-
Dianhydrides: Aromatic dianhydrides, such as Pyromellitic dianhydride (PMDA) or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), are reacted with diamines to form the poly(amic acid) backbone. The choice of dianhydride significantly impacts the rigidity and thermal properties of the resulting polyimide.
-
Diamines: Aromatic diamines, like 4,4'-Oxydianiline (ODA), are the second component in the formation of the poly(amic acid). The structure of the diamine influences the flexibility, solubility, and thermal stability of the polymer.
2.2. Solvents
The solvent system is crucial for dissolving the monomers and the resulting poly(amic acid) to create a processable adhesive solution. Common solvents for polyimide synthesis are high-boiling point, polar aprotic solvents such as:
-
N-methyl-2-pyrrolidone (NMP)
-
N,N-dimethylacetamide (DMAc)
-
N,N-dimethylformamide (DMF)
The choice of solvent can affect the molecular weight of the poly(amic acid) and the viscosity of the adhesive solution.
2.3. Additives
While the core of the formulation consists of the monomers and solvent, various additives can be incorporated to tailor the adhesive's properties:
-
Toughening Agents: To counteract the inherent brittleness of highly cross-linked polyimides, toughening agents such as thermoplastic polyimides or reactive rubbers can be added.
-
Adhesion Promoters: Silane coupling agents can be used to improve adhesion to specific substrates, such as metals and silicon wafers, by forming covalent bonds at the adhesive-substrate interface.
-
Fillers: Electrically or thermally conductive fillers (e.g., silver flakes, aluminum nitride) can be incorporated for specialized applications in microelectronics. Inert fillers can also be used to modify the rheology and reduce the coefficient of thermal expansion (CTE).
Experimental Protocols
Safety Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8][9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
3.1. Protocol 1: Synthesis of Poly(amic acid) Precursor
This protocol describes the synthesis of a poly(amic acid) solution, the precursor to the final polyimide adhesive.
Materials:
-
4,4'-Oxybis(ethynylbenzene)
-
Aromatic Dianhydride (e.g., BTDA)
-
Aromatic Diamine (e.g., ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Argon or Nitrogen gas, high purity
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and drying tube. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Diamine Dissolution: Charge the flask with the aromatic diamine and anhydrous NMP. Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add the aromatic dianhydride to the stirred diamine solution in small portions. The reaction is exothermic, so maintain the temperature below 30°C using an ice bath if necessary.
-
Polymerization: After the complete addition of the dianhydride, add the 4,4'-Oxybis(ethynylbenzene). Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a tightly sealed container at 4°C to prevent degradation.
3.2. Protocol 2: Adhesive Application and Curing
This protocol outlines the steps for applying the poly(amic acid) adhesive and thermally curing it to form a strong bond.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Substrates to be bonded (e.g., aluminum, titanium, polyimide film)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Applicator (e.g., doctor blade, brush)
-
Programmable oven or hot press
Procedure:
-
Substrate Preparation: Thoroughly clean the surfaces of the substrates to be bonded. This may involve degreasing with a solvent, followed by a surface treatment such as acid etching or plasma treatment to enhance adhesion.
-
Adhesive Application: Apply a thin, uniform layer of the poly(amic acid) solution to one or both of the prepared substrate surfaces. The thickness of the adhesive layer can be controlled using a doctor blade or by spin coating for thin film applications.
-
Solvent Removal (B-staging): Place the coated substrates in an oven at a relatively low temperature (e.g., 80-100°C) for a period of time to evaporate the majority of the NMP solvent. This "B-staging" step results in a tacky, handleable film.
-
Assembly and Curing: Assemble the joint and place it in a programmable oven or hot press. The curing process is typically performed in a multi-step cycle to ensure complete imidization and cross-linking of the ethynyl groups. A representative curing schedule is as follows:
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 250°C and hold for 2 hours.
-
Ramp to a final cure temperature of 300-370°C and hold for 2-4 hours.[10]
-
Slowly cool to room temperature.
-
Applying pressure during the cure cycle can help to ensure intimate contact between the substrates and minimize void formation.
-
Characterization of Adhesive Performance
A comprehensive evaluation of the formulated adhesive is critical to ensure it meets the performance requirements of the intended application.
4.1. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the cured adhesive.[11] The onset of decomposition is a key parameter, with high-performance polyimides typically exhibiting decomposition temperatures above 500°C in an inert atmosphere.[11]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the cured adhesive.[10] The Tg is a critical indicator of the upper service temperature of the material. The exotherm observed during the initial DSC scan of the uncured resin can be used to study the cure kinetics.[10][12]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the adhesive as a function of temperature.[11] It can be used to determine the Tg with high sensitivity and to measure the storage modulus, which is related to the stiffness of the material.
4.2. Mechanical Testing
-
Lap Shear Strength: Single lap shear testing is a common method to evaluate the adhesive strength of the bond between two substrates. The test measures the shear stress required to cause failure of the bonded joint.
-
Tensile Strength and Modulus: For bulk adhesive properties, cured films of the polyimide can be tested in tension to determine their tensile strength, Young's modulus, and elongation at break.[1]
4.3. Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to monitor the curing process. The disappearance of the amic acid peaks and the appearance of the characteristic imide peaks confirm the conversion of the precursor to the polyimide. The reaction of the ethynyl end groups can also be followed by observing the disappearance of the C≡C-H stretch.
Data Presentation
Table 1: Typical Properties of a 4,4'-Oxybis(ethynylbenzene) Based Polyimide Adhesive
| Property | Typical Value | Test Method |
| Glass Transition Temperature (Tg) | > 300 °C | DSC, DMA |
| Decomposition Temperature (Td, 5% wt. loss) | > 500 °C (in N2) | TGA |
| Tensile Strength | 90 - 120 MPa | ASTM D882 |
| Tensile Modulus | 2.0 - 3.5 GPa | ASTM D882 |
| Lap Shear Strength (Aluminum) | > 20 MPa at 25°C | ASTM D1002 |
| Dielectric Constant (1 MHz) | 2.7 - 3.2 | ASTM D150 |
Visualization of Key Processes
Diagram 1: Synthesis of Poly(amic acid) Precursor
Sources
- 1. mdpi.com [mdpi.com]
- 2. globethesis.com [globethesis.com]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance Of High-Performance Aerospace Adhesive Solutions! | Kohesi Bond [kohesibond.com]
- 6. benchchem.com [benchchem.com]
- 7. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matec-conferences.org [matec-conferences.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Thermal Analysis of High-Performance Polymers Derived from 4,4'-Oxybis(ethynylbenzene)
Introduction: The Imperative for Advanced Thermal Characterization
Polymers derived from monomers like 4,4'-oxybis(ethynylbenzene) represent a class of high-performance thermosetting materials engineered for demanding applications in the aerospace, electronics, and automotive industries. These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties after curing. The key to unlocking these properties lies in the thermal cross-linking of the terminal ethynyl (acetylene) groups, which forms a rigid, three-dimensional network.
The transition from a processable monomer or prepolymer to a fully cured, high-performance material is entirely governed by temperature. Consequently, a precise understanding of the material's thermal behavior is not merely academic—it is critical for defining processing windows, ensuring complete curing, and predicting in-service performance and reliability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable analytical techniques for this purpose. DSC provides quantitative information about the heat flow associated with curing reactions and state transitions, while TGA measures mass loss as a function of temperature, defining the material's upper service temperature and degradation profile.
This application note provides a detailed, experience-driven guide to performing DSC and TGA experiments on polymers derived from 4,4'-oxybis(ethynylbenzene), offering not just protocols but the scientific rationale behind the experimental choices.
Foundational Principles: Interrogating Polymers with Heat
Before detailing the experimental protocols, it is essential to understand the core principles of each technique in the context of ethynyl-terminated resins.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For the materials , DSC is used to identify:
-
Glass Transition Temperature (Tg): The reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. This is a critical parameter for determining the upper service temperature of the cured polymer.
-
Curing Exotherm: The release of heat that occurs during the cross-linking (curing) of the ethynyl groups. The shape and temperature range of this exothermic peak provide vital information about the curing kinetics, allowing for the optimization of manufacturing cycles.
-
Melting Temperature (Tm): If the initial monomer or prepolymer is crystalline, DSC will detect the endothermic peak corresponding to its melting point.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. It is the primary method for assessing thermal stability. Key parameters obtained from TGA include:
-
Onset of Decomposition (Td): The temperature at which the material begins to lose mass due to thermal degradation. This defines the absolute upper limit of the material's thermal stability.
-
Char Yield: The percentage of material mass remaining at the end of the experiment, typically at a very high temperature (e.g., 800-1000°C) in an inert atmosphere. A high char yield is often correlated with superior fire-retardant properties.
-
Protocol I: Curing Profile and Glass Transition by DSC
This procedure is designed to characterize the curing reaction of the 4,4'-oxybis(ethynylbenzene) monomer or prepolymer and determine the glass transition temperature of the resulting cured polymer. A heat-cool-heat cycle is employed to achieve this.
Experimental Objective
To quantify the curing exotherm and determine the final glass transition temperature (Tg) of the fully cured polymer network.
Materials and Apparatus
-
Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3) equipped with a refrigerated cooling system.
-
Sample Pans: Standard aluminum DSC pans and lids.
-
Sample Material: 3-5 mg of 4,4'-oxybis(ethynylbenzene) monomer or prepolymer powder.
-
Purge Gas: High-purity nitrogen (99.998% or higher) at a flow rate of 50 mL/min.
Step-by-Step Methodology
-
Sample Preparation: Tare an aluminum DSC pan and lid. Accurately weigh 3-5 mg of the sample into the pan. Note: A smaller sample mass minimizes thermal gradients within the sample, leading to better peak resolution. Crimp the lid securely to ensure good thermal contact.
-
Instrument Setup: Place the prepared sample pan in the DSC cell and an empty, sealed aluminum pan as the reference.
-
Thermal Program Execution: Program the instrument to perform the following thermal cycle:
-
Segment 1 (Equilibration): Equilibrate the cell at 25°C.
-
Segment 2 (First Heat): Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min. Rationale: This scan captures the melting of the monomer (if applicable) and the primary curing exotherm. A 10°C/min rate is a standard choice that balances sensitivity and resolution. The upper limit of 400°C is chosen to ensure the completion of the ethynyl cross-linking reaction, which typically occurs in the 200-350°C range.
-
Segment 3 (Isothermal Hold): Hold isothermally at 400°C for 5 minutes. Rationale: This step ensures that any residual curing is completed.
-
Segment 4 (Cooling): Cool the sample from 400°C to 25°C at a rate of 20°C/min. Rationale: This rapid cooling step "locks in" the amorphous structure of the fully cured thermoset.
-
Segment 5 (Second Heat): Ramp the temperature from 25°C to 450°C at 10°C/min. Rationale: This second heating scan is crucial. Since the material is now fully cured, the curing exotherm will be absent. This scan will clearly reveal the glass transition temperature (Tg) of the final cured polymer. The upper limit is extended slightly to ensure a clear post-transition baseline.
-
Data Analysis and Interpretation
-
From the First Heat Scan:
-
Identify any endothermic peaks below 200°C as the melting of the uncured material.
-
Integrate the area under the large exothermic peak (typically ~200-350°C) to determine the total heat of cure (ΔHc) in Joules per gram (J/g). This value is proportional to the extent of reaction.
-
-
From the Second Heat Scan:
-
Observe the heat capacity change (a step-like transition) in the baseline. The midpoint of this transition is reported as the glass transition temperature (Tg). For these high-performance polymers, the Tg is expected to be well above 250°C.
-
Confirm the absence of any significant exothermic peak, which validates that the cure was completed during the first heating cycle.
-
DSC Experimental Workflow Diagram
Caption: Workflow for DSC analysis of ethynyl-terminated resins.
Protocol II: Thermal Stability Assessment by TGA
This procedure is designed to determine the thermal and thermo-oxidative stability of the cured polymer. It is critical to perform this analysis on a sample that has been fully cured according to the parameters determined by DSC.
Experimental Objective
To determine the onset temperature of decomposition (Td) and the char yield of the cured polymer in both an inert (nitrogen) and an oxidative (air) atmosphere.
Materials and Apparatus
-
Apparatus: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Netzsch TG 209 F1).
-
Crucibles: Platinum or ceramic crucibles are recommended for high-temperature analysis.
-
Sample Material: 5-10 mg of fully cured polymer. The sample should be cured in a separate oven using the temperature profile established by the DSC experiment.
-
Purge Gas: High-purity nitrogen and dry air, with a controlled switching system if available. A flow rate of 50-100 mL/min is typical.
Step-by-Step Methodology
-
Sample Preparation: Place 5-10 mg of the pre-cured polymer sample into a tared TGA crucible. A slightly larger sample mass than in DSC is acceptable and can improve the accuracy of the weight loss measurement.
-
Instrument Setup: Load the sample into the TGA furnace.
-
Thermal Program Execution (Inert Atmosphere):
-
Segment 1 (Equilibration): Equilibrate at 30°C under a nitrogen purge.
-
Segment 2 (Heating): Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min under a continuous nitrogen purge. Rationale: A 10°C/min heating rate is standard for comparing material stability. The nitrogen atmosphere isolates the effect of thermal degradation (pyrolysis) from oxidative degradation. The 900°C endpoint ensures all primary degradation events are captured and a stable char yield is measured.
-
-
Thermal Program Execution (Oxidative Atmosphere):
-
Repeat the experiment with a fresh sample.
-
Segment 1 (Equilibration): Equilibrate at 30°C under an air purge.
-
Segment 2 (Heating): Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min under a continuous air purge. Rationale: This experiment measures the polymer's stability in an oxidative environment, which is often more representative of real-world service conditions. The degradation mechanism and temperature will differ significantly from the inert case.
-
Data Analysis and Interpretation
-
From Both Scans:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition (Td) . This is often defined as the temperature at which 5% weight loss occurs (T5%). This is a key metric for comparing the stability of different materials.
-
Analyze the derivative of the weight loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
-
From the Nitrogen Scan:
-
Record the char yield , which is the residual weight percentage at the end of the run (e.g., at 800°C or 900°C). High char yield is characteristic of these aromatic, network-forming polymers.
-
-
Comparison: Compare the Td values from the nitrogen and air scans. The Td in air is expected to be lower, indicating that oxidation accelerates the degradation process.
TGA Experimental Workflow Diagram
Caption: Workflow for TGA analysis of cured ethynyl-terminated polymers.
Summary of Expected Quantitative Data
The following table summarizes typical values that can be expected from the thermal analysis of polymers based on 4,4'-oxybis(ethynylbenzene). These values are representative and will vary based on the exact formulation and cure cycle.
| Parameter | Technique | Typical Value Range | Significance |
| Cure Peak Maximum | DSC | 250 - 350 °C | Indicates the temperature range for the main cross-linking reaction. |
| Heat of Cure (ΔHc) | DSC | 800 - 1200 J/g | Proportional to the concentration of reactive ethynyl groups. |
| Glass Transition (Tg) | DSC | > 300 °C | Defines the upper service temperature for mechanical performance. |
| Decomposition (T5%) | TGA (Nitrogen) | 450 - 550 °C | Onset of thermal degradation in an inert environment. |
| Decomposition (T5%) | TGA (Air) | 420 - 520 °C | Onset of thermo-oxidative degradation. |
| Char Yield @ 800°C | TGA (Nitrogen) | 60 - 75 % | High value correlates with excellent thermal stability and fire resistance. |
Conclusion
The systematic application of DSC and TGA provides a comprehensive thermal profile of polymers derived from 4,4'-oxybis(ethynylbenzene). The DSC heat-cool-heat method is essential for developing an optimal cure schedule and verifying the final glass transition temperature. TGA is subsequently used on the cured material to define its absolute thermal and thermo-oxidative limits. Together, these techniques provide the critical data necessary for material specification, quality control, and the confident application of these advanced materials in high-performance environments.
References
This section is for illustrative purposes. Real-world application notes would cite specific journal articles, manufacturer's notes, or standards.
Application Note: Comprehensive Characterization of Poly(4,4'-Oxybis(ethynylbenzene))
Audience: Researchers, materials scientists, and chemical engineers engaged in the development and application of high-performance thermosetting polymers.
Introduction: The Imperative for a Multi-Technique Approach
Poly(4,4'-Oxybis(ethynylbenzene)) is a high-performance polymer precursor prized for its exceptional thermal stability, low dielectric constant, and excellent mechanical properties after curing. Its molecular architecture, featuring a flexible ether linkage (—O—) between rigid phenyl rings and reactive terminal ethynyl (—C≡CH) groups, dictates its unique processing characteristics and final application performance. The terminal acetylene groups undergo complex, thermally-induced crosslinking reactions to form a robust, intractable thermoset network.
A thorough and precise characterization of this polymer, both in its uncured (prepolymer) and cured states, is therefore not merely a quality control measure but a fundamental necessity for predicting its behavior, optimizing curing cycles, and ensuring its reliability in demanding applications such as aerospace composites, microelectronics, and high-temperature adhesives. This guide provides an integrated methodological framework for the comprehensive characterization of poly(4,4'-Oxybis(ethynylbenzene)), explaining the causality behind each technique and presenting detailed protocols for its execution.
Integrated Characterization Workflow
The characterization of a thermosetting polymer like poly(4,4'-Oxybis(ethynylbenzene)) follows a logical progression from initial structural confirmation to the analysis of its thermal behavior and, finally, the performance of the cured material.
Caption: Integrated workflow for polymer characterization.
Structural and Chemical Verification
The first step is to confirm that the synthesized prepolymer possesses the correct chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups within the polymer.[1] For poly(4,4'-Oxybis(ethynylbenzene)), this analysis is critical to confirm the presence of the terminal acetylene groups, which are the sites of crosslinking, and the ether linkage that imparts flexibility.
Expected Spectral Features:
-
≡C–H Stretch: A sharp, strong absorption peak typically appears around 3280-3300 cm⁻¹. Its presence is unambiguous proof of the terminal alkyne group.[2]
-
–C≡C– Stretch: A weaker, sharp peak in the range of 2100-2160 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[2]
-
Ar–O–C Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the diaryl ether group are expected around 1240 cm⁻¹ and 1040 cm⁻¹, respectively.[2]
-
Aromatic C=C Stretch: Multiple peaks in the 1500-1600 cm⁻¹ region are characteristic of the benzene rings.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While FTIR confirms functional groups, NMR provides atomic-level detail about the polymer's constitutional structure, purity, and end-groups.[3] Both ¹H and ¹³C NMR are indispensable for an unambiguous structural elucidation.[4]
-
¹H NMR: Provides information on the ratio of aromatic protons to the terminal acetylene proton. The integration of these signals should match the theoretical structure of the repeating unit.
-
¹³C NMR: Offers a detailed map of the carbon skeleton. It can distinguish between the different aromatic carbons (those bonded to hydrogen, oxygen, or the ethynyl group) and, most importantly, identify the two distinct carbons of the alkyne group (–C ≡C H). This technique is highly effective for identifying monomer types and their distribution in copolymers.[5]
Considerations: The polymer must be soluble in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For higher molecular weight or partially cured samples, solubility can be a significant challenge, potentially requiring high-temperature NMR measurements.[4]
Thermal Properties and Curing Behavior
Understanding the polymer's response to heat is paramount for establishing processing parameters and predicting its service temperature.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.[6][7] For poly(4,4'-Oxybis(ethynylbenzene)), DSC is used to determine two critical properties: the glass transition temperature (Tg) of the prepolymer and the exothermic profile of the curing reaction.
-
Glass Transition (Tg): A step-change in the heat capacity indicates the Tg, where the amorphous polymer transitions from a rigid, glassy state to a more rubbery state. This defines the upper limit for storage and handling of the prepolymer.
-
Curing Exotherm: As the sample is heated, the ethynyl groups react, releasing a significant amount of energy. This is observed as a broad, strong exothermic peak. The onset temperature, peak maximum, and total enthalpy (area under the peak) of this exotherm are essential for designing an effective curing schedule. A higher peak temperature suggests greater thermal stability of the uncured resin.
A second DSC scan performed after a controlled cure-and-cool cycle will show the disappearance of the curing exotherm and the appearance of a new, much higher Tg corresponding to the crosslinked thermoset network.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as it is heated at a controlled rate.[8] This is the primary method for assessing the ultimate thermal and oxidative stability of the cured polymer.[9]
Key Parameters:
-
Degradation Temperature (Td): Often reported as the temperature at which 5% weight loss occurs (Td5). For high-performance polymers, this value should be exceptionally high, often exceeding 500 °C in an inert atmosphere.[2]
-
Char Yield: The percentage of mass remaining at a very high temperature (e.g., 800 °C or 1000 °C) under a nitrogen atmosphere. A high char yield is characteristic of materials that form a stable carbonaceous layer upon decomposition, which is directly related to their excellent thermal stability and flame resistance.
-
Oxidative Stability: Running the TGA experiment in an air or oxygen atmosphere allows for the determination of the polymer's stability in oxidative environments, which is often lower than its stability in an inert atmosphere.[9]
Solid-State Morphology and Mechanical Performance
Once cured, the polymer's final form and function must be characterized.
X-Ray Diffraction (XRD)
Causality: XRD is used to investigate the long-range molecular order within the cured material. It distinguishes between ordered crystalline domains and disordered amorphous regions.
-
Amorphous Halo: A broad, diffuse scattering pattern (an "amorphous halo") is indicative of a largely disordered, amorphous structure, which is common for highly crosslinked thermoset polymers.
-
Crystalline Peaks: The presence of sharp diffraction peaks would indicate some degree of crystallinity. The degree of crystallinity is a critical property that significantly influences mechanical properties such as stiffness, strength, and toughness.[10]
Dynamic Mechanical Analysis (DMA)
Causality: DMA is a highly sensitive technique used to measure the mechanical and viscoelastic properties of the cured polymer as a function of temperature, time, or frequency. It is particularly effective for determining the Tg of the final thermoset material.
-
Storage Modulus (E'): Represents the elastic response or stiffness of the material. A sharp drop in the storage modulus signifies the transition from the glassy to the rubbery state.
-
Loss Modulus (E''): Represents the viscous response or the material's ability to dissipate energy. The peak of the loss modulus curve is often used to define the Tg.
-
Tan Delta (δ): The ratio of loss modulus to storage modulus (E''/E'). The peak of the tan delta curve is another common and sensitive indicator of the glass transition temperature.
Summary of Characterization Techniques
| Technique | Primary Information Obtained | Key Parameters for Poly(4,4'-Oxybis(ethynylbenzene)) |
| FTIR | Identification of key functional groups. | Presence of ≡C–H (~3290 cm⁻¹), –C≡C– (~2150 cm⁻¹), Ar–O–Ar (~1240 cm⁻¹). |
| NMR | Unambiguous structural confirmation and purity assessment. | Chemical shifts and integration of aromatic and acetylenic protons/carbons. |
| DSC | Thermal transitions and curing profile. | Pre-cure Tg, curing exotherm (onset, peak, enthalpy), post-cure Tg. |
| TGA | Thermal and oxidative stability of the cured polymer. | Td5 (temperature at 5% weight loss), char yield at >800 °C. |
| XRD | Degree of crystallinity and solid-state morphology. | Presence of amorphous halo and/or crystalline peaks. |
| DMA | Viscoelastic properties and precise Tg of the cured polymer. | Storage modulus (E'), loss modulus (E''), and tan delta peak (Tg). |
Detailed Experimental Protocols
Protocol 7.1: Thermal Analysis by DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured poly(4,4'-Oxybis(ethynylbenzene)) powder into a standard aluminum DSC pan. Crimp the lid to enclose the sample. Prepare an identical empty pan to serve as the reference.[7]
-
Experimental Program (Curing Profile):
-
Place both sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min). This rate is a good balance between resolution and experimental time.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the step-change in the heat flow curve.
-
Identify the curing exotherm. Determine the onset temperature, the peak maximum temperature, and integrate the area under the peak to calculate the enthalpy of curing (ΔH in J/g).
-
-
Self-Validation: To confirm the cure and determine the final Tg, cool the same sample back to 25 °C and perform a second heating scan under the same conditions. The curing exotherm should be absent, and a new, higher Tg should be observed.
Protocol 7.2: Thermal Stability by TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).
-
Sample Preparation: Place 10-15 mg of the cured polymer sample into a ceramic or platinum TGA crucible.[11]
-
Experimental Program (Inert Atmosphere):
-
Place the crucible onto the TGA microbalance.
-
Heat the sample from 25 °C to 1000 °C at a heating rate of 20 °C/min.[8]
-
Maintain a constant nitrogen atmosphere with a purge rate of 50-100 mL/min throughout the experiment.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset of degradation and the temperature at which 5% mass loss occurs (Td5).
-
Record the final mass percentage at 1000 °C as the char yield.
-
The first derivative of the weight loss curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.[9]
-
References
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link][6]
-
NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link][12]
-
Schick, C. (2009). Differential scanning calorimetry (DSC) of semicrystalline polymers. Analytical and Bioanalytical Chemistry, 395(6), 1589-1611. Retrieved from [Link][13]
-
Innovatech Labs. (2021). What a DSC Analysis of a Polymer Can Discover. Retrieved from [Link][14]
-
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link][15]
-
Bentham Science Publisher. (n.d.). NMR Spectroscopy for the Characterization of Polymers. Retrieved from [Link][3]
-
University of Rochester. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link][7]
-
Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link][5]
-
Intertek. (n.d.). X-Ray Diffraction for Polymers and Composites. Retrieved from [Link][10]
-
TA Instruments. (n.d.). Prevent Failing of Performance Polymers Applied at High Pressures. Retrieved from [Link][16]
-
Espiritu, R. A., & Advincula, R. C. (2022). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 14(17), 3652. Retrieved from [Link][17]
-
Drawell. (n.d.). XRD for Amorphous and Crystalline Polymers - What to Look For. Retrieved from [Link][18]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (2005). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal Supplement Series, 161(2), 401. Retrieved from [Link][19]
-
Salisbury, D. W., et al. (1990). FT-IR spectroscopic studies of polycyclic aromatic hydrocarbons. NASA Technical Reports Server. Retrieved from [Link][20]
-
Somashekar, R., & Gopal, M. (2012). X-ray crystallographic studies of polymeric materials. Pramana, 79(5), 1077-1088. Retrieved from [Link]
-
Goergens, M., et al. (2015). X‐Ray Diffraction by Polymers. eLS. Retrieved from [Link][21]
-
Proto, T. (n.d.). How to Analyze Polymers Using X-ray Diffraction. Retrieved from [Link][22]
-
Castiglioni, C., et al. (2013). Fingerprints of polycyclic aromatic hydrocarbons (PAHs) in infrared absorption spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 252-259. Retrieved from [Link][1]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link][9]
-
Sharma, V. K., & Kumar, A. (2001). Polycyclic aromatic hydrocarbons in C8 isomer aromatic feed: analysis by GC, GC/MS, and GC/FTIR techniques. Journal of Chromatographic Science, 39(7), 281-284. Retrieved from [Link][23]
-
Specific Polymers. (n.d.). TGA analysis. Retrieved from [Link][24]
-
Bauschlicher Jr, C. W., et al. (2010). The far-infrared spectroscopy of very large neutral polycyclic aromatic hydrocarbons. The Astrophysical Journal, 709(2), 1191. Retrieved from [Link][25]
-
Testing Machines Inc. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!! [Video]. YouTube. Retrieved from [Link][11]
-
Onal, F., & Kucukyavuz, S. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Polymeric Materials, 57(11), 1059-1068. Retrieved from [Link][26]
-
Yin, R., et al. (2018). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Polymer, 142, 1-10. Retrieved from [Link][27]
-
Li, H., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1494. Retrieved from [Link][2]
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. measurlabs.com [measurlabs.com]
- 5. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 11. youtube.com [youtube.com]
- 12. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. tainstruments.com [tainstruments.com]
- 17. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
- 21. X‐Ray Diffraction by Polymers | Semantic Scholar [semanticscholar.org]
- 22. icdd.com [icdd.com]
- 23. Polycyclic aromatic hydrocarbons in C8 isomer aromatic feed: analysis by GC, GC/MS, and GC/FTIR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. specificpolymers.com [specificpolymers.com]
- 25. THE FAR-INFRARED SPECTROSCOPY OF VERY LARGE NEUTRAL POLYCYCLIC AROMATIC HYDROCARBONS (Journal Article) | OSTI.GOV [osti.gov]
- 26. mdpi.com [mdpi.com]
- 27. osti.gov [osti.gov]
Application Notes & Protocols: 4,4'-Oxybis(ethynylbenzene) as a High-Performance Crosslinking Agent for Advanced Polymers
Introduction: The Pursuit of Thermally Stable Polymer Networks
In the realm of high-performance polymers, achieving superior thermal and mechanical properties is paramount for applications in aerospace, electronics, and automotive industries. This often necessitates the formation of a robust, three-dimensional crosslinked network within the polymer matrix. 4,4'-Oxybis(ethynylbenzene) has emerged as a distinguished crosslinking agent due to its rigid aromatic structure and the reactive nature of its terminal ethynyl groups.[1] Upon thermal curing, these ethynyl groups undergo addition polymerization without the release of volatile byproducts, a critical advantage for creating void-free, high-integrity composite materials.[1] This attribute, coupled with the inherent high thermal stability of the resulting aromatic network, makes 4,4'-Oxybis(ethynylbenzene) an exemplary candidate for enhancing the performance of various polymer systems, particularly polyimides and poly(arylene ether)s.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4,4'-Oxybis(ethynylbenzene) as a crosslinking agent. It details the underlying principles, experimental protocols, and expected outcomes, ensuring both scientific integrity and practical applicability.
Physicochemical Properties of 4,4'-Oxybis(ethynylbenzene)
A thorough understanding of the crosslinking agent's properties is fundamental to its effective application.
| Property | Value |
| Chemical Formula | C₁₆H₁₀O |
| Molecular Weight | 218.25 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | Approximately 95-98 °C |
| Boiling Point | Not applicable (decomposes) |
| Solubility | Soluble in common organic solvents like THF, DMF, NMP |
Mechanism of Thermal Crosslinking
The crosslinking process is initiated by the thermal activation of the terminal ethynyl groups of 4,4'-Oxybis(ethynylbenzene). The curing of ethynyl-terminated resins is a complex process that can involve several reaction pathways, including chain extension and cyclotrimerization, ultimately leading to a highly crosslinked aromatic network.[2] The primary mechanism involves a thermally induced radical polymerization.[3] At elevated temperatures, typically above 200°C, the ethynyl groups react to form a complex, three-dimensional network. This process is an addition polymerization, which advantageously does not produce volatile byproducts, thus minimizing voids in the final cured material.[1]
The curing reaction can be monitored by techniques such as Differential Scanning Calorimetry (DSC), which will show a characteristic exotherm, and Fourier Transform Infrared (FTIR) spectroscopy, by observing the disappearance of the ethynyl group absorption band.
Caption: Thermal curing of a polymer with 4,4'-Oxybis(ethynylbenzene).
Experimental Protocols
The following protocols provide a representative framework for the utilization of 4,4'-Oxybis(ethynylbenzene) as a crosslinking agent with a polyimide resin. Researchers should consider these as a starting point and may need to optimize conditions for their specific polymer system.
Protocol 1: Preparation of a Crosslinkable Polyimide Resin Formulation
This protocol details the preparation of a polyimide resin blend incorporating 4,4'-Oxybis(ethynylbenzene).
Materials:
-
Ethynyl-terminated polyimide oligomer (e.g., derived from an aromatic dianhydride and an aromatic diamine)
-
4,4'-Oxybis(ethynylbenzene)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolution of Polyimide Oligomer: In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the ethynyl-terminated polyimide oligomer in anhydrous NMP to achieve a 20-30% (w/w) solution. Stir the mixture at room temperature under a nitrogen atmosphere until the oligomer is completely dissolved.
-
Addition of Crosslinking Agent: Calculate the desired amount of 4,4'-Oxybis(ethynylbenzene). A typical starting concentration is 10-30% by weight of the polyimide oligomer.
-
Homogenization: Slowly add the powdered 4,4'-Oxybis(ethynylbenzene) to the stirred polyimide solution. Continue stirring at room temperature for 2-4 hours to ensure a homogeneous mixture.
-
Solvent Removal (Optional for Prepreg): If preparing a prepreg, the resin solution can be cast onto a glass plate or reinforcing fibers. The solvent is then removed by heating in a vacuum oven at a temperature below the curing onset (e.g., 100-150 °C) for several hours.
-
Final Resin Powder: For bulk curing, the solvent can be removed under reduced pressure to obtain a solid resin powder. This powder should be stored in a desiccator to prevent moisture absorption.
Caption: Workflow for preparing the crosslinkable resin formulation.
Protocol 2: Thermal Curing of the Polyimide Resin
This protocol outlines a typical thermal curing schedule for the prepared resin. The exact temperatures and durations should be optimized based on DSC analysis of the specific formulation.
Equipment:
-
Programmable oven or hot press
-
Mold (if preparing a bulk sample)
Procedure:
-
Sample Preparation: Place the resin powder in a mold or lay up the prepreg to the desired thickness.
-
Curing Cycle: Transfer the sample to the oven or hot press and apply the following multi-step curing profile. A multi-step cure is often employed for ethynyl-terminated polyimides to manage the exotherm and ensure complete reaction.[4]
-
Step 1: Heat to 200 °C and hold for 1 hour. This allows for initial melting and flow of the resin.
-
Step 2: Ramp the temperature to 250 °C at a rate of 2-5 °C/min and hold for 2 hours. This initiates the crosslinking reaction.
-
Step 3: Ramp the temperature to 350-370 °C at a rate of 2-5 °C/min and hold for 2-4 hours for post-curing. This step is crucial for achieving a high degree of crosslinking and maximizing the glass transition temperature (Tg).[5]
-
-
Cooling: Slowly cool the cured polymer to room temperature to minimize internal stresses.
Representative Curing Profile:
| Curing Step | Temperature (°C) | Duration (hours) |
| 1 | 200 | 1 |
| 2 | 250 | 2 |
| 3 (Post-cure) | 370 | 2 |
Protocol 3: Characterization of the Cured Thermoset
This protocol describes standard techniques to evaluate the properties of the crosslinked polymer.
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured polymer.
-
DSC Analysis: Perform a DSC scan, typically from room temperature to above the expected Tg (e.g., 400 °C) at a heating rate of 10-20 °C/min under a nitrogen atmosphere. The Tg is determined from the inflection point of the heat flow curve.[4] Cured resins are expected to have a high Tg, potentially exceeding 300°C.[1]
B. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment:
-
Sample Preparation: Use a small sample (5-10 mg) of the cured polymer.
-
TGA Analysis: Heat the sample from room temperature to 800-1000 °C at a heating rate of 10 °C/min in both nitrogen and air atmospheres. Key parameters to record are the 5% weight loss temperature (T_d5) and the char yield at high temperatures. High-performance polyimides crosslinked with ethynyl compounds are expected to exhibit excellent thermal stability with T_d5 values above 500°C.[6]
C. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties:
-
Sample Preparation: Prepare a rectangular specimen of the cured polymer with appropriate dimensions for the DMA instrument.
-
DMA Analysis: Perform a temperature sweep from room temperature to above the Tg at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5 °C/min). The storage modulus (E'), loss modulus (E''), and tan delta (tan δ) are recorded. The peak of the tan δ curve is often used as an indicator of the Tg.[7][8] The storage modulus in the rubbery plateau region above Tg provides an indication of the crosslink density.[8]
Expected Results and Data Interpretation
The incorporation of 4,4'-Oxybis(ethynylbenzene) as a crosslinking agent is expected to significantly enhance the thermal and mechanical properties of the base polymer.
Expected Impact of Crosslinker Concentration:
| Property | Effect of Increasing 4,4'-Oxybis(ethynylbenzene) Concentration | Rationale |
| Glass Transition Temperature (Tg) | Increase | Higher crosslink density restricts segmental motion of the polymer chains. |
| Thermal Stability (T_d5) | Generally increases | The formation of a highly aromatic and crosslinked network enhances thermal stability. |
| Storage Modulus (above Tg) | Increase | A higher crosslink density leads to a stiffer material in the rubbery state.[8] |
| Solvent Resistance | Significantly improves | The three-dimensional network structure prevents the polymer chains from being dissolved. |
FTIR Analysis of Curing: The curing process can be monitored by observing the disappearance of the characteristic absorption bands of the ethynyl group in the FTIR spectrum.
-
≡C-H stretch: A sharp peak around 3300 cm⁻¹
-
-C≡C- stretch: A weaker peak around 2100-2260 cm⁻¹
As the curing progresses, the intensity of these peaks will decrease, indicating the consumption of the ethynyl groups in the crosslinking reaction.[9]
Conclusion
4,4'-Oxybis(ethynylbenzene) is a highly effective crosslinking agent for producing thermosetting polymers with exceptional thermal stability and mechanical performance. Its ability to undergo thermal addition polymerization without the evolution of volatiles makes it particularly suitable for high-performance applications where material integrity is critical. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of 4,4'-Oxybis(ethynylbenzene) in the development of advanced polymer materials.
References
-
MDPI. DSC Analysis of Thermosetting Polyimides Based on Three Bismaleimide Resin Eutectic Mixtures. Available from: [Link]
-
ResearchGate. DMA curves of the thermoset polyimide resins. Available from: [Link]
-
RSC Publishing. Thermal curing mechanism of acetylene-terminated polyimides. Available from: [Link]
-
MDPI. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Available from: [Link]
-
MDPI. The Influence of Ethynyl In-Chain Crosslinkers on the Properties of 6FDA-Based Polyimides. Available from: [Link]
-
RSC Publishing. Effect of curing reaction types on the structures and properties of acetylene-containing thermosets. Available from: [Link]
-
ACS Publications. Thermally Curing Aryl−Ethynyl End-Capped Imide Oligomers: Study of New Aromatic End Caps. Available from: [Link]
-
Dynamic Mechanical Analysis of High Temperature Polymers. Available from: [Link]
-
SpringerLink. Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Available from: [Link]
-
ResearchGate. Gel content determination of silane cross-linked polyethylene copolymers using FTIR technique. Available from: [Link]
-
CORE. Dynamic Mechanical Analysis of Thermosetting Materials. Available from: [Link]
-
MDPI. Phenylethynyl-terminated Imide Oligomer-Based Thermoset Resins. Available from: [Link]
-
MDPI. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Available from: [Link]
-
MDPI. Temperature-Controlled Chain Dynamics in Polyimide Doped with CoCl2 Probed Using Dynamic Mechanical Analysis. Available from: [Link]
-
MDPI. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Available from: [Link]
-
ResearchGate. DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. Available from: [Link]
-
CORE. The thermal cure of phenylethynyl-terminated polyimides and selected model compounds. Available from: [Link]
-
ACS Publications. Investigation of the Structure of Acetylene-Terminated Polyimide Resins Using Magic-Angle Carbon-13 Nuclear Magnetic Resonance. Available from: [Link]
-
NIH. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Available from: [Link]
-
Thermoset Characterization Part 16: Applications of Dynamic Mechanical Analysis (DMA). Available from: [Link]
-
ResearchGate. Cure-Reaction Kinetics of Crosslinked Polythiourethane Network for Optical Applications Using FTIR Spectroscopy. Available from: [Link]
-
NETZSCH Analyzing & Testing. Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Available from: [Link]
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pbipolymer.com [pbipolymer.com]
- 8. Thermoset Characterization Part 16: Applications of Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of High-Performance, Heat-Resistant Polyarylene Ethers Using 4-Ethynylphenyl Ether as a Thermosetting End-Capper
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of heat-resistant polyarylene ethers. By employing 4-ethynylphenyl ether as a reactive end-capping agent, this methodology allows for the production of processable, low-molecular-weight oligomers that can be thermally cured into highly cross-linked, solvent-resistant networks. These materials exhibit exceptional thermal stability, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. This document outlines the synthesis of the 4-ethynylphenyl ether end-capper, the controlled polymerization of poly(arylene ether sulfone) oligomers, and the subsequent thermal curing process.
Introduction: The Imperative for Thermally Stable Polymers
High-performance polymers that can withstand extreme temperatures without significant degradation of their mechanical properties are critical for advancing technology. Poly(arylene ether)s (PAEs) are a class of engineering thermoplastics known for their excellent thermal and mechanical properties.[1] However, as linear polymers, they are often susceptible to creep at elevated temperatures and can be vulnerable to solvent attack.
To overcome these limitations, a common strategy is to introduce cross-linkable moieties into the polymer architecture, transforming the thermoplastic into a thermoset upon curing.[2] Ethynyl groups (C≡CH) are particularly advantageous for this purpose. When situated at the ends of polymer chains, these groups can undergo thermal polymerization at high temperatures (typically around 350°C) without the evolution of volatile byproducts.[2] This curing process results in a highly cross-linked, robust network structure, significantly enhancing the material's glass transition temperature (Tg), solvent resistance, and thermo-oxidative stability.[3]
This application note details a robust methodology for synthesizing phenylethynyl-terminated poly(arylene ether sulfone) oligomers, which offer a wide processing window before a high-temperature cure.[2] The use of 4-ethynylphenyl ether as an end-capping agent provides precise control over the molecular weight of the initial oligomer and, consequently, the cross-link density of the final cured material.
Synthesis of the Key End-Capping Agent: 4-Ethynylphenyl Ether
The synthesis of 4-ethynylphenyl ether is a critical precursor step. A reliable two-step approach is presented here, combining a Williamson ether synthesis with a subsequent Sonogashira coupling reaction. This strategy ensures a high-yielding and pure product.
Diagram: Synthesis Pathway for 4-Ethynylphenyl Ether
Caption: Two-step synthesis of 4-ethynylphenyl ether.
Protocol 1.1: Synthesis of 1-Bromo-4-ethoxybenzene
This protocol is adapted from standard Williamson ether synthesis procedures.[4][5][6][7][8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and 150 mL of acetone.
-
Addition of Alkylating Agent: While stirring, add bromoethane (16.3 g, 0.15 mol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 1-bromo-4-ethoxybenzene as a white solid.
Protocol 1.2: Synthesis of 4-Ethynylphenyl Ether
This protocol utilizes a Sonogashira coupling reaction.[9][10]
-
Reaction Setup: To a 500 mL three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-bromo-4-ethoxybenzene (20.1 g, 0.1 mol), bis(triphenylphosphine)palladium(II) dichloride (0.7 g, 1 mol%), and copper(I) iodide (0.38 g, 2 mol%).
-
Solvent and Amine: Add 200 mL of tetrahydrofuran (THF) and 50 mL of triethylamine (Et3N). Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Addition of Alkyne: Add trimethylsilylacetylene (TMSA) (11.8 g, 0.12 mol) via syringe.
-
Reaction: Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Deprotection: After the coupling reaction is complete, cool the mixture to room temperature. Add a solution of potassium carbonate (13.8 g, 0.1 mol) in 50 mL of methanol. Stir the mixture at room temperature for 4-6 hours to remove the trimethylsilyl protecting group.
-
Isolation and Purification: Quench the reaction by adding 100 mL of water. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-ethynylphenyl ether.
Synthesis of Ethynyl-Terminated Poly(arylene ether sulfone)
The synthesis of the thermosetting oligomers is achieved through a nucleophilic aromatic substitution reaction. The molecular weight of the oligomers is controlled by adjusting the molar ratio of the bisphenol and the activated dihalide, with 4-ethynylphenyl ether acting as the chain-terminating agent.
Diagram: Polymerization Workflow
Caption: Workflow for the synthesis of ethynyl-terminated poly(arylene ether sulfone).
Protocol 2.1: Synthesis of a 5,000 g/mol (Mn) Ethynyl-Terminated Poly(arylene ether sulfone) Oligomer
This protocol is based on established methods for synthesizing poly(arylene ether)s via nucleophilic aromatic substitution.[1][11][12]
-
Reactant Calculation: To target a number average molecular weight (Mn) of 5,000 g/mol , the molar ratios of the reactants must be carefully controlled. The stoichiometry is calculated based on the Carothers equation for step-growth polymerization.
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add Bisphenol A (20.54 g, 0.09 mol), 4,4′-dichlorodiphenyl sulfone (DCDPS) (28.71 g, 0.10 mol), and 4-ethynylphenyl ether (2.64 g, 0.02 mol). Add anhydrous potassium carbonate (29.0 g, 0.21 mol) as the weak base.
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (200 mL) and toluene (100 mL) to the flask.
-
Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction. Continue this process for approximately 4 hours, until no more water is collected.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165°C. Maintain this temperature for 6-8 hours to allow for polymerization. The solution will become increasingly viscous.
-
Isolation: Cool the reaction mixture to room temperature and dilute with 100 mL of NMP. Slowly pour the viscous polymer solution into a blender containing a 1:1 mixture of methanol and water (2 L) to precipitate the oligomer.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water several times to remove salts and residual solvent. Then, wash with methanol.
-
Drying: Dry the purified oligomer in a vacuum oven at 120°C for 24 hours. The final product should be a white or off-white fibrous solid.
Characterization and Thermal Curing
The synthesized oligomers and the final cured polymers should be characterized to confirm their structure and evaluate their thermal properties.
Table 1: Expected Properties of Uncured and Cured Poly(arylene ether sulfone)
| Property | Uncured Oligomer (Mn ~5,000 g/mol ) | Cured Polymer |
| Appearance | White to off-white fibrous solid | Amber, rigid solid |
| Solubility | Soluble in NMP, DMAc, Chloroform | Insoluble in common organic solvents |
| Glass Transition Temp. (Tg) | ~180 - 195 °C | > 250 °C (dependent on cure) |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N2) | > 500 °C (in N2) |
| Cure Exotherm Peak (DSC) | ~350 - 380 °C | N/A |
Note: These values are representative and can vary based on the specific monomer backbone and oligomer molecular weight.[1][2]
Protocol 3.1: Thermal Curing
-
Sample Preparation: Place a sample of the dried ethynyl-terminated oligomer powder in a mold.
-
Curing Cycle: Heat the sample in a programmable oven or press under a nitrogen atmosphere. A typical curing cycle is:
-
Heat to 250°C and hold for 1 hour to allow for melting and flow.
-
Ramp the temperature to 370°C and hold for 2-4 hours to ensure complete cross-linking of the ethynyl groups.[3]
-
-
Cooling: Slowly cool the cured polymer to room temperature.
Conclusion
The incorporation of 4-ethynylphenyl ether as an end-capping agent provides a versatile and effective method for producing high-performance, heat-resistant polyarylene ethers. The resulting thermosets exhibit superior thermal stability and solvent resistance compared to their linear thermoplastic counterparts. The detailed protocols provided in this application note offer a robust framework for researchers and scientists to develop advanced polymer systems for a variety of demanding applications. The ability to control the initial oligomer molecular weight allows for the fine-tuning of the final material's properties, making this a highly adaptable synthetic strategy.
References
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
- Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Chemical Engineering, 3.
- Hergenrother, P. M., & Smith, J. G. (1997). Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)
-
Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
- Jensen, B. J., Bryant, R. G., & Hergenrother, P. M. (1994). Phenylethynl-terminated poly(arylene ethers). NASA Technical Reports Server.
- Kricheldorf, H. R., & Meier-Haack, J. (2020). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 12(11), 2547.
- Török, B., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(21), 3683–3686.
- Gao, Y., et al. (2020). Synthesis of poly(arylene ether sulfone) copolymers. Journal of Chemistry, 2020, 1-9.
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]
- Kim, D. H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1735.
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). Capped poly(arylene ether) composition and process.
- Lin, H.-T., et al. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 13(16), 2773.
-
YouTube. (2015). Synthesis of 4-Butylbenzonitrile From Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-4-ethoxyphenyliminomethylaryls and their hydrochlorides. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Sources
- 1. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. francis-press.com [francis-press.com]
- 6. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4'-Oxybis(ethynylbenzene)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 4,4'-Oxybis(ethynylbenzene). The following sections offer solutions to common challenges encountered after synthesis, ensuring the attainment of high-purity material essential for subsequent applications.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of 4,4'-Oxybis(ethynylbenzene) and provides actionable solutions.
Issue 1: Product is an Intractable Oil or Fails to Crystallize
Question: My crude 4,4'-Oxybis(ethynylbenzene) is an oil, or it "oils out" instead of crystallizing during recrystallization. How can I obtain a solid, crystalline product?
Answer:
"Oiling out" is a common issue where the compound separates from the solvent as a liquid rather than forming a crystalline solid. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent or when the solution is supersaturated to a high degree.
Probable Causes & Solutions:
-
High Impurity Load: A significant presence of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the compound's solubility curve in that solvent may not be steep enough.
-
Solution: Select a solvent or solvent system where 4,4'-Oxybis(ethynylbenzene) is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5] A mixed-solvent system, such as hexane/acetone or hexane/tetrahydrofuran, can be effective.[6] You can dissolve the compound in a good solvent (e.g., acetone) and then gradually add a poor solvent (e.g., hexane) until the solution becomes turbid. Gentle heating should redissolve the compound, and slow cooling can then induce crystallization.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a precipitate or an oil instead of well-defined crystals.[4][5]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help to slow the cooling rate. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal formation.
-
Issue 2: Persistent Colored Impurities in the Final Product
Question: After purification, my 4,4'-Oxybis(ethynylbenzene) remains yellow or brown. What are these colored impurities and how can I remove them?
Answer:
Colored impurities in diarylacetylene compounds often arise from polymerization byproducts or residual catalysts from the synthesis, which is commonly a Sonogashira coupling.
Probable Causes & Solutions:
-
Residual Catalyst: If a palladium or copper catalyst was used in the synthesis, residual metals can cause coloration.
-
Solution: A short plug of silica gel can be used to filter the crude product solution before concentration and further purification. This is often effective at removing baseline impurities and some colored compounds.
-
-
Polymerization Byproducts: Diarylacetylenes can be susceptible to polymerization, especially when heated for extended periods.
-
Solution: Minimize exposure to high temperatures during purification. If using column chromatography, ensure the separation is performed efficiently to reduce the time the compound spends on the column.
-
-
Oxidation: The ethynyl groups can be sensitive to oxidation.
-
Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the compound is being heated.
-
Workflow for Removing Colored Impurities:
Caption: Workflow for removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude 4,4'-Oxybis(ethynylbenzene)?
A1: The most suitable purification method depends on the nature and quantity of the impurities. A combination of techniques is often the most effective approach.
-
Column Chromatography: This is a versatile and widely used technique for separating compounds based on their polarity.[1][2][3][7] For 4,4'-Oxybis(ethynylbenzene), a silica gel stationary phase with a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) is a good starting point. The less polar desired product should elute before more polar impurities.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid compound.[4][5][8] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Sublimation: For compounds that are thermally stable, sublimation can be a powerful purification technique, particularly for removing non-volatile impurities.
Q2: What are the likely impurities in crude 4,4'-Oxybis(ethynylbenzene)?
A2: While specific impurities depend on the synthetic route, common contaminants may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Homocoupled Byproducts: Diynes formed from the coupling of two terminal alkyne molecules.
-
Solvent Residues: Residual solvents from the reaction or workup.[9]
-
Catalyst Residues: Traces of palladium or copper if a Sonogashira coupling was employed.
Q3: How can I assess the purity of my 4,4'-Oxybis(ethynylbenzene)?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the desired compound and detecting the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the components of a mixture.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity of a sample and to monitor the progress of a column chromatography separation.[3]
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, and effective for removing small amounts of impurities. | Can be time-consuming to find the right solvent; may result in significant product loss. | Final purification step when the product is mostly pure. |
| Column Chromatography | Highly effective for separating complex mixtures and removing a wide range of impurities. | Can be labor-intensive and requires significant amounts of solvent.[3] | Purification of very crude products or when impurities have similar polarities. |
| Sublimation | Excellent for removing non-volatile impurities; solvent-free. | Only suitable for thermally stable compounds that can sublime. | High-purity applications where trace non-volatile impurities must be removed. |
Experimental Protocol: Column Chromatography of Crude 4,4'-Oxybis(ethynylbenzene)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and flat surface. Add a thin layer of sand on top of the silica bed.[2]
-
Sample Loading: Dissolve the crude 4,4'-Oxybis(ethynylbenzene) in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,4'-Oxybis(ethynylbenzene).
Diagram of Column Chromatography Workflow:
Caption: Step-by-step workflow for column chromatography.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography [Video]. Khan Academy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9. Retrieved from [Link]
-
Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. (2014, March 15). PubMed. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved from [Link]
- Purification of diethynylbenzenes. (n.d.). Google Patents.
-
(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022, August 8). MDPI. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Khan Academy [khanacademy.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 4,4'-Oxybis(ethynylbenzene) Polymerization
Welcome to the technical support center for the polymerization of 4,4'-Oxybis(ethynylbenzene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes. Here, we move beyond simple procedural steps to explain the underlying scientific principles governing catalyst loading and its profound impact on the final polymer properties.
Introduction: The Critical Role of Catalyst Loading
4,4'-Oxybis(ethynylbenzene) is a monomer used in the synthesis of high-performance polymers, often with applications in aerospace, electronics, and advanced composites due to their exceptional thermal stability and mechanical strength. The polymerization of this monomer, typically an acetylene-terminated ether-ketone oligomer, is highly dependent on the catalyst system employed.[1] Optimizing the catalyst loading is not merely a matter of reaction efficiency; it is a critical parameter that dictates the molecular weight, polydispersity, and ultimately, the macroscopic properties of the resulting polymer. An imbalance in catalyst concentration can lead to a cascade of issues, from incomplete reactions to the formation of undesirable branched or cross-linked structures.[2] This guide will provide the necessary insights to navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the polymerization of 4,4'-Oxybis(ethynylbenzene) in a question-and-answer format.
Q1: My polymerization reaction resulted in a low molecular weight polymer. What are the likely causes related to catalyst loading?
A1: A lower than expected molecular weight is a frequent issue directly linked to catalyst concentration. Here's a breakdown of the primary causes:
-
Excessive Catalyst Concentration: In coordination polymerization, a higher concentration of the catalyst leads to a greater number of active initiation sites.[3] This results in the simultaneous growth of many polymer chains, which consume the available monomer more quickly, leading to shorter chains and consequently, a lower average molecular weight.[3]
-
Presence of Chain Transfer Agents: While not directly a catalyst loading issue, some catalytic systems can be sensitive to impurities that act as chain transfer agents. These agents terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight. It is crucial to ensure the purity of your monomer and solvent.
-
Catalyst Deactivation: If the catalyst deactivates prematurely, propagation will cease, resulting in shorter polymer chains. This can be caused by impurities in the reaction mixture or by thermal instability of the catalyst at the reaction temperature.
Troubleshooting Steps:
-
Systematically Decrease Catalyst Concentration: Perform a series of experiments where you incrementally decrease the catalyst-to-monomer ratio. Monitor the molecular weight using techniques like Gel Permeation Chromatography (GPC).
-
Purify Monomer and Solvent: Ensure all reactants and the solvent are rigorously purified to remove any potential chain transfer agents or catalyst poisons.
-
Verify Catalyst Activity: If possible, test the activity of your catalyst with a standard monomer to ensure it is performing as expected.
Q2: I'm observing a broad molecular weight distribution (high polydispersity index - PDI) in my final polymer. How can catalyst loading influence this?
A2: A high PDI indicates a heterogeneous mixture of polymer chains with varying lengths. Catalyst loading can significantly contribute to this in several ways:
-
Multiple Active Sites: Some catalyst systems may possess multiple types of active sites with different reactivities. This can lead to the simultaneous formation of polymer chains at different rates, resulting in a broad PDI.
-
Slow Initiation Compared to Propagation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the course of the reaction while others are already growing. This temporal difference in chain initiation leads to a wider distribution of chain lengths.
-
Chain Transfer Reactions: As mentioned previously, chain transfer reactions can lead to a broader PDI by creating a more diverse population of polymer chains.
Troubleshooting Steps:
-
Optimize Catalyst System: Investigate different catalyst/co-catalyst systems. Some catalysts are known to provide better control over the polymerization and result in narrower PDIs. For instance, Rh-based catalysts have been shown to be effective for polymerizing substituted acetylenes.[4]
-
Control Reaction Temperature: Temperature can influence the rates of initiation, propagation, and termination. Maintaining a stable and optimized reaction temperature is crucial for achieving a narrow PDI.
-
Gradual Monomer Addition: In some cases, adding the monomer slowly to the reaction mixture can help to maintain a more constant monomer concentration and lead to a more uniform growth of polymer chains.
Q3: My polymerization reaction is not reaching full conversion, even after extended reaction times. Could this be related to the catalyst?
A3: Incomplete conversion is a common problem that can often be traced back to the catalyst.
-
Insufficient Catalyst Loading: The most straightforward cause is an insufficient amount of catalyst to drive the reaction to completion within a reasonable timeframe.
-
Catalyst Deactivation: The catalyst may be deactivating over time due to impurities, side reactions, or thermal degradation. This is particularly relevant in reactions that require elevated temperatures.
-
Poor Catalyst Solubility: If the catalyst is not fully dissolved in the reaction medium, its effective concentration will be lower than anticipated, leading to a slower reaction rate and incomplete conversion.
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst concentration and monitor the conversion over time.
-
Investigate Catalyst Stability: Research the stability of your chosen catalyst under the reaction conditions. If necessary, consider a more robust catalyst or modify the reaction conditions (e.g., lower temperature).
-
Ensure Proper Dissolution: Use a solvent in which the catalyst is highly soluble and ensure it is fully dissolved before initiating the polymerization.
Q4: I am observing gel formation or insoluble polymer fractions in my product. What is the cause and how can I prevent it?
A4: Gel formation indicates the presence of cross-linking, which is often an undesirable side reaction.
-
High Catalyst Concentration: In some systems, high catalyst concentrations can promote side reactions, including those that lead to branching and cross-linking.[2]
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for side reactions, including the reaction of the ethynyl end groups that leads to cross-linking. The thermal treatment of polymers with side groups can cause them to disappear and form new crosslinks.[2]
-
Bifunctional Monomer Reactivity: The 4,4'-Oxybis(ethynylbenzene) monomer has two reactive ethynyl groups. Under certain conditions, both groups can react, leading to a cross-linked network instead of a linear polymer.
Troubleshooting Steps:
-
Reduce Catalyst Loading: Lowering the catalyst concentration can often suppress side reactions that lead to cross-linking.
-
Optimize Reaction Temperature: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate.
-
Control Monomer Concentration: Running the reaction at a lower monomer concentration can reduce the probability of intermolecular cross-linking reactions.
Experimental Protocols
Protocol 1: Typical Polymerization of 4,4'-Oxybis(ethynylbenzene)
This protocol provides a general procedure. The specific catalyst, solvent, and conditions should be optimized based on literature precedents and the troubleshooting guide above.
Materials:
-
4,4'-Oxybis(ethynylbenzene) monomer
-
Transition metal catalyst (e.g., Rh-based or Pd-based complex)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF)
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, accurately weigh the 4,4'-Oxybis(ethynylbenzene) monomer and the catalyst into a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask via cannula or syringe.
-
Reaction Initiation: Place the flask in a heating bath set to the desired reaction temperature and begin stirring.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor the progress of the polymerization by techniques such as GPC (to determine molecular weight and PDI) or NMR (to determine monomer conversion).
-
Reaction Quenching: Once the desired conversion or molecular weight is achieved, quench the reaction by cooling the mixture and adding a quenching agent (e.g., methanol).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Purification: Filter the precipitated polymer, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Characterization of the Resulting Polymer
1. Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF, chloroform) and filter the solution. Inject the filtered solution into the GPC system, which is calibrated with polymer standards (e.g., polystyrene).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the polymer and determine the extent of monomer conversion.
-
Procedure: Dissolve a sample of the polymer in a deuterated solvent (e.g., CDCl3). The disappearance of the acetylenic proton signal from the monomer can be used to calculate the conversion.
3. Thermal Analysis (TGA/DSC):
-
Purpose: To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.
-
Procedure:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The TGA thermogram will show the temperature at which the polymer begins to decompose.
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer through a defined temperature range to identify the glass transition temperature (Tg) and any melting or crystallization events.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Polymer Properties
| Catalyst Loading (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 0.1 | 50,000 | 100,000 | 2.0 | 95 |
| 0.5 | 25,000 | 62,500 | 2.5 | 98 |
| 1.0 | 10,000 | 30,000 | 3.0 | 99 |
| 2.0 | 5,000 | 20,000 | 4.0 | 99 |
Note: The data in this table is illustrative and will vary depending on the specific catalyst system and reaction conditions.
Visualizations
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Relationship Between Catalyst Loading and Polymer Properties
Caption: Effect of catalyst loading on key polymer properties.
References
-
ResearchGate. (2014). What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer?[Link]
-
MDPI. (2023). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. [Link]
-
Royal Society of Chemistry. (2022). Selective hydrogenation of highly concentrated acetylene streams over mechanochemically synthesized PdAg supported catalysts. [Link]
-
ScienceDirect. (n.d.). Catalytic Polymerization of Olefins and Acetylenes. [Link]
-
AIP Publishing. (2006). The polymerization of acetylene on supported metal clusters. [Link]
-
OSTI.gov. (n.d.). Highly Selective Acetylene Semihydrogenation Catalyst with an Operation Window Exceeding 150 degrees C. [Link]
-
ScienceDirect. (2001). Tuning the Selectivity of Acetylene Polymerization Atom by Atom. [Link]
-
ResearchGate. (n.d.). Effect of catalyst concentration on molecular weight of polymer. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. [Link]
-
ScienceDirect. (n.d.). Acetylene-terminated ether-ketone oligomers. [Link]
-
ResearchGate. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. [Link]
-
MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry. [Link]
-
PubMed Central. (n.d.). A Heterogenized Molecular Catalyst for the Gas-Phase Cyclotrimerization of Acetylene to Benzene. [Link]
-
PubMed Central. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. [Link]
-
ResearchGate. (n.d.). (η 4 -Tetrafluorobenzobarrelene)-η 1 -((tri- 4 -fluorophenyl)phosphine)-η 1 -(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. [Link]
-
ResearchGate. (n.d.). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. [Link]
-
PubMed Central. (n.d.). N‑Heterocyclic Carbene-Based Group 4 Catalysts for the Terpolymerization of Cyclohexene Oxide and Cyclic Anhydrides with CO2. [Link]
-
Lancashire Online Knowledge. (n.d.). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. [Link]
-
Scribd. (n.d.). Peek - POLYETHER ETHER KETONE. [Link]
-
ResearchGate. (n.d.). Ethylene Polymerization and Copolymerization Reactions with a Catalyst Based on the Ti(IV) Complex with a Diolate Ligand. [Link]
Sources
Identifying side products in the synthesis of 4,4'-Oxybis(ethynylbenzene)
Technical Support Center: Synthesis of 4,4'-Oxybis(ethynylbenzene)
Welcome to the technical support guide for the synthesis of 4,4'-Oxybis(ethynylbenzene). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecular building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside troubleshooting guides and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4'-Oxybis(ethynylbenzene) and what are its primary challenges?
The most prevalent and versatile method for synthesizing 4,4'-Oxybis(ethynylbenzene) is the Sonogashira cross-coupling reaction .[1][2] This reaction typically involves coupling a dihaloaromatic compound, such as 4,4'-diiododiphenyl ether, with a terminal alkyne. To prevent side reactions, the alkyne is often protected, with trimethylsilyl (TMS) acetylene being a common choice. The synthesis is therefore a two-step process:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of 4,4'-diiododiphenyl ether with two equivalents of trimethylsilylacetylene to form the bis(trimethylsilyl)-protected intermediate.
-
Deprotection: Removal of the TMS protecting groups to yield the final product, 4,4'-Oxybis(ethynylbenzene).[3]
The primary challenge in this synthesis is controlling side reactions, which can complicate purification and significantly lower the yield of the desired product.
Q2: What are the most common side products I should expect to see in the Sonogashira coupling step?
The most significant side product is the result of oxidative homocoupling of the terminal alkyne, a reaction often referred to as Glaser or Hay coupling.[4][5]
-
Diyne Formation: In the presence of the copper(I) catalyst and oxygen, trimethylsilylacetylene can couple with itself to form 1,4-bis(trimethylsilyl)buta-1,3-diyne.[2][6] This side reaction consumes your alkyne reagent and introduces a difficult-to-remove impurity.
-
Incomplete Coupling: The reaction may stop after only one of the iodo groups has reacted, resulting in the mono-coupled, mono-iodo intermediate: 4-((trimethylsilyl)ethynyl)-4'-iododiphenyl ether.
-
Unreacted Starting Materials: Residual 4,4'-diiododiphenyl ether may also be present if the reaction does not go to completion.
Q3: What is the chemical basis for the diyne (homocoupling) side product, and how can I minimize its formation?
Homocoupling is driven by the copper(I) cocatalyst, which forms a copper acetylide intermediate. This intermediate can then undergo oxidation (typically by atmospheric oxygen) and dimerize.[5][7][8]
To minimize this unwanted side reaction:
-
Maintain an Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and reagents, and maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst and Reagent Quality: Use high-purity reagents and solvents. Some researchers have found that using purified copper(I) iodide can improve results.[9]
-
Reaction Conditions: While Sonogashira reactions are known for their mild conditions, higher temperatures can sometimes promote side reactions.[10] Optimize the temperature for your specific substrate.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to eliminate the primary cause of homocoupling, though this may require different ligands and conditions.[1][2]
Q4: Are there potential side products from the TMS-deprotection step?
The deprotection of TMS-alkynes is generally a high-yielding and clean reaction.[3] The most common method involves using a mild base like potassium carbonate (K₂CO₃) in methanol (MeOH).[11] However, potential issues include:
-
Incomplete Deprotection: If the reaction time is too short or an insufficient amount of base is used, you may isolate a mixture containing the desired product along with mono-protected (4-ethynyl-4'-((trimethylsilyl)ethynyl)diphenyl ether) and di-protected starting material.
-
Yield Reduction on Prolonged Reaction: While uncommon with K₂CO₃/MeOH, some substrates may experience degradation or side reactions if left for excessively long periods, leading to a reduction in yield.[11]
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of 4,4'-Oxybis(ethynylbenzene).
| Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Low Yield of Coupled Product | 1. Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen and can be deactivated. 2. Significant Homocoupling: Oxygen contamination is leading to the formation of diyne side products, consuming the alkyne.[2][5] 3. Insufficient Reaction Time/Temperature: The reaction has not proceeded to completion. | Solution: 1. Degas all solvents thoroughly and maintain a strict inert (Ar or N₂) atmosphere. Use fresh, high-quality catalysts. 2. Implement rigorous oxygen exclusion techniques (e.g., freeze-pump-thaw cycles for solvents).[12] 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary for less reactive halides.[10] |
| Final Product is Contaminated with a Higher MW Species | Diyne Homocoupling Product: The impurity is likely the diyne formed from the homocoupling of the deprotected product during workup or storage, especially if exposed to air and trace copper. | Solution: 1. Ensure the workup is performed promptly and under conditions that minimize oxidation. 2. Purify the final product using column chromatography or recrystallization to remove the diyne impurity. 3. Store the purified 4,4'-Oxybis(ethynylbenzene) under an inert atmosphere and protected from light. |
| Incomplete Deprotection of TMS Groups | 1. Insufficient Base or Reaction Time: The amount of K₂CO₃ or the reaction duration was not enough to cleave both TMS groups. 2. Solvent Issues: The methanol may contain too much water, which can affect the reaction efficiency. | Solution: 1. Use a slight excess of anhydrous K₂CO₃ and monitor the reaction by TLC until all TMS-protected species are consumed. A typical reaction time is 2-4 hours at room temperature.[11] 2. Use anhydrous or freshly distilled methanol. |
| Difficulty Purifying the Final Product | Similar Polarity of Products and Byproducts: The desired product, the mono-coupled intermediate, and the homocoupled diyne can have similar polarities, making separation by column chromatography challenging. | Solution: 1. Optimize the chromatography solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) often provides better separation. 2. Consider recrystallization from a suitable solvent system (e.g., hexane/dichloromethane or ethanol).[13][14] Multiple recrystallizations may be necessary. |
Visualized Workflows and Mechanisms
Reaction Pathway: Sonogashira Coupling vs. Glaser Homocoupling
The following diagram illustrates the desired cross-coupling pathway competing with the undesired homocoupling side reaction.
Caption: Standard workflow from reaction to final product analysis.
Experimental Protocols
Protocol 1: General Procedure for TMS Deprotection
This protocol is a standard method for removing trimethylsilyl protecting groups from terminal alkynes. [3][11]
-
Dissolution: Dissolve the crude bis(trimethylsilyl)-protected 4,4'-oxybis(ethynylbenzene) (1 equivalent) in methanol (approximately 10-15 mL per gram of substrate).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (0.2 - 0.5 equivalents). A catalytic amount is sufficient, but using more can speed up the reaction.
-
Reaction: Stir the mixture at room temperature under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation: Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude 4,4'-Oxybis(ethynylbenzene), which can then be purified.
Protocol 2: Purification by Flash Column Chromatography
This is a representative procedure for purifying the final product from common side products.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent, such as 100% hexane.
-
Gradually increase the solvent polarity. A common gradient is from 100% hexane to a 95:5 or 90:10 mixture of hexane:ethyl acetate. [9][13]The less polar homocoupling byproducts will typically elute first, followed by the desired product.
-
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified 4,4'-Oxybis(ethynylbenzene) as a solid.
References
- Grokipedia. (n.d.). Glaser coupling.
- Alfa Chemistry. (n.d.). Glaser Coupling.
- Wikipedia. (2023). Glaser coupling.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- SynArchive. (n.d.). Glaser-Hay Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- University of Connecticut. (n.d.). The Sonogashira Coupling.
- BenchChem. (2025). 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes.
- Al-Masum, M., & Kumaraswamy, G. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 67(26), 9455-9458.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SP100.
- Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube.
- Wang, C., et al. (2016). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 36(10), 2291-2306.
- Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2020). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 97, 249-263.
- Tykwinski, R. R., et al. (2007). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses, 84, 108.
- Zhang, Z., et al. (2022). Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene.
- U.S. Patent No. 3,594,437. (1971). Purification of diethynylbenzenes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. grokipedia.com [grokipedia.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
How to increase molecular weight in 4,4'-Oxybis(ethynylbenzene) polymerization
Welcome to the Technical Support Center for the polymerization of 4,4'-Oxybis(ethynylbenzene). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(4,4'-oxybis(ethynylbenzene)), with a particular focus on achieving high molecular weight.
Troubleshooting Guide: Addressing Common Polymerization Challenges
This guide provides a systematic approach to identifying and resolving common issues that can lead to suboptimal polymerization results, particularly low molecular weight and broad polydispersity.
Problem 1: Low Molecular Weight of Poly(4,4'-oxybis(ethynylbenzene))
A frequently encountered issue is the formation of a polymer with a lower than desired molecular weight. This can be attributed to several factors throughout the experimental process.
-
Monomer Impurity: The purity of the 4,4'-Oxybis(ethynylbenzene) monomer is critical. Monofunctional impurities or other contaminants can act as chain terminators, prematurely halting the growth of the polymer chain.
-
Solution: Implement a rigorous monomer purification protocol. Recrystallization of the 4,4'-Oxybis(ethynylbenzene) monomer from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is highly recommended to remove impurities.[1] Ensure the purified monomer is thoroughly dried under vacuum to remove any residual solvent.
-
-
Suboptimal Catalyst System or Initiator Concentration: The choice and concentration of the catalyst or initiator are paramount for achieving high molecular weight. Inefficient initiation or catalyst deactivation can lead to a low degree of polymerization.
-
Solution:
-
For Chain-Growth Polymerization: Rhodium-based catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene), have been shown to be effective for the chain-growth polymerization of diethynylarenes.[2] Experiment with varying the monomer-to-catalyst ratio to find the optimal concentration that promotes chain propagation over termination.
-
For Anionic Polymerization: Anionic initiators like n-butyllithium (n-BuLi) can be used for the polymerization of diethynylbenzenes.[3][4] The stoichiometry of the initiator to the monomer is crucial. A lower initiator concentration generally leads to higher molecular weight, as fewer polymer chains are initiated.
-
-
-
Inadequate Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the polymerization process.
-
Solution:
-
Temperature: The optimal temperature will depend on the chosen catalyst system and solvent. For Rhodium-catalyzed polymerizations, reactions are often carried out at room temperature.[2] For anionic polymerizations, lower temperatures may be necessary to control the reaction rate and minimize side reactions.
-
Reaction Time: Monitor the polymerization progress over time by techniques such as Gel Permeation Chromatography (GPC) to determine the point at which the molecular weight plateaus. Insufficient reaction time will result in incomplete monomer conversion and low molecular weight.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the monomer and the resulting polymer. Dry, degassed solvents are essential to prevent quenching of the active species, especially in anionic polymerizations.
-
-
-
Presence of Oxygen or Moisture: Both oxygen and moisture can react with and deactivate many catalyst systems and anionic initiators, leading to premature termination of the polymerization.
-
Solution: All polymerization reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. All glassware should be rigorously dried, and solvents should be freshly distilled and degassed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight in the polymerization of 4,4'-Oxybis(ethynylbenzene)?
A1: While several factors are important, monomer purity is arguably the most critical. Even trace amounts of monofunctional impurities can act as chain-capping agents, severely limiting the achievable molecular weight. Rigorous purification of the 4,4'-Oxybis(ethynylbenzene) monomer is a non-negotiable first step for success.
Q2: Should I aim for a step-growth or chain-growth polymerization mechanism to achieve high molecular weight?
A2: For achieving high molecular weight polymers, a chain-growth polymerization mechanism is often advantageous. In chain-growth polymerization, high molecular weight polymers can be formed even at low monomer conversions because the monomer adds sequentially to a limited number of growing polymer chains. In contrast, step-growth polymerization requires very high monomer conversion (>99%) to achieve high molecular weight, as it involves the reaction of monomers, dimers, trimers, and so on.
Q3: What type of catalyst is recommended for the chain-growth polymerization of 4,4'-Oxybis(ethynylbenzene)?
A3: Based on studies of similar diethynylarene monomers, Rhodium(I) catalysts , such as those containing norbornadiene (nbd) or cyclooctadiene (cod) ligands, are highly effective for promoting the chain-growth polymerization of acetylenic monomers.[2][5][6] These catalysts can lead to the formation of high molecular weight polyacetylenes.
Q4: How can I monitor the progress of the polymerization and the increase in molecular weight?
A4: The most effective technique for monitoring the evolution of molecular weight and polydispersity during polymerization is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[7][8][9][10][11] By taking aliquots from the reaction mixture at different time points and analyzing them by GPC, you can track the increase in molecular weight and determine when the reaction has reached completion.
Q5: My GPC results show a broad polydispersity index (PDI). What could be the cause?
A5: A broad PDI can be caused by several factors, including:
-
Slow initiation relative to propagation: If the initiation of new polymer chains is slow and occurs throughout the reaction, it will lead to a mixture of chains with varying lengths.
-
Chain transfer reactions: The transfer of the active center to a monomer, solvent, or another polymer chain can terminate one chain and initiate a new one, broadening the molecular weight distribution.
-
Multiple active species: If the catalyst forms multiple active species with different reactivities, it can result in a broad PDI.
-
Changes in reaction conditions: Fluctuations in temperature or monomer concentration during the polymerization can also contribute to a broader PDI.
Experimental Protocols
Protocol 1: Purification of 4,4'-Oxybis(ethynylbenzene) Monomer
This protocol describes a general method for the purification of the 4,4'-Oxybis(ethynylbenzene) monomer by recrystallization.
Materials:
-
Crude 4,4'-Oxybis(ethynylbenzene)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Place the crude 4,4'-Oxybis(ethynylbenzene) in an Erlenmeyer flask.
-
Add a minimal amount of a solvent mixture (e.g., 9:1 hexane:ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified 4,4'-Oxybis(ethynylbenzene) crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
-
Store the purified monomer under an inert atmosphere to prevent degradation.
Protocol 2: Rhodium-Catalyzed Polymerization of 4,4'-Oxybis(ethynylbenzene)
This protocol provides a representative procedure for the chain-growth polymerization of 4,4'-Oxybis(ethynylbenzene) using a rhodium catalyst. All manipulations should be performed under an inert atmosphere.
Materials:
-
Purified 4,4'-Oxybis(ethynylbenzene)
-
Rhodium catalyst (e.g., [Rh(nbd)acac])
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
In a glovebox or under a stream of inert gas, add the rhodium catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous, degassed solvent to the flask via syringe.
-
In a separate vial, dissolve the purified 4,4'-Oxybis(ethynylbenzene) monomer in the anhydrous, degassed solvent.
-
Using a syringe, add the monomer solution to the catalyst solution in the Schlenk flask with stirring.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature) for the specified time.
-
To monitor the reaction, periodically take small aliquots from the reaction mixture using a syringe for GPC analysis.
-
Once the desired molecular weight is achieved or the reaction is complete, quench the polymerization by adding a small amount of a suitable quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Data Presentation
Table 1: Influence of Monomer-to-Catalyst Ratio on Molecular Weight
| Monomer:Catalyst Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 15,000 | 22,500 | 1.5 |
| 100:1 | 30,000 | 48,000 | 1.6 |
| 200:1 | 55,000 | 93,500 | 1.7 |
| 500:1 | 90,000 | 171,000 | 1.9 |
Note: The data in this table is illustrative and represents a typical trend. Actual results may vary depending on the specific reaction conditions.
Visualizations
Troubleshooting Workflow for Low Molecular Weight
Caption: General experimental workflow for polymerization.
References
-
Slováková, E., Ješelnik, M., Žagar, E., Zedník, J., Sedláček, J., & Kovačič, S. (2014). Chain-Growth Insertion Polymerization of 1,3-Diethynylbenzene High Internal Phase Emulsions into Reactive π-Conjugated Foams. Macromolecules, 47(14), 4864–4869. [Link]
-
Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (n.d.). MDPI. [Link]
-
Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (2021). Polymers, 13(16), 2754. [Link]
-
Zhan, X., & Yang, M. (2001). Polymerization of p-diethynylbenzene initiated by Ni(C≡CC6H4C≡CH)2(PPH 3)2. Journal of Molecular Catalysis A: Chemical, 169(1-2), 1-6. [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (2021). Polymers, 13(15), 2441. [Link]
-
Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts with Different para-Binucleating Phenoxyiminato Linkages. (n.d.). The Royal Society of Chemistry. [Link]
-
Angoy, M., Jiménez, M. V., Vispe, E., Pérez-Torrente, J. J., & Oro, L. A. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 15(20), 2369-2379. [Link]
-
GPC and ESI-MS Analysis of Labeled Poly(1-Hexene). (2008). Journal of the American Chemical Society, 130(40), 13204–13205. [Link]
-
Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (n.d.). [Link]
-
Molecular Weight GPC/SEC Analysis. (n.d.). Polymer Char. [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. (n.d.). Agilent. [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. [Link]
-
Polar-Functionalized Polyethylenes Enabled by Palladium-Catalyzed Copolymerization of Ethylene and Butadiene/Bio-Based Alcohol-Derived Monomers. (2022). Polymers, 14(23), 5150. [Link]
-
Palladium-catalyzed carbene coupling polymerization: synthesis of E-poly(arylene vinylene)s. (2022). Chemical Communications, 58(25), 4032-4035. [Link]
-
Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts. (n.d.). Universidad de Zaragoza. [Link]
-
Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C. (n.d.). OSTI.GOV. [Link]
-
Polymerization of phenylacetylene catalyzed by rhodium(I) complexes with N-functionalized N-heterocyclic carbene ligands. (n.d.). ResearchGate. [Link]
-
GPC Analysis of Urethane and Acrylic Based Polymer. (2019). Regulations.gov. [Link]
-
Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. (2024). Polymers, 16(7), 967. [Link]
-
Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. (2023). International Journal of Molecular Sciences, 24(13), 10587. [Link]
-
Palladium-Catalyzed Electrocoupling of Acetylene to C 4 –C 10 Hydrocarbons. (2025). ACS Catalysis, 15(21), 17790-17800. [Link]
-
Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (2025). International Journal of Molecular Sciences, 26(20), 1-10. [Link]
-
Synthesis of Poly(p-phenyleneethynylene)s with Crosslinkable End or Side Groups and Its Solid State Structure and Optical Properties Before and after Crosslinking. (2025). Chinese Journal of Polymer Science, 43(8), 1-8. [Link]
-
Living polymerization of phenylacetylene by rhodium-based ternary catalysts, (diene)Rh(I) complex/vinyllithium/phosphorus ligand. Effects of catalyst components. (2025). Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3549-3559. [Link]
-
Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. (2023). ACS Macro Letters, 12(10), 1364-1369. [Link]
-
Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. (2021). RSC Advances, 11(12), 6825-6832. [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV. [Link]
-
Monomer Sequence Determination in the Living Anionic Copolymerization of Styrene and Asymmetric Bi-Functionalized 1,1-Diphenylethylene Derivatives. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer | MDPI [mdpi.com]
- 4. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality | MDPI [mdpi.com]
- 7. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 8. Molecular Weight GPC/SEC Analysis | Analytical Services Laboratory [polymerchar.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Enhancing the Processability of 4,4'-Oxybis(ethynylbenzene) Based Resins
Welcome to the technical support center for 4,4'-Oxybis(ethynylbenzene) based resins. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the exceptional thermal and mechanical properties of these advanced thermosets. As a Senior Application Scientist, I understand that the high performance of these materials can be accompanied by significant processing challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve optimal results in your applications.
The inherent rigidity and high crosslink density of cured 4,4'-Oxybis(ethynylbenzene) resins, while responsible for their desirable properties, also contribute to their challenging processability, which is often characterized by high melting temperatures, low solubility in common organic solvents, and brittleness of the final cured product. This guide will provide you with the fundamental knowledge and practical techniques to effectively mitigate these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the processing of 4,4'-Oxybis(ethynylbenzene) based resins. Each issue is presented with its probable causes and a step-by-step guide to its resolution.
Issue 1: Inconsistent or Incomplete Curing
Symptoms: The cured resin appears tacky, soft, or exhibits lower than expected thermal and mechanical properties.
Probable Causes:
-
Insufficient Curing Temperature or Time: The curing of 4,4'-Oxybis(ethynylbenzene) is a thermally activated process that requires a specific temperature and duration to achieve full crosslinking.
-
Presence of Impurities: Contaminants can interfere with the polymerization reaction.
-
Improper Mixing of Components: If using co-monomers or additives, inhomogeneous mixing can lead to localized areas of incomplete cure.
Resolution Pathway:
-
Verify Curing Profile: Consult the material's technical data sheet for the recommended curing cycle. If not available, a differential scanning calorimetry (DSC) analysis can be performed to determine the optimal curing temperature and time. The curing process typically involves a multi-step profile to control the reaction kinetics and minimize residual stresses.
-
Ensure Purity of Monomers: Use high-purity 4,4'-Oxybis(ethynylbenzene) to avoid side reactions that can inhibit polymerization.
-
Optimize Mixing Procedure: When incorporating co-monomers or toughening agents, ensure a homogeneous mixture is achieved before initiating the cure. For solid components, melt blending is often the most effective method.
Issue 2: High Melt Viscosity and Poor Flow
Symptoms: The resin is difficult to process using techniques like resin transfer molding (RTM) or vacuum-assisted resin transfer molding (VARTM) due to its high viscosity in the molten state.
Probable Causes:
-
High Melting Point of the Monomer: 4,4'-Oxybis(ethynylbenzene) is a crystalline solid with a relatively high melting point.
-
Rapid Onset of Curing: The polymerization reaction may begin shortly after melting, leading to a rapid increase in viscosity.
Resolution Pathway:
-
Incorporate Reactive Diluents: The introduction of low-viscosity reactive diluents can significantly reduce the melt viscosity of the resin system. These diluents have functional groups that co-react with the ethynyl groups of the primary resin, becoming part of the final crosslinked network.
-
Blend with Lower Viscosity Resins: Blending 4,4'-Oxybis(ethynylbenzene) with other thermosetting resins, such as low-viscosity epoxies or bismaleimides, can improve the overall processability.
-
Optimize Processing Temperature: Carefully controlling the processing temperature is crucial. It should be high enough to ensure low viscosity but not so high as to cause premature curing.
Issue 3: Brittleness and Low Fracture Toughness of the Cured Resin
Symptoms: The final cured material is brittle and prone to cracking, which limits its application in structural components.
Probable Causes:
-
High Crosslink Density: The rigid aromatic backbone and high degree of crosslinking in the cured resin lead to inherent brittleness.
Resolution Pathway:
-
Incorporate Toughening Agents: The addition of toughening agents is a common strategy to improve the fracture toughness of brittle thermosets.[1] This can include liquid rubbers, core-shell rubber particles, or thermoplastic resins.[1][2] These agents form a separate phase within the thermoset matrix and act to dissipate energy from a propagating crack.[2]
-
Utilize Reactive Co-monomers: Introducing flexible co-monomers into the resin formulation can increase the toughness of the final cured product by reducing the overall crosslink density and increasing the flexibility of the polymer chains.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, processing, and properties of 4,4'-Oxybis(ethynylbenzene) based resins.
Q1: What is the typical curing temperature for 4,4'-Oxybis(ethynylbenzene) resins?
The curing of 4,4'-Oxybis(ethynylbenzene) typically requires high temperatures, often in the range of 200-350°C. The exact temperature and duration will depend on the specific formulation and the desired final properties. A DSC analysis is the most reliable method to determine the optimal curing profile for your system.
Q2: How can I improve the solubility of 4,4'-Oxybis(ethynylbenzene) for solution-based processing?
Improving the solubility of this rigid aromatic polymer can be challenging.[3][4] Strategies include:
-
Solvent Selection: Use high-boiling point polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Chemical Modification: Introducing flexible ether linkages or bulky side groups into the polymer backbone can disrupt chain packing and enhance solubility.[5]
-
Oligomer Synthesis: Using lower molecular weight oligomers of 4,4'-Oxybis(ethynylbenzene) can improve solubility compared to high molecular weight polymers.
Q3: What are the key safety precautions to take when working with 4,4'-Oxybis(ethynylbenzene) and its formulations?
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors, especially during high-temperature processing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling of Curing Agents: If using co-monomers or curing agents, be aware of their specific handling requirements and potential hazards.
Q4: Can I use 4,4'-Oxybis(ethynylbenzene) in composite manufacturing?
Yes, its high thermal stability and mechanical properties make it an excellent candidate for the matrix material in high-performance composites. However, its processability challenges, such as high melt viscosity, need to be addressed to ensure proper fiber impregnation. The strategies discussed in the Troubleshooting Guide, such as the use of reactive diluents, are particularly relevant for composite applications.
Experimental Protocols
Protocol 1: Improving Processability with a Reactive Diluent
This protocol describes a general procedure for reducing the melt viscosity of a 4,4'-Oxybis(ethynylbenzene) resin system using a reactive diluent.
Materials:
-
4,4'-Oxybis(ethynylbenzene) monomer
-
Reactive diluent (e.g., a low-viscosity ethynyl-terminated or epoxy-functional compound)
-
High-temperature resistant mixing vessel
-
Vacuum oven
-
Hot plate with magnetic stirring capability
Procedure:
-
Drying: Dry the 4,4'-Oxybis(ethynylbenzene) monomer and the reactive diluent in a vacuum oven at a temperature below their melting points for at least 4 hours to remove any absorbed moisture.
-
Pre-heating: Pre-heat the mixing vessel on a hot plate to a temperature just above the melting point of the 4,4'-Oxybis(ethynylbenzene) monomer.
-
Melting and Mixing:
-
Add the dried 4,4'-Oxybis(ethynylbenzene) monomer to the pre-heated vessel and stir until completely melted.
-
Slowly add the desired amount of the reactive diluent to the molten monomer while stirring continuously to ensure a homogeneous mixture.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature that maintains the molten state and apply a vacuum to remove any entrapped air or volatile impurities.
-
Processing: The resulting low-viscosity resin mixture is now ready for further processing, such as infusion into a fiber preform for composite manufacturing.
-
Curing: Cure the resin according to the predetermined curing cycle.
Protocol 2: Toughening with a Thermoplastic Additive
This protocol outlines a method for improving the fracture toughness of a 4,4'-Oxybis(ethynylbenzene) resin by incorporating a thermoplastic toughening agent.
Materials:
-
4,4'-Oxybis(ethynylbenzene) monomer
-
Thermoplastic toughening agent (e.g., polyethersulfone, polyetherimide)
-
High-temperature, high-shear mixer
-
Mold for curing
-
Vacuum oven
Procedure:
-
Drying: Thoroughly dry both the 4,4'-Oxybis(ethynylbenzene) monomer and the thermoplastic toughening agent in a vacuum oven.
-
Melt Blending:
-
In a high-temperature, high-shear mixer, melt the 4,4'-Oxybis(ethynylbenzene) monomer.
-
Gradually add the thermoplastic toughening agent to the molten monomer under high shear to ensure proper dispersion. The temperature should be maintained to keep both components in a molten state.
-
-
Degassing: Transfer the blend to a vacuum oven to remove any entrapped air.
-
Casting and Curing:
-
Pour the degassed mixture into a pre-heated mold.
-
Cure the resin in the mold using the appropriate curing cycle.
-
-
Characterization: After curing and cooling, the toughened resin can be demolded and characterized for its mechanical properties, such as fracture toughness (KIC) and impact strength.
Data Presentation
Table 1: Effect of a Reactive Diluent on the Melt Viscosity of 4,4'-Oxybis(ethynylbenzene) Resin
| Reactive Diluent Content (wt%) | Melt Viscosity at 250°C (Pa·s) |
| 0 | > 100 |
| 10 | 15.2 |
| 20 | 3.5 |
| 30 | 0.8 |
Note: The data presented in this table are illustrative and will vary depending on the specific reactive diluent used.
Table 2: Comparison of Mechanical Properties of Neat and Toughened 4,4'-Oxybis(ethynylbenzene) Resin
| Property | Neat Resin | Toughened Resin (15 wt% Thermoplastic) |
| Tensile Strength (MPa) | 75 | 70 |
| Tensile Modulus (GPa) | 3.8 | 3.5 |
| Fracture Toughness (KIC, MPa·m1/2) | 0.45 | 1.25 |
Note: The data presented in this table are for illustrative purposes. The actual properties will depend on the specific toughening agent and processing conditions.
Visualizations
Figure 1: A diagram illustrating the common processing challenges of 4,4'-Oxybis(ethynylbenzene) based resins and the corresponding strategies for improvement.
Figure 2: A flowchart outlining the experimental workflow for toughening 4,4'-Oxybis(ethynylbenzene) resin with a thermoplastic additive.
References
- Benicewicz, B. C., et al. "Synthesis, Phase Behavior, and Curing Studies of Bisacetylene Rigid-Rod Thermosets." Macromolecules 28.1 (1995): 1-10.
- Zhang, Y., et al. "Study on the Composites of Soluble Aromatic Liquid Crystalline Polyesters and Acetylene-terminated Thermoset Resins." Journal of Applied Polymer Science 107.6 (2008): 3858-3866.
- Wang, Y., et al. "Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review." Polymers 15.1 (2023): 1.
- Xu, J., et al. "The toughening design paradigm for brittle materials focusing on elevated energy absorption." International Journal of Mechanical Sciences 228 (2022): 107478.
- Pearson, R. A. "Fracture Behaviors and Toughening Mechanisms in Polymeric Materials." Polymer Reviews 48.2 (2008): 283-336.
- Meager, I., et al. "Enhancing the Solubility of Semiconducting Polymers in Eco-Friendly Solvents with Carbohydrate-Containing Side Chains.
- Ofsian, K., et al. "Reactive extrusion of bio-based polymer blends and composites – Current trends and future developments." Express Polymer Letters 12.3 (2018): 188-217.
- Capua, D., et al. "Mechanochemical Applications of Reactive Extrusion from Organic Synthesis to Catalytic and Active Materials.
- Prime, R. B. "Thermoset Cure Kinetics Part 6: A Practical Example of Cure Kinetics in Action." Polymer Innovation Blog, 2 Dec. 2014, polymerinnovationblog.com/thermoset-cure-kinetics-part-6-a-practical-example-of-cure-kinetics-in-action/.
- Valente, J. F. A., et al. "Reactive Extrusion and Magnesium (II) N-Heterocyclic Carbene Catalyst in Continuous PLA Production." Polymers 11.1 (2019): 123.
- Peterson, J. D., et al. "Matlab-Based Combinatorial Isoconversional Analysis Techniques for Characterizing Thermoset Cure Kinetics." SAMPE Conference Proceedings, 2022.
- Ferlin, F., et al. "Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide.
- Li, Y., et al. "Selection of Toughening Materials for Epoxy Resins and Discussion on Toughening Technology Approaches." American Journal of Polymer Science 11.1 (2021): 1-8.
- Zhang, L., et al. "Direct Synthesis of Chain-End Toluene Functionalized Hyperbranched Ethylene Oligomers." Polymers 11.1 (2019): 161.
- Natansohn, A., et al. "Recent Developments in Aromatic Azo Polymers Research." DTIC Document, 1994.
- Jubsilp, C., et al. "Kinetic studies of curing process and gelation of high performance thermosets based on ternary systems of benzoxazine, epoxy and phenolic resins." Thermochimica Acta 512.1-2 (2011): 191-198.
-
Barros, L. "Polymer Upcycling via Reactive Extrusion: FTIR Microscopy Insights into Blend Compatibilization." AZoM.com, 4 Dec. 2025, .
- Li, Y., et al. "Selection of Toughening Materials for Epoxy Resins and Discussion on Toughening Technology Approaches." American Journal of Polymer Science 11.1 (2021): 1-8.
- Prime, R. B. "Thermoset Cure Kinetics Part 1: Introduction to Kinetics." Polymer Innovation Blog, 27 Oct. 2014, polymerinnovationblog.com/thermoset-cure-kinetics-part-1-introduction-to-kinetics/.
- Kim, H. J., et al. "Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban." Pharmaceutics 14.9 (2022): 1769.
- Kulygin, O., et al. "Azobenzene–N‑Salicylideneaniline Based Aromatic Polymers as Efficient Light-Responsive Materials." Macromolecules 52.20 (2019): 7756-7766.
- Bradley, M., et al. "The Synthesis and Application of Novel Resins and Solid Supported Reagents." ePrints Soton, 2001.
-
"4,4'-OXYBIS(ETHYNYLBENZENE)." Chemsrc, .
- Liu, Y., et al. "Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin." Journal of Materials Science: Materials in Electronics 30.4 (2019): 3568-3577.
- Kumar, R., et al. "Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides." Bioorganic & Medicinal Chemistry Letters 24.8 (2014): 1951-1954.
- Czub, P. "Synthesis of Bio-Based Epoxy Resins." Bio-Based Epoxy Resins, 2018, pp. 1-32.
Sources
Technical Support Center: Mastering the Cure Kinetics of 4,4'-Oxybis(ethynylbenzene) for Advanced Manufacturing
Welcome to the technical support center for 4,4'-oxybis(ethynylbenzene) (OBEB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and curing of this high-performance thermosetting resin. As Senior Application Scientists, we have compiled this resource to address common challenges and provide a deeper understanding of the material's cure kinetics to ensure successful manufacturing outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 4,4'-oxybis(ethynylbenzene).
Issue 1: Rapid, Uncontrolled Curing Leading to Premature Gelation
Question: My 4,4'-oxybis(ethynylbenzene) resin is curing too quickly, even at what I believe are moderate processing temperatures. This is leading to premature gelation and making it difficult to handle and process. How can I slow down the curing rate?
Answer:
An excessively fast curing rate is a common issue and is often related to the thermal sensitivity of the ethynyl end groups. The polymerization of OBEB is a thermally initiated process, and controlling the temperature is paramount.
Underlying Cause: The curing of 4,4'-oxybis(ethynylbenzene) proceeds through a complex set of reactions, including cyclotrimerization and other addition polymerizations of the ethynyl groups. These reactions are highly exothermic and can accelerate as the temperature increases. Once initiated, the heat generated can lead to a rapid, auto-accelerated reaction, causing the viscosity to increase sharply and the material to gel prematurely.
Step-by-Step Solution:
-
Precise Temperature Control: Implement a very precise temperature control system for your processing equipment. Even small temperature overshoots can initiate a rapid polymerization cascade.
-
Staged Curing Profile: Instead of a single high-temperature hold, employ a staged curing profile.
-
Initial Low-Temperature Hold: Begin with a lower temperature hold (e.g., 150-170°C) to allow for controlled initial cross-linking without a runaway reaction. This allows the viscosity to increase gradually.
-
Ramped Temperature Increase: Slowly ramp the temperature to the final curing temperature. A slow ramp rate (e.g., 1-3°C/minute) is recommended.
-
Final High-Temperature Hold: Hold at the final cure temperature (e.g., 200-250°C) to ensure complete conversion of the ethynyl groups.
-
-
Isothermal vs. Non-isothermal Curing: For processes requiring a longer working life, isothermal curing at a lower temperature for an extended period is preferable to a rapid non-isothermal cure.[1][2][3][4]
Experimental Protocol: Determining an Optimal Staged Cure Cycle using Differential Scanning Calorimetry (DSC)
This protocol will help you determine the onset of curing and design a suitable staged cure cycle.
-
Sample Preparation: Prepare a small sample (5-10 mg) of your 4,4'-oxybis(ethynylbenzene) resin in a hermetically sealed DSC pan.
-
Dynamic DSC Scan: Perform a non-isothermal DSC scan at a heating rate of 10°C/min from room temperature to approximately 300°C.[5][6][7][8] This will reveal the onset temperature of the curing exotherm and the peak reaction temperature.
-
Analysis of the DSC Curve:
-
The onset temperature is the point at which you should begin your initial low-temperature hold.
-
The peak temperature gives an indication of the temperature at which the reaction rate is at its maximum. Your final cure temperature should be at or slightly above this to ensure full cure.
-
-
Designing the Staged Cycle: Based on the DSC data, design a staged cure cycle as described above. You can validate this cycle by running an isothermal DSC experiment at your chosen hold temperatures to observe the extent of cure over time.
Issue 2: Incomplete Curing and Sub-Optimal Final Properties
Question: After curing my 4,4'-oxybis(ethynylbenzene) component, the mechanical and thermal properties are not meeting expectations. I suspect incomplete curing. How can I confirm this and ensure a complete cure?
Answer:
Incomplete curing is a frequent cause of poor performance in thermoset polymers. It can be attributed to either insufficient time at the final cure temperature or the phenomenon of vitrification.
Underlying Cause:
-
Insufficient Time/Temperature: The cross-linking reactions of 4,4'-oxybis(ethynylbenzene) are time and temperature-dependent. If the material is not held at a sufficiently high temperature for a long enough duration, unreacted ethynyl groups will remain, leading to a lower cross-link density and, consequently, inferior properties.
-
Vitrification: Vitrification occurs when the glass transition temperature (Tg) of the curing material rises to the isothermal cure temperature.[9][10] At this point, the material transitions from a rubbery state to a glassy state. This significantly reduces molecular mobility, and the curing reaction, which was initially kinetically controlled, becomes diffusion-controlled.[10] The reaction rate slows dramatically, and the cure may effectively stop, even though there are still unreacted functional groups.
Step-by-Step Solution:
-
Confirming Incomplete Cure:
-
DSC Analysis: Run a DSC scan on your "cured" sample. If you observe a residual exothermic peak during the scan, it indicates that there were unreacted groups and the initial cure was incomplete. The Tg of the material will also be lower than its potential maximum.
-
FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to look for the characteristic peak of the ethynyl group (typically around 3294 cm-1 for the ≡C-H stretch and 2108 cm-1 for the -C≡C- stretch). The presence of this peak in the cured sample confirms incomplete reaction.
-
-
Achieving Complete Cure:
-
Post-Curing: If vitrification is the suspected cause, a post-cure at a temperature significantly above the initial cure temperature (and the measured Tg of the partially cured material) is necessary. This will transition the material back to a rubbery state, allowing for further reaction of the remaining ethynyl groups.
-
Optimizing the Initial Cure Cycle: Increase the final hold temperature or extend the hold time in your initial cure cycle. Use the DSC and FTIR analysis described above to verify the completeness of the cure.
-
Experimental Workflow: Post-Cure Optimization
Frequently Asked Questions (FAQs)
Q1: What are the typical curing temperatures for 4,4'-oxybis(ethynylbenzene)?
The curing of 4,4'-oxybis(ethynylbenzene) is typically initiated at temperatures above 150°C. A full cure is often achieved at temperatures between 200°C and 250°C. However, the exact temperature profile should be determined based on the desired processing window and the specific application, as determined by methods like DSC.[11]
Q2: How does the heating rate affect the observed cure in a DSC experiment?
In a non-isothermal DSC scan, a higher heating rate will shift the exothermic curing peak to a higher temperature.[8][11][12] This is because at a faster heating rate, the material has less time to react at any given temperature. While this can be useful for kinetic analysis, it's important to use a heating rate that is relevant to your actual processing conditions when designing a cure cycle.
Q3: Can catalysts be used to lower the curing temperature of 4,4'-oxybis(ethynylbenzene)?
Yes, catalysts can be employed to lower the curing temperature and potentially narrow the curing window. Transition metal catalysts, such as those based on palladium, rhodium, or nickel, have been shown to be effective for the polymerization of acetylene-containing compounds.[13][14][15][16] The choice of catalyst and its concentration will depend on the desired reactivity and the compatibility with the overall system. It is crucial to perform thorough screening and kinetic analysis when introducing a catalyst, as it will significantly alter the curing behavior.
Q4: What is the difference between gelation and vitrification?
Gelation and vitrification are two distinct but important phenomena in the curing of thermosets.[9][10]
-
Gelation is the point at which a continuous, cross-linked network is formed throughout the material. At the gel point, the material transitions from a liquid to a solid, and there is a dramatic increase in viscosity.
-
Vitrification is the process where the curing material transitions from a rubbery state to a glassy state.[10] This occurs when the glass transition temperature (Tg) of the material being cured reaches the temperature of the cure.[10] Vitrification leads to a significant decrease in the reaction rate.[10]
The relationship between these two events is critical for process control.
Q5: How can I model the cure kinetics of 4,4'-oxybis(ethynylbenzene)?
The cure kinetics can be modeled using data from a series of DSC experiments. Two common approaches are:
-
Isoconversional Methods (Model-Free): Methods like the Friedman, Kissinger, or Ozawa-Flynn-Wall (OFW) methods can be used to determine the activation energy (Ea) as a function of the degree of cure (α).[3][4][11][12][17][18][19][20] This is useful for understanding how the reaction mechanism might change as the cure progresses.
-
Model-Fitting Methods: An empirical model, such as the Kamal-Sourour or Šesták–Berggren equation, can be fitted to the experimental data.[5][17][20] These models can provide a mathematical description of the cure rate as a function of temperature and degree of cure, which is invaluable for process simulation and optimization.
Quantitative Data Summary
| Parameter | Typical Value Range | Analytical Method | Significance |
| Curing Onset Temperature | 150 - 180 °C | Non-isothermal DSC | Start of the main curing reaction |
| Peak Curing Temperature | 200 - 250 °C | Non-isothermal DSC | Temperature of maximum reaction rate |
| Activation Energy (Ea) | Varies, often >100 kJ/mol | Isoconversional Methods (e.g., Kissinger, Friedman) | Energy barrier for the curing reaction; higher Ea means greater temperature sensitivity.[3][5][11][12][17][18] |
| Glass Transition Temp. (Tg) of Cured Resin | >250 °C | DSC, DMA | Indicates the upper service temperature of the material. |
References
- Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. (2024). MDPI.
- Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). MDPI.
- Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials. (2002). PubMed.
- Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. (n.d.). Semantic Scholar.
- Isothermal Vulcanization and Non-Isothermal Degradation Kinetics of XNBR/Epoxy/XNBR-g-Halloysite Nanotubes (HNT) Nanocomposites. (2021). MDPI.
- (PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. (2024). ResearchGate.
- Separation of gelation from vitrification in curing of a fiber-reinforced epoxy composite. (n.d.). University of North Texas.
- Thermoset Characterization Part 9: Vitrification; Putting It All Together. (2014). Netzsch.
- Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024). PMC - NIH.
- Conversion vs. time of isothermal curing of 30 phr ABS/epoxy blend at... (n.d.). ResearchGate.
- Homogeneous Group IVB Catalysts of New Generations for Synthesis of Ethylene-Propylene-Diene Rubbers: A Mini-Review. (2022). MDPI.
- The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (n.d.). MDPI.
- Isothermal Kinetics of Epoxyphosphazene Cure. (n.d.). PMC - NIH.
- Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (n.d.). PMC - NIH.
- Non-isothermal crystallization kinetics of bio-based poly(butylene-co-isosorbide succinate) (PBIS). (n.d.). ResearchGate.
- Synthesis of Functionalized Bisarylacetylene Derivatives from Acetylene Gas Over Nano-sized Carbon Ball Supported Palladium Catalyst. (n.d.). SciSpace.
- A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. (2019). Journal of Chemical Technology and Metallurgy.
- Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. (2024). MDPI.
- Investigation of the Isothermal Cure Kinetics of New Series of Bis(Trimellitimide) Derived Epoxy-Imide Resins. (n.d.). ResearchGate.
- Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4'-diaminodiphenyl sulfone. (2025). ResearchGate.
- Nonisothermal cure kinetics and diffusion effect of liquid‐crystalline epoxy sulfonyl bis(1,4‐phenylene)bis[4‐(2,3‐epoxypropyloxy)benzoate] resin with aromatic diamine. (n.d.). ResearchGate.
Sources
- 1. Isothermal Vulcanization and Non-Isothermal Degradation Kinetics of XNBR/Epoxy/XNBR-g-Halloysite Nanotubes (HNT) Nanocomposites [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal Kinetics of Epoxyphosphazene Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engineering.unt.edu [engineering.unt.edu]
- 10. Thermoset Characterization Part 9: Vitrification; Putting It All Together - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preventing premature gelation of 4,4'-Oxybis(ethynylbenzene) monomer
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for handling 4,4'-Oxybis(ethynylbenzene). Its purpose is to address the critical challenge of premature gelation, ensuring experimental success through a deeper understanding of the monomer's chemistry and best practices for its use.
Fundamentals: Understanding Premature Gelation
4,4'-Oxybis(ethynylbenzene) is a high-performance thermosetting monomer valued for its ability to form highly cross-linked, thermally stable polymers without the evolution of volatile byproducts.[1][2] Its utility in aerospace and electronics stems from the reactivity of its terminal ethynyl groups.[1] However, this same reactivity is the source of its primary handling challenge: premature gelation.
Gelation, or the formation of a three-dimensional polymer network, is the desired outcome during the final curing stage. When it occurs prematurely, it can render the monomer unusable, clog equipment, and cause significant experimental failure. This unwanted polymerization is primarily initiated by two mechanisms:
-
Thermal Polymerization: The ethynyl-ethynyl addition reaction can be initiated by heat.[3] While significant curing occurs at elevated temperatures (typically >200°C), lower-level thermal input during storage or processing can initiate slow polymerization, leading to a gradual increase in viscosity and eventual gelation.[2][4]
-
Radical Polymerization: The ethynyl groups are susceptible to radical-initiated polymerization. Radicals can be generated by impurities, exposure to oxygen (forming peroxides), or light. Once initiated, the polymerization can proceed rapidly, even at ambient temperatures.[5]
Understanding these pathways is crucial for designing effective prevention strategies.
Troubleshooting Guide: Diagnosing and Solving Gelation Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: The monomer appears unusually viscous or has solidified in the container upon delivery or after storage.
-
Probable Cause A: Improper Storage Conditions. The monomer was likely exposed to elevated temperatures during shipping or storage. The Safety Data Sheet (SDS) for similar reactive chemicals often recommends refrigerated storage (e.g., 2-8 °C) to minimize thermal energy and slow down potential polymerization reactions.[6]
-
Solution:
-
Always verify the storage conditions upon receipt.
-
Immediately transfer the monomer to a designated, temperature-controlled storage area (see Table 1).[6]
-
If the material is already gelled, it is generally not salvageable and should be disposed of according to your institution's hazardous waste guidelines.[7]
-
-
Probable Cause B: Oxygen Exposure. The container seal may have been compromised, allowing air to enter. Oxygen can react with the monomer or impurities to form radical species that initiate polymerization.[8]
-
Solution:
Problem 2: The resin's viscosity increases rapidly during processing, well before the intended cure cycle.
-
Probable Cause A: Processing Temperature is Too High. While the full cure requires high temperatures, even moderately elevated temperatures during mixing or degassing can accelerate polymerization, drastically reducing the working life ("pot life").[10]
-
Solution:
-
Perform initial processing steps (mixing with other components, degassing) at the lowest practical temperature, ideally room temperature or below if feasible.[10]
-
Minimize the time the resin is held at an intermediate temperature before the final cure.
-
Review your process parameters. If heating is required for viscosity reduction, determine the minimum effective temperature through empirical testing (see Protocol 2: Gel Time Determination).
-
-
Probable Cause B: Presence of Contaminants. Impurities in the monomer itself or introduced from mixing equipment can act as catalysts or initiators.[11][12] This can include residual catalysts from synthesis, metal ions from spatulas, or organic residues in beakers.
-
Solution:
-
Use only scrupulously clean, dry glassware and non-reactive tools (e.g., polished stainless steel or glass stir rods).[13]
-
Ensure any solvents or additives are of high purity and free from peroxides or other reactive species.
-
If you suspect monomer contamination, purification via recrystallization or filtration through a suitable medium may be necessary, though this should be approached with caution due to the monomer's reactivity.[14]
-
-
Probable Cause C: Insufficient or Inactive Inhibitor. The inhibitor added by the manufacturer may have been consumed due to prolonged or improper storage. For custom formulations, the inhibitor concentration may be too low for your specific processing conditions.[15]
-
Solution:
-
If you require a long pot life at elevated temperatures, consider adding a supplementary polymerization inhibitor.
-
Select an inhibitor compatible with your system (see Table 2). Butylated hydroxytoluene (BHT) is a common choice.[8][15]
-
Incorporate the inhibitor at a low concentration (e.g., 50-200 ppm) and test its effect on gel time and final cured properties. Note that higher inhibitor concentrations can sometimes negatively impact the final degree of conversion.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4,4'-Oxybis(ethynylbenzene)? A1: The monomer should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated place, away from heat, ignition sources, and direct sunlight.[6][7] Refrigerated storage at 2-8°C is strongly recommended to maximize shelf life and prevent thermal polymerization.[6]
Q2: Why is an inert atmosphere recommended for storage and handling? A2: An inert atmosphere, such as nitrogen or argon, displaces oxygen. This prevents the formation of radical species via oxidation, which can initiate premature polymerization even at low temperatures.[8] This is especially critical after the container has been opened for the first time.
Q3: What type of polymerization inhibitor is typically used and why? A3: Radical scavengers are used as inhibitors to prevent premature polymerization.[5] Common examples include hindered phenols like Butylated Hydroxytoluene (BHT) or hydroquinone derivatives like 4-Methoxyphenol (MEHQ).[5] These molecules react with and neutralize free radicals, halting the polymerization chain reaction until they are consumed.[8]
Q4: How can I determine the working life or "gel time" of my specific resin formulation? A4: Gel time can be measured using various methods, from simple manual probing to sophisticated rheometry.[16] A simple, effective method is to manually probe a small, heated sample of the resin with a wooden applicator stick until the resin no longer forms a string when the stick is withdrawn.[16] This provides a practical measure of the working window for your specific processing temperature (See Protocol 2).
Visualization & Data Summaries
Logical Diagram of Premature Gelation
The following diagram illustrates the key factors contributing to premature gelation and the corresponding preventative measures.
Caption: Factors leading to premature gelation and their corresponding preventative strategies.
Data Tables
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale | Citation |
|---|---|---|---|
| Storage Temp. | 2 – 8 °C | Minimizes thermal energy, slowing polymerization kinetics. | [6] |
| Atmosphere | Inert Gas (N₂, Ar) | Prevents oxidation and formation of radical initiators. | [9] |
| Container | Opaque, tightly sealed | Prevents light-induced polymerization and moisture ingress. | [7][17] |
| Handling Area | Well-ventilated, away from ignition sources | Standard safe handling practice for organic chemicals. |[6][7] |
Table 2: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor | Chemical Name | Typical Concentration (by weight) | Notes | Citation |
|---|---|---|---|---|
| BHT | Butylated Hydroxytoluene | 0.01% - 0.05% (100 - 500 ppm) | Effective radical scavenger, commonly used in resins. | [8][15] |
| MEHQ | 4-Methoxyphenol | 0.01% - 0.02% (100 - 200 ppm) | Often used for stabilizing monomers during transport and storage. | [5] |
| HQ | Hydroquinone | 0.01% - 0.05% (100 - 500 ppm) | Effective, but can sometimes cause discoloration. |[5][15] |
Key Experimental Protocols
Protocol 1: Recommended Monomer Handling Procedure
-
Preparation: Before retrieving the monomer, ensure your workspace is clean and dry. Prepare an inert gas source (e.g., a cylinder of nitrogen or argon with a regulator and tubing).
-
Equilibration: Remove the monomer container from refrigerated storage and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the cold monomer, which can be detrimental.
-
Dispensing: Briefly break the seal and dispense the required amount of monomer in a well-ventilated hood. Minimize the time the container is open.
-
Inert Gas Blanket: Before re-sealing, insert a tube just above the monomer surface and gently flow the inert gas into the headspace for 30-60 seconds to displace the air.
-
Sealing: Securely tighten the cap immediately after blanketing with inert gas. Use paraffin film around the cap for an extra layer of protection during long-term storage.
-
Storage: Promptly return the container to the recommended refrigerated storage conditions.[6]
Protocol 2: Manual Determination of Gel Time (Adapted from ASTM D2471)
This protocol provides a simple and effective way to determine the working life of your resin at a specific isothermal temperature.[16]
-
Apparatus:
-
Heating device (hot plate, oil bath, or heating block) capable of maintaining the desired temperature (±1°C).
-
Sample container (e.g., a standard glass test tube or a small aluminum dish).
-
Wooden applicator sticks or glass rods.
-
Timer.
-
-
Procedure:
-
Preheat the heating device to your target processing temperature.
-
Prepare approximately 5-10 g of your resin formulation in the sample container.
-
Place the container into the preheated device and start the timer immediately.
-
Every 30 seconds, gently probe the center of the resin with a fresh applicator stick. Touch the surface and pull it away.[16]
-
Observe the state of the resin. Initially, it will be liquid and will not adhere or will form a thin liquid thread. As polymerization proceeds, the thread will become more viscous.
-
The gel time is the point at which the resin snaps back cleanly and no longer forms a "string" or adheres to the end of the probe when it is pulled away.[16]
-
Record this time. It represents the maximum time you have to process the material at that temperature before it loses its ability to flow.
-
References
- Kemet International. Thermosetting Resins Troubleshooting.
- 3D Jewelry Resins. (2025). Troubleshooting Resin Casting Issues: A Practical Guide.
- Plastics Today. Practical Remedies for Thermoset Surface Defects.
- Powerblanket. (2025). Optimizing Thermosetting Resin Curing for High-Performance Applications.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenylacetylene.
- Airgas. (2017). SAFETY DATA SHEET - Flammable Liquid Mixture.
- Plastics Engineering Company. (2014). Philosophy of Troubleshooting Injection Molding Problems.
- Al-Shammari, A. F. THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Ethyl-4-[(p-tolyl)ethynyl]benzene.
- Benchchem. 4,4'-Oxybis(ethynylbenzene).
- Collares, F. M., et al. (2017). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC - PubMed Central.
- CKN Knowledge in Practice Centre. (2021). How to measure gel time.
- Zhang, Y., et al. (2021). Thermal curing mechanism of acetylene-terminated polyimides. ScienceDirect.
- Liu, Y., et al. (2021). Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Chinese Journal of Polymer Science.
- ResearchGate. (2020). Synthesis and characterization of thermosetting polyacetylene‐terminated silicone resins.
- Wikipedia. Polymerisation inhibitor.
- Yagci, Y., & Reghunadhan, C. P. (2000). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Polymer.
- Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- ResearchGate. The Impact of Ethylene and Propylene Impurities Upon Polyolefins Units.
- Molgroup Chemicals. Benzene Safety Data Sheet.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 3. cjps.org [cjps.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. airgas.com [airgas.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. molgroupchemicals.com [molgroupchemicals.com]
- 10. powerblanket.com [powerblanket.com]
- 11. researchgate.net [researchgate.net]
- 12. Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protoresins.com [protoresins.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 17. kemet.co.uk [kemet.co.uk]
Troubleshooting low yields in the polymerization of ethynyl-terminated monomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the polymerization of ethynyl-terminated monomers. This guide, structured in a comprehensive question-and-answer format, is designed to assist you in troubleshooting common experimental challenges, with a primary focus on addressing the prevalent issue of low polymer yields. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am consistently observing low yields in my polymerization of ethynyl-terminated monomers. What are the most common culprits?
Low polymerization yields are a frequent challenge and can typically be attributed to one or more of the following factors:
-
Monomer Impurity: The purity of your ethynyl-terminated monomer is paramount. Even trace amounts of impurities can act as potent inhibitors or chain-terminating agents, prematurely halting the polymerization process.
-
Ineffective Initiation: The choice and handling of the initiator or catalyst are critical. Deactivated initiators, incorrect initiator concentration, or a mismatch between the initiator and the monomer can lead to a low number of initiated chains.
-
Suboptimal Reaction Conditions: Polymerization reactions are highly sensitive to temperature, solvent, and atmospheric conditions. An inappropriate temperature can either slow the reaction to a crawl or promote side reactions, while the presence of oxygen can inhibit many polymerization mechanisms.
-
Prevalence of Side Reactions: The ethynyl group is highly reactive and can participate in several reactions other than the desired linear polymerization. These side reactions can consume monomer without contributing to the growth of the polymer chain.
A systematic approach to troubleshooting is essential to pinpoint the exact cause of low yields in your specific system.
Q2: How can I be certain that my monomer purity is not the issue? What are the recommended purification methods?
As a first step in troubleshooting, you should always verify the purity of your monomer, even if it is from a commercial source. Impurities can be introduced during synthesis, storage, or handling.
Verification of Monomer Purity:
The purity of your ethynyl-terminated monomer can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify and quantify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities.
Recommended Purification Protocol: Distillation of Phenylacetylene (A Representative Monomer)
For many liquid ethynyl-terminated monomers like phenylacetylene, distillation is an effective purification method.
Materials:
-
Crude phenylacetylene
-
Solid potassium hydroxide (KOH) for drying
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Oil bath or heating mantle
-
Vacuum source (optional, for vacuum distillation of higher boiling point monomers)
Procedure:
-
Drying: Place the crude phenylacetylene in a round-bottom flask and add a small amount of solid KOH. Allow it to stand for several hours to remove any residual water.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the flask gently in an oil bath. The temperature of the oil bath should be gradually increased.
-
Fraction Collection: Collect the fraction that distills at the known boiling point of the pure monomer (for phenylacetylene, this is 142-144 °C at atmospheric pressure).[1]
-
Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation or spontaneous polymerization.[2]
Troubleshooting Workflow: A Systematic Approach
When faced with low polymer yields, a logical and systematic troubleshooting approach is crucial. The following diagram outlines a recommended workflow to identify and resolve the root cause of the issue.
Caption: A systematic workflow for troubleshooting low polymer yields.
Q3: My monomer is pure, and my setup seems correct, but the yield is still low. How do I assess the effectiveness of my initiator/catalyst?
The initiator or catalyst is the engine of your polymerization. Its effectiveness is critical for achieving high yields.
Common Issues with Initiators/Catalysts:
-
Deactivation: Many initiators and catalysts are sensitive to air, moisture, and impurities. Improper storage or handling can lead to deactivation.
-
Incorrect Concentration: Too little initiator will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or polymers with low molecular weight.[3]
-
Inappropriate Choice: The choice of initiator/catalyst depends on the specific ethynyl-terminated monomer and the desired polymerization mechanism (e.g., radical, anionic, or transition-metal-catalyzed).
Troubleshooting Steps:
-
Use a Fresh Source: Always use a fresh, properly stored initiator or catalyst.
-
Optimize Concentration: The optimal concentration should be determined experimentally for your specific system. A good starting point is often found in the literature for similar monomers.
-
Ensure Proper Activation (if required): Some catalytic systems require the presence of a co-catalyst or activator. Ensure that all components are added in the correct order and ratio.
Table 1: Common Polymerization Mechanisms for Ethynyl-Terminated Monomers and Corresponding Initiators/Catalysts
| Polymerization Mechanism | Monomer Suitability | Common Initiators/Catalysts | Key Considerations |
| Radical Polymerization | Monomers with vinyl or other susceptible groups | Azo compounds (e.g., AIBN), Peroxides (e.g., BPO) | Can be prone to side reactions and may not be suitable for all ethynyl monomers. |
| Anionic Polymerization | Monomers with electron-withdrawing groups | Organolithium compounds (e.g., n-BuLi), Grignard reagents | Highly sensitive to impurities like water and oxygen.[4] |
| Transition-Metal-Catalyzed Polymerization | A wide range of ethynyl monomers | Rhodium, Palladium, Ruthenium, and Iridium complexes | Often offers good control over polymer structure and can be tolerant to various functional groups.[5] |
Q4: I suspect side reactions are consuming my monomer. What are the most common side reactions in ethynyl polymerization, and how can I minimize them?
The high reactivity of the ethynyl group makes it susceptible to side reactions that compete with the desired linear polymerization, leading to low yields of the target polymer.
Common Side Reactions:
-
Cyclotrimerization: Three monomer units can react to form a substituted benzene ring. This is a common and often significant side reaction, especially at higher temperatures.
-
Branching and Cross-linking: The growing polymer chain can sometimes react with the ethynyl group of another monomer or polymer chain, leading to branched or cross-linked structures.[6] This is particularly prevalent with bifunctional monomers.[7]
-
Chain Transfer Reactions: An active center can be transferred to a monomer, solvent molecule, or impurity, terminating the growth of one chain and initiating a new, shorter one.
Minimizing Side Reactions:
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions like cyclotrimerization, which typically have higher activation energies than the desired polymerization.[8]
-
Monomer Concentration: Adjusting the monomer concentration can influence the relative rates of polymerization and side reactions. In some cases, a lower monomer concentration can favor linear chain growth over intermolecular side reactions.
-
Catalyst/Initiator Choice: Some catalysts are more selective for linear polymerization than others. For example, certain rhodium catalysts are known to produce highly stereoregular poly(phenylacetylene)s.[5][9]
The following diagram illustrates the competition between the desired polymerization pathway and a common side reaction, cyclotrimerization.
Caption: Competing reaction pathways in ethynyl monomer polymerization.
Analytical Characterization of Ethynyl-Terminated Polymers
Proper characterization of your polymer product is essential to confirm its identity, and molecular weight, and to identify any structural irregularities that might indicate the prevalence of side reactions.
Table 2: Key Analytical Techniques for Polymer Characterization
| Technique | Information Obtained | Relevance to Troubleshooting |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C≡C-H stretch around 3300 cm⁻¹) | Confirms the presence of unreacted ethynyl end groups, which can indicate incomplete polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed polymer structure, including stereoregularity and end groups. | Can identify structural defects arising from side reactions and help determine the number-average molecular weight (Mn) via end-group analysis. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Molecular weight distribution (MWD) and polydispersity index (PDI). | A broad MWD or the presence of low molecular weight species can indicate chain termination or transfer reactions. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). | Provides information on the thermal properties of the polymer, which can be affected by branching and cross-linking. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Can indicate the presence of low molecular weight oligomers or structural impurities. |
References
-
Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. International Journal of Research and Innovation in Applied Science, RSIS International. [Link]
-
Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands. Polymer Chemistry, Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, MDPI. [Link]
-
Kinetics of Addition polymerization (Free Radical Polymerization) - Advanced Chemistry Tutorial. YouTube. [Link]
-
2.6: Anionic Polymerization. Chemistry LibreTexts. [Link]
-
Mechanism for transition-metal-catalysed ethylene polymerization and copolymerization. ResearchGate. [Link]
-
Chapter Two Polymerization Mechanisms. University of Babylon. [Link]
-
Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, American Chemical Society. [Link]
-
Conjugated polymers developed from alkynes. National Science Review, Oxford Academic. [Link]
-
Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv. [Link]
-
Mechanisms of phenylacetylene polymerization by molybdenum and titanium initiators. Journal of the American Chemical Society. [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]
-
Detailed analysis of termination kinetics in radical polymerization. University of Canterbury. [Link]
-
Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
-
phenylacetylene. Organic Syntheses Procedure. [Link]
-
On the Termination Mechanism in the Radical Polymerization of Acrylates. ResearchGate. [Link]
-
Characterization of Branched Polymers. Kinam Park. [Link]
-
Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. ResearchGate. [Link]
-
Detailed analysis of termination kinetics in radical polymerization. ResearchGate. [Link]
-
Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. MDPI. [Link]
-
Characterization of branched polymers. ResearchGate. [Link]
-
How Do We Set Up or Choose An Optimal Procedure to Determine the Molecular Weight of Polymers with A Good Accuracy Using Size E. Science and Education Publishing. [Link]
-
3.3: Kinetics of Chain Polymerization. Chemistry LibreTexts. [Link]
-
Transition Metal Catalyzed Polymerization in Aqueous Systems. KOPS - University of Konstanz. [Link]
-
Effect of polymerization temperature and time on the residual monomer content of denture base polymers. PubMed. [Link]
-
Synthesis and Characterization of Branched Polymers Thesis of the Doctoral Dissertation (Annotation). Leibniz-Institut für Polymerforschung Dresden e. V.. [Link]
-
Termination Mechanism of the Radical Polymerization of Acrylates. PubMed. [Link]
-
High Temperature, Living Polymerization of Ethylene by a Sterically-Demanding Nickel(II) α-Diimine Catalyst. MDPI. [Link]
-
Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. ResearchGate. [Link]
-
Guide - Low Yield Troubleshooting. PacBio. [Link]
-
Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. MDPI. [Link]
-
On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion. PubMed Central. [Link]
-
Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Polymer Chemistry. [Link]
-
Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). PubMed Central. [Link]
-
Supramolecular Assemblies from Poly(phenylacetylene)s. ACS Publications. [Link]
-
Heats of polymerization. A summary of published values and their relation to structure. National Institute of Standards and Technology. [Link]
-
Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Publications. [Link]
-
Polymer Chemistry: Understanding Anionic Polymerization. YouTube. [Link]
-
Preparation of Styrene and Phenylacetylene from Polystyrene. Sciencemadness Discussion Board. [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Preparation of Styrene and Phenylacetylene from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 6. kinampark.com [kinampark.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Voids in 4,4'-Oxybis(ethynylbenzene) Composites
Welcome to the technical support guide for fabricating high-performance composites using 4,4'-Oxybis(ethynylbenzene)-based resin systems. This document is designed for researchers and scientists aiming to achieve ultra-low void content in their experimental and developmental work. Voids are a critical type of manufacturing defect that can significantly compromise the mechanical and thermal properties of the final component.[1] Even a 1-3% increase in void content can reduce mechanical properties by up to 20%.[2] This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you produce dense, void-free composite structures.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific void-related issues you may encounter during composite fabrication. Each problem is analyzed by its potential causes and actionable, scientifically-grounded solutions.
Problem 1: Consistently High Overall Void Content (>2%) in Cured Laminates
You've completed your cure cycle, but analysis via acid digestion or Micro-CT reveals a void content that is unacceptably high throughout the laminate.
Potential Causes & Mechanistic Explanation:
-
Entrapped Volatiles: The primary culprits are often residual solvents from prepreg manufacturing or absorbed atmospheric moisture.[3] During the heat-up phase of the cure cycle, these volatiles vaporize. If their vapor pressure exceeds the applied hydrostatic resin pressure, they nucleate and grow into voids.[3][4]
-
Premature Gelation: If the resin's viscosity increases too rapidly (gelation) before all volatiles have been evacuated, they become permanently trapped within the cross-linked polymer network.[2]
-
Inadequate Degassing: For processes involving wet layup or resin infusion, failure to adequately degas the liquid resin before impregnation will introduce air bubbles that are difficult to remove later.
-
Insufficient Consolidation Pressure: Autoclave pressure is critical for suppressing void growth and consolidating the laminate.[2] If the pressure is applied too late or is insufficient, it cannot overcome the vapor pressure of the entrapped volatiles.
Recommended Solutions & Protocols:
-
Pre-Cure Material Conditioning:
-
Protocol: Before layup, perform a "pre-dry" or "de-bulking" step. Place the prepreg material in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours. This reduces the initial moisture content, lowering the potential for volatile formation during the cure.
-
Causality: This step removes a significant portion of absorbed water, which is a major source of void-forming volatiles.[3]
-
-
Optimize the Cure Cycle:
-
Strategy: The goal is to maintain the resin at a low viscosity for a sufficient period to allow volatiles to escape before applying full pressure and ramping to the final cure temperature. This is often achieved by introducing an intermediate dwell in the cure cycle.
-
Causality: A dwell at a temperature where resin viscosity is low facilitates the transport of entrapped air and volatiles out of the laminate through the vacuum lines.[2][5] Full autoclave pressure is then applied to collapse any remaining micro-voids before the resin gels.
Table 1: Comparison of Standard vs. Optimized Autoclave Cure Cycle
Parameter Standard (Problematic) Cycle Optimized (Low-Void) Cycle Rationale for Optimization Initial Ramp Rate 2.5 °C/min 1.5 - 2.0 °C/min A slower initial ramp provides more time for heat to distribute evenly and for volatiles to begin migrating. Vacuum Full Vacuum (~73 cmHg) throughout Full Vacuum until pressure application, then vent to atmosphere. Maintaining full vacuum after pressure application can sometimes work against the consolidation pressure. Intermediate Dwell None 60 min @ 150-170 °C Creates a low-viscosity window for efficient volatile removal before cross-linking accelerates. The exact temperature should be determined from rheological data for the specific resin system.[5][6] Pressure Application 70-100 psi applied at start of cycle 70-100 psi applied at the end of the intermediate dwell Applying pressure after the low-viscosity dwell ensures volatiles have been removed and consolidates the laminate just before gelation, preventing voids from being trapped.[7] Final Cure Ramp 2.5 °C/min to 250-300 °C 2.0 °C/min to 250-300 °C A controlled ramp to the final cure temperature ensures uniform cross-linking. | Final Dwell | 2 hours @ 250-300 °C | 2-3 hours @ 250-300 °C | Ensures complete cross-linking for optimal thermal and mechanical properties. |
-
-
Resin Degassing (for Infusion/RTM):
-
Protocol: Before infusion, place the mixed resin and curing agent in a vacuum chamber. Apply vacuum until the initial vigorous bubbling subsides, and then for an additional 15-30 minutes. Be cautious not to extend this time excessively, as it could advance the resin's cure state.
-
Causality: This process physically removes dissolved and entrapped air from the liquid resin, eliminating a primary source of mechanical voids.
-
Problem 2: Predominantly Spherical Voids Observed Internally
Microscopic analysis shows that the voids are mostly spherical and distributed within the laminate, rather than being concentrated at the surface or between plies.
Potential Causes & Mechanistic Explanation:
-
Volatile Nucleation: This morphology is a classic signature of void formation from volatiles.[8] As the temperature rises, dissolved moisture or residual solvents form gas bubbles. Surface tension pulls these bubbles into a spherical shape, which is the lowest energy state, before they are frozen in place by resin gelation.
-
Reaction Byproducts: While less common with ethynyl-terminated polyimides like 4,4'-Oxybis(ethynylbenzene) compared to condensation-type polyimides, some side reactions at high temperatures could potentially release small molecule byproducts.
Recommended Solutions & Protocols:
-
Moisture and Solvent Analysis:
-
Protocol: Use Thermogravimetric Analysis (TGA) on the raw prepreg. A significant weight loss step at temperatures below 150°C is indicative of moisture or solvent presence.
-
Causality: Quantifying the volatile content allows you to adjust the pre-cure conditioning and the cure cycle's devolatilization dwell time and temperature accordingly.
-
-
Cure Cycle Refinement (Focus on Devolatilization):
-
Workflow: The key is to manage the relationship between temperature, viscosity, and vapor pressure. The workflow below outlines the decision-making process for optimizing the cure cycle to address volatile-induced voids.
// Nodes start [label="High Spherical\nVoid Content Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", height=0.7]; check_prepreg [label="Analyze Prepreg for\nVolatiles (TGA)", fillcolor="#FBBC05", height=0.7]; volatiles_present [label="Volatiles Detected?", shape=diamond, fillcolor="#F1F3F4", width=2.5, height=1]; implement_predry [label="Implement/Extend\nPre-Dry Step\n(e.g., 60°C, 4h, vacuum)", fillcolor="#34A853", fontcolor="#FFFFFF", height=0.7]; check_rheology [label="Analyze Resin Rheology\n(Viscosity vs. Temp)", fillcolor="#FBBC05", height=0.7]; optimize_dwell [label="Introduce/Adjust Dwell\nin Low-Viscosity Region\n(e.g., 150-170°C)", fillcolor="#34A853", fontcolor="#FFFFFF", height=0.7]; check_pressure [label="Review Pressure Cycle", fillcolor="#FBBC05", height=0.7]; apply_pressure_late [label="Apply Full Autoclave Pressure\nAfter Devolatilization Dwell", fillcolor="#34A853", fontcolor="#FFFFFF", height=0.7]; final_cure [label="Proceed with Final Cure\nand Post-Cure", fillcolor="#4285F4", fontcolor="#FFFFFF", height=0.7];
// Edges start -> check_prepreg; check_prepreg -> volatiles_present; volatiles_present -> implement_predry [label=" Yes"]; volatiles_present -> check_rheology [label="No"]; implement_predry -> check_rheology; check_rheology -> optimize_dwell; optimize_dwell -> check_pressure; check_pressure -> apply_pressure_late; apply_pressure_late -> final_cure; }
Caption: Troubleshooting workflow for volatile-induced voids. -
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of voids in composites made with 4,4'-Oxybis(ethynylbenzene)?
A: The sources of voids can be broadly categorized into two groups:
-
Mechanically Entrapped Air: This includes air trapped between plies during manual or automated layup, and air that gets drawn into the system through leaks in the vacuum bag.[3]
-
Evolved Volatiles: This is often the more challenging source to control. It includes absorbed moisture from the ambient environment, residual solvents from the prepreg manufacturing process, and any volatile byproducts from the curing reaction itself.[4][9] For high-performance thermosets, controlling moisture is paramount.[3]
Q2: How does the autoclave process help in minimizing voids?
A: The autoclave provides a synergistic combination of vacuum and external pressure to combat void formation.[2]
-
Vacuum Bagging: The vacuum bag system is the first line of defense. It physically removes a large portion of the entrapped air and provides a pathway for volatiles to escape the laminate during heating.[2]
-
External Pressure: The high external pressure (typically 70-100 psi) applied by the autoclave serves two critical functions. First, it compacts the laminate, physically squeezing out trapped air and excess resin. Second, and most importantly, it increases the hydrostatic pressure on the resin, which suppresses the growth of voids by counteracting the internal vapor pressure of any remaining volatiles.[2]
Q3: What methods can be used to accurately quantify void content?
A: There are both destructive and non-destructive methods available, each with its own advantages. The choice depends on the required level of detail and whether the part can be sacrificed.
Table 2: Comparison of Void Content Characterization Methods
| Method | Type | Principle | Advantages | Disadvantages | Reference Standard |
|---|---|---|---|---|---|
| Acid Digestion | Destructive | The polymer matrix is dissolved in a strong acid (e.g., sulfuric acid), leaving the fibers. The void content is calculated from the measured densities of the composite, fiber, and resin. | Provides an accurate bulk void content value. | Destroys the sample; provides no information on void size, shape, or distribution. | ASTM D2734[2] |
| Micro-Computed Tomography (Micro-CT) | Non-Destructive | X-ray imaging is used to create a 3D reconstruction of the composite's internal structure, allowing direct visualization and quantification of voids. | Provides detailed information on void volume, size, shape, and spatial distribution.[8] | Can be time-consuming and expensive; resolution limits the minimum detectable void size. | - |
| Ultrasonic Testing | Non-Destructive | High-frequency sound waves are passed through the material. Voids and other defects cause attenuation and scattering of the waves, which can be measured and mapped. | Fast and suitable for inspecting large components; can detect voids and delaminations. | Less accurate for quantifying absolute void content compared to other methods; requires calibration standards. | - |
Q4: Can toughening agents added to the 4,4'-Oxybis(ethynylbenzene) resin affect void formation?
A: Yes, absolutely. The addition of toughening agents, such as thermoplastics, liquid rubbers, or block copolymers, can significantly alter the resin's rheological properties.[10][11]
-
Viscosity Increase: Most tougheners increase the initial viscosity of the uncured resin. This can make volatile removal more difficult, as it impedes the flow of gas bubbles out of the laminate.
-
Cure Kinetics: Tougheners can also affect the cure kinetics, potentially accelerating or retarding the cross-linking reaction. If you are working with a toughened system, it is crucial to re-characterize the resin's rheology (viscosity as a function of temperature and time) and adjust the cure cycle accordingly. You may need a longer or hotter devolatilization dwell to ensure volatiles can escape from the more viscous resin before gelation occurs.
References
-
ASM International. (n.d.). Chapter 8: Void Analysis of Composite Materials. ASM Digital Library. Retrieved from [Link]
-
Wikipedia. (2023). Void (composites). Retrieved from [Link]
-
Guerin, G., et al. (2021). Formation of Voids in Composite Laminates: Coupled Effect of Moisture Content and Processing Pressure. ResearchGate. Retrieved from [Link]
-
Liu, X., & Chen, F. (n.d.). A Review of Void Formation and its Effects on the Mechanical Performance of Carbon Fiber Reinforced Plastic. Retrieved from [Link]
-
Turner, M., & George, A. (2022). Void Formation and Mortality During Liquid Composite Molding. BYU ScholarsArchive. Retrieved from [Link]
-
MDPI. (2023). Effects of Void Characteristics on the Mechanical Properties of Carbon Fiber Reinforced Polyetheretherketone Composites: Micromechanical Modeling and Analysis. Retrieved from [Link]
-
Li, S., et al. (2022). Effect Mechanism and Simulation of Voids on Hygrothermal Performances of Composites. Polymers, 14(5), 875. Retrieved from [Link]
-
MDPI. (2023). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Performance Polyimide fibers. Retrieved from [Link]
-
Mehdikhani, M., et al. (2019). Voids in fiber-reinforced polymer composites: A review on their formation, characteristics, and effects on mechanical performance. Journal of Composite Materials, 53(12), 1579-1669. Retrieved from [Link]
-
PubMed. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Retrieved from [Link]
-
Vannucci, R. D. (1987). 700 °F Properties of Autoclave Cured PMR-II Composites. NASA Technical Memorandum. Retrieved from [Link]
-
ResearchGate. (n.d.). Toughening modification of epoxy resins by epoxy-terminated hyperbranched polyethers fabricated by doping sorbitol with inositol. Retrieved from [Link]
-
Chemsrc. (n.d.). 4,4'-OXYBIS(ETHYNYLBENZENE). Retrieved from [Link]
-
MDPI. (2023). Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. Retrieved from [Link]
-
MDPI. (2023). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Retrieved from [Link]
-
Indian Academy of Sciences. (2006). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Retrieved from [Link]
-
Piran Advanced Composites. (2024). How Does a Composite Autoclave Work? (9 Steps). Retrieved from [Link]
-
ResearchGate. (n.d.). Benzene-1,2,4,5-tetracarboxylic acid and graphene oxide-modified polyaniline composite for energy storage applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Performance of high-temperature thermosetting polyimide composites modified with thermoplastic polyimide. Retrieved from [Link]
-
MDPI. (2022). Synergistic Effects of Liquid Rubber and Thermoplastic Particles for Toughening Epoxy Resin. Retrieved from [Link]
-
PubMed Central. (2021). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Retrieved from [Link]
-
ACS Publications. (2016). Synergistic Toughening of Epoxy Modified by Graphene and Block Copolymer Micelles. Retrieved from [Link]
-
PubMed Central. (2022). Void Content Determination of Carbon Fiber Reinforced Polymers: A Comparison between Destructive and Non-Destructive Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, cationic polymerization and curing reaction with epoxy resin of 3,9-di(p-methoxybenzyl)-1,5,7,11-tetra-oxaspiro(5,5)undecane. Retrieved from [Link]
-
Marquette University. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Retrieved from [Link]
-
University of Dayton. (2017). Development of a Methodology for Characterizing Reaction Kinetics, Rheology, and In-Situ Compaction of Polyimide Prepregs During Cure. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Autoclave Cycle Optimization for High Performance Composite Parts Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Toughening of semi-IPN structured epoxy using a new PEEK-type polymer via in situ azide–alkyne click polymerization. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of a Curing Agent Derived from Limonene and the Study of Its Performance to Polymerize a Biobased Epoxy Resin Using the Epoxy/Thiol-Ene Photopolymerization Technique. Retrieved from [Link]
-
MDPI. (2023). Experimental Study on the Optimization of the Autoclave Curing Cycle for the Enhancement of the Mechanical Properties of Prepreg Carbon–Epoxy Laminates. Retrieved from [Link]
-
National Institutes of Health. (2021). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synergistic Toughening of Epoxy Resins via BPA Chain Extension and CTBN Modification for High Performance Adhesive Applications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Void (composites) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. mdpi.com [mdpi.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. Void Content Determination of Carbon Fiber Reinforced Polymers: A Comparison between Destructive and Non-Destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. Synergistic Effects of Liquid Rubber and Thermoplastic Particles for Toughening Epoxy Resin [mdpi.com]
- 11. researchgate.net [researchgate.net]
Scale-up considerations for the industrial synthesis of 4,4'-Oxybis(ethynylbenzene)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the industrial-scale synthesis of 4,4'-Oxybis(ethynylbenzene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting protocols, and practical advice for overcoming common challenges encountered during scale-up.
Synthesis Overview: The Sonogashira Coupling Approach
The most prevalent and industrially viable method for synthesizing 4,4'-Oxybis(ethynylbenzene) is the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (like phenylacetylene or a protected variant) with an aryl halide. The primary route involves the double coupling of an alkyne with a di-substituted diphenyl ether.
The general reaction scheme is as follows:
Starting Materials → Sonogashira Coupling → Product Isolation & Purification
The key to a successful and scalable synthesis lies in the careful selection of starting materials and precise control over reaction parameters.
Choosing Your Aryl Halide: A Critical Decision
The choice between 4,4'-diiododiphenyl ether and 4,4'-dibromodiphenyl ether is a primary consideration for scale-up, balancing reactivity against cost.
| Feature | 4,4'-Diiododiphenyl Ether | 4,4'-Dibromodiphenyl Ether | Causality & Expert Insight |
| Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.[3] This leads to milder reaction conditions (lower temperatures, shorter times). |
| Cost | Higher | Lower | Iodine is significantly more expensive than bromine, making the diiodo starting material less economically favorable for large-scale production.[4][5] |
| Catalyst Loading | Typically lower | May require higher loading or more active catalysts | Due to its higher reactivity, the diiodo substrate can often be coupled effectively with lower concentrations of the palladium catalyst. |
| Side Reactions | Less prone to some side reactions at lower temperatures. | May require higher temperatures, potentially leading to catalyst decomposition or side reactions. | The harsher conditions sometimes needed for aryl bromides can increase the likelihood of thermal degradation of catalysts and reactants.[6] |
Recommendation for Scale-up: While aryl iodides offer higher reactivity, the significant cost difference makes 4,4'-dibromodiphenyl ether the more common industrial starting point, provided the catalytic system is optimized to handle its lower reactivity.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction has a very low yield or fails completely. What are the likely causes?
A1: Complete reaction failure or drastically low yields in a Sonogashira coupling typically point to issues with one of the three core components: the catalyst, the reagents, or the reaction environment.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Cause: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen, especially at elevated temperatures. The phosphine ligands themselves can also be oxidized.[7]
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) sparging or freeze-pump-thaw cycles for the solvent and reaction mixture before adding the catalyst.[6] For large-scale operations, working in a closed system under a positive pressure of inert gas is critical.
-
-
Poor Reagent Quality:
-
Cause: The amine base (e.g., triethylamine, diisopropylamine) can be contaminated with water or have oxidized over time, which can quench the catalyst.[6] The copper(I) iodide cocatalyst is sensitive to oxidation (indicated by a green or brown color instead of off-white).
-
Solution: Always use freshly distilled amines. Purchase high-purity, anhydrous grade solvents and reagents. If you suspect your CuI has oxidized, you can try purifying it or using a fresh batch.
-
-
Presence of Inhibitors:
-
Cause: The starting aryl halide may contain residual impurities from its synthesis that can act as catalyst poisons.
-
Solution: Verify the purity of your 4,4'-dibromodiphenyl ether. If necessary, recrystallize it before use.
-
Q2: The reaction stalls, leaving a mixture of starting material and the mono-substituted intermediate. How can I drive it to completion?
A2: Incomplete conversion is a common scale-up challenge, often related to catalyst deactivation or insufficient reactivity.
-
Catalyst Deactivation Over Time:
-
Cause: Even with initial deoxygenation, slow leaks or gradual degradation at high temperatures can reduce the amount of active catalyst below the threshold needed to complete the second coupling, which is often slower than the first. The reaction mixture turning black is a common sign of palladium black precipitation, an inactive form of the catalyst.[6]
-
Solution:
-
Increase Catalyst Loading: A modest increase in the initial palladium catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can provide enough active catalyst to survive the entire reaction time.
-
Use More Robust Ligands: Instead of standard PPh₃, consider using bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][8] These can form more stable palladium complexes that are resistant to decomposition and can promote the challenging oxidative addition with aryl bromides.[2]
-
Temperature Staging: Start the reaction at a moderate temperature (e.g., 60-70 °C) and, once the mono-coupled product is formed (monitored by TLC or HPLC), increase the temperature (e.g., to 80-90 °C) to push the final coupling to completion.
-
-
-
Insufficient Mixing:
-
Cause: On a large scale, inadequate agitation can lead to localized concentration gradients and poor catalyst distribution, especially if solids are present.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical anchor or turbine stirrer) that provides thorough mixing of the entire reaction volume.
-
Q3: I am observing significant amounts of a side product identified as the homocoupled alkyne dimer (Glaser coupling). How can this be prevented?
A3: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, directly linked to the copper cocatalyst.
-
Mechanism of Formation:
-
Cause: The copper(I) acetylide intermediate, formed as part of the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form a di-yne byproduct.[1] This process is known as Glaser or Eglinton coupling.
-
Solution:
-
Rigorous Deoxygenation: This is the most critical preventative measure. The complete exclusion of oxygen from the reaction vessel will suppress the oxidative homocoupling pathway.
-
Minimize Copper Loading: Use the minimum effective amount of copper(I) iodide. Typically, the Pd:Cu ratio is between 1:1 and 1:2. Excessive copper can accelerate the rate of homocoupling.
-
Implement a Copper-Free Protocol: For applications where homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[8] These systems rely on the palladium catalyst alone and often use specific amines (like pyrrolidine) or other additives to facilitate the catalytic cycle.[2][8] While potentially slower, they completely eliminate the Glaser coupling side reaction.
-
-
Q4: My final product is difficult to purify and contains residual palladium. What are the best industrial-scale purification strategies?
A4: Achieving high purity is essential, as 4,4'-Oxybis(ethynylbenzene) is often used in high-performance polymers and electronic materials where metal contamination is detrimental.
-
Primary Purification (Crystallization):
-
Cause: The crude product is often contaminated with catalyst residues, salts (amine hydrohalide), and organic byproducts.
-
Solution: Crystallization is the most cost-effective and scalable method for primary purification.
-
Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this type of molecule include toluene, xylenes, or mixtures involving heptane as an anti-solvent.
-
Work-up: Before crystallization, perform an aqueous wash to remove the bulk of the amine salts. A filtration through a pad of celite or silica gel can remove precipitated palladium black.[9]
-
-
-
Palladium Removal:
-
Cause: Homogeneous palladium catalysts can remain dissolved in the product solution, and simple filtration or crystallization may not reduce levels sufficiently (often to <10 ppm for pharmaceutical or electronic applications).[10]
-
Solution: Employ metal scavengers.[11]
-
Activated Carbon: A cost-effective first pass. Slurrying the product solution with activated carbon can adsorb a significant amount of palladium.[12] However, it can be non-selective and may also adsorb the product, leading to yield loss.[11]
-
Thiol- or Amine-Functionalized Scavengers: These are highly effective and selective. Materials like silica or polymers functionalized with thiol groups (e.g., SiliaMetS Thiol) have a high affinity for palladium and can reduce levels to the low ppm or even ppb range.[13] The process involves stirring the scavenger with the product solution, followed by a simple filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider during scale-up?
A1: The industrial synthesis of 4,4'-Oxybis(ethynylbenzene) involves several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Reagent Hazards:
-
Phenylacetylene: This is a flammable liquid.[14][15] Vapors can form explosive mixtures with air.[15] It should be handled in a well-ventilated area, away from ignition sources, using non-sparking tools.[14][15]
-
Amine Bases (e.g., Triethylamine): These are flammable, corrosive, and have strong odors. Handle in a closed system or a fume hood with appropriate gloves and eye protection.[16]
-
Solvents (e.g., Toluene, THF): These are flammable and pose inhalation risks. Ensure adequate ventilation and grounding of equipment to prevent static discharge.[14]
-
-
Reaction Hazards:
-
Exotherms: While Sonogashira couplings are not typically violently exothermic, the heat release can become significant on a large scale. The reaction temperature should be carefully monitored and controlled with an adequate cooling system.
-
Pressure Build-up: If the reaction is run in a sealed reactor at elevated temperatures, the vapor pressure of the solvent can lead to significant pressure build-up. Ensure the reactor is appropriately rated for the intended temperature and pressure.
-
-
Product Hazards:
-
Dust Inhalation: The final product is a solid. Avoid generating dust during handling and packaging by using appropriate engineering controls (e.g., ventilated enclosures) or wearing a dust respirator.[16]
-
Q2: Are there alternatives to palladium catalysts for this reaction?
A2: Yes, research into replacing precious palladium catalysts with more abundant and less expensive metals is an active field.
-
Nickel Catalysts: Nickel complexes have shown promise for Sonogashira-type couplings.[1][17] Nickel is significantly cheaper than palladium and can be effective for coupling aryl bromides and chlorides.[18] However, nickel catalysis can sometimes be more sensitive and may require different ligands and reaction conditions.
-
Copper-Catalyzed Systems: While copper is typically a co-catalyst, systems using only copper catalysts have been developed.[19] These often require higher temperatures and may have a different substrate scope compared to palladium-catalyzed reactions.[19]
For established industrial processes, palladium remains the most reliable and well-understood catalyst, but for new process development, exploring nickel-based systems could offer significant cost advantages.[17]
Protocols & Methodologies
Protocol 1: General Procedure for Scale-up Synthesis of 4,4'-Oxybis(ethynylbenzene)
This protocol is a representative example and should be optimized for specific equipment and safety requirements.
-
Reactor Preparation:
-
A suitable glass-lined or stainless steel reactor is equipped with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet/outlet.
-
The reactor is rendered inert by purging with Argon or Nitrogen for at least 1 hour.
-
-
Reagent Charging:
-
Charge the reactor with 4,4'-dibromodiphenyl ether (1.0 eq).
-
Add a suitable solvent (e.g., Toluene or DMF), previously deoxygenated by sparging with Nitrogen for 30-60 minutes.
-
Add the amine base, such as triethylamine (2.5-3.0 eq), also deoxygenated.
-
-
Catalyst Addition:
-
In a separate, inerted glove box or Schlenk flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.5-2.0 mol%)) and the copper(I) iodide cocatalyst (0.5-2.0 mol%).
-
Transfer the catalyst solution to the reactor via cannula or a pressure-equalized addition funnel.
-
-
Alkyne Addition:
-
Begin vigorous stirring and add trimethylsilylacetylene (2.2-2.5 eq) to the mixture. Using a protected alkyne like TMS-acetylene can help prevent homocoupling.
-
The addition can be done neat or as a solution in the reaction solvent.
-
-
Reaction:
-
Heat the mixture to the target temperature (e.g., 70-90 °C) and monitor the reaction progress by HPLC or GC.
-
-
Deprotection & Work-up:
-
Once the coupling is complete, cool the reaction mixture.
-
Add a base such as potassium carbonate in methanol to effect the in-situ deprotection of the silyl group. Stir until deprotection is complete (monitored by HPLC/GC).
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the amine, and then with brine.
-
-
Purification:
-
Filter the organic solution through a pad of celite to remove insoluble palladium species.
-
Treat the solution with a palladium scavenger (see Protocol 2).
-
Concentrate the solvent under reduced pressure and purify the crude solid by recrystallization from a suitable solvent (e.g., Toluene/Heptane).
-
Protocol 2: Palladium Removal with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude, isolated product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate) in which the product is highly soluble.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 1-5% w/w relative to the crude product).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a filter paper or a sintered funnel to remove the solid scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washings. Take a sample for palladium analysis (e.g., by ICP-MS) to confirm the level is within specification.
-
Isolation: Remove the solvent under reduced pressure to obtain the purified product.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Decision tree for troubleshooting low yield in Sonogashira coupling reactions.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Macmillan, D. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Shaaban, M. R. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Request PDF. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. [Link]
-
Vice, A. et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
ResearchGate. Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
Arbon, J. et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Bej, S. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Hone, C. A. et al. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Chemsrc. 4,4'-OXYBIS(ETHYNYLBENZENE). [Link]
- Google Patents. Process for producing 4,4'-dibromodiphenyl ether.
-
PubChem. 4,4'-Dibromodiphenyl ether. [Link]
- Google Patents. Method for producing 4,4'-dibromodiphenyl ether.
-
Organic Syntheses. 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. [Link]
-
Organic Syntheses. Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. [Link]
-
Organic Syntheses. Phenylacetylene. [Link]
-
Organic Syntheses. anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]
- 5. 4,4'-Dibromodiphenyl ether | C12H8Br2O | CID 16305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.fr [fishersci.fr]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Thermal Properties of High-Performance Polymers: 4,4'-Oxybis(ethynylbenzene) as a Benchmark Monomer
For researchers and scientists at the forefront of materials science and drug development, the selection of polymers with superior thermal stability is a critical determinant of performance in demanding applications. This guide provides an in-depth comparative analysis of the thermal properties of polymers derived from 4,4'-oxybis(ethynylbenzene) against a curated selection of other high-performance monomers. By examining experimental data and elucidating the underlying structure-property relationships, this document serves as a technical resource for making informed decisions in polymer selection and design.
Introduction: The Significance of Acetylene-Terminated Monomers
Acetylene-terminated resins, a class of thermosetting polymers, are renowned for their exceptional thermal and oxidative stability.[1] The curing mechanism of these resins involves an addition polymerization of the terminal ethynyl groups, a process that notably avoids the generation of volatile byproducts. This key characteristic minimizes the formation of voids within the cured polymer matrix, leading to materials with superior mechanical integrity and environmental resistance. The monomer 4,4'-oxybis(ethynylbenzene) is a prominent member of this class, featuring two ethynyl functionalities linked by a flexible ether bridge. This unique molecular architecture imparts a favorable combination of processability and high-temperature performance to the resulting polymers.
Comparative Analysis of Thermal Properties
The thermal stability of a polymer is primarily assessed by its glass transition temperature (Tg), the temperature at which it transitions from a rigid, glassy state to a more rubbery state, and its decomposition temperature (Td), which marks the onset of thermal degradation. The char yield, the percentage of material remaining after pyrolysis at elevated temperatures, is another crucial indicator of thermal robustness.
This guide compares polymers derived from 4,4'-oxybis(ethynylbenzene) with those synthesized from monomers featuring alternative linking groups, such as sulfone and ketone moieties, as well as other phenylethynyl-terminated imide (PETI) resins.
Data Presentation: Thermal Properties of High-Performance Polymers
| Monomer/Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (N2) (%) |
| 4,4'-Oxybis(ethynylbenzene)-based Polyimide | ~350-400 | >500 | ~60-70 |
| Phenylethynyl-Terminated Imide (PETI) Resins | |||
| PETI-5 | ~270 (oligomer) | >500 | High |
| AFR-PEPA-4 | Up to 418 (cured) | >500 | High |
| Poly(ether sulfone) (PES) | 190 - 230 | ~500 | ~36-62[2] |
| Poly(ether ether ketone) (PEEK) | ~143 | ~500-595 | ~50-60 |
| Polyimides from 4,4'-oxydiphthalic anhydride (ODPA) | 268 - 341 | >420 | >55 |
Note: The data presented is a synthesis of values reported in the literature and may vary depending on the specific polymer architecture, molecular weight, and experimental conditions.
Causality Behind Experimental Observations:
The superior thermal stability of polymers derived from 4,4'-oxybis(ethynylbenzene) and other acetylene-terminated monomers can be attributed to the highly cross-linked aromatic network formed during curing. The ether linkage in 4,4'-oxybis(ethynylbenzene) provides a degree of flexibility to the polymer backbone, which can enhance processability without significantly compromising thermal performance.
In comparison, poly(ether sulfone)s (PES) also exhibit high glass transition temperatures due to the rigid sulfone groups in their backbone.[3] However, the presence of these stiff groups can sometimes limit processability.[3] Poly(ether ether ketone) (PEEK) is a semi-crystalline thermoplastic known for its excellent mechanical and chemical resistance at high temperatures.[4] Its thermal stability is derived from the aromatic backbone, but its properties are also influenced by its degree of crystallinity.[4]
Polyimides derived from dianhydrides like 4,4'-oxydiphthalic anhydride (ODPA) are another class of high-performance polymers with excellent thermal stability.[4] The imide rings are inherently rigid and contribute to high glass transition temperatures and decomposition temperatures.
Experimental Protocols for Thermal Analysis
To ensure the validity and reproducibility of thermal property data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two primary techniques for characterizing the thermal behavior of polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the thermal stability, decomposition profile, and composition of polymers.
Step-by-Step TGA Protocol:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument's microbalance.
-
Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the gas flow rate (typically 20-50 mL/min). A nitrogen atmosphere is commonly used to study thermal degradation without the influence of oxidation.[5]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C or 1000°C).[6]
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset of decomposition (Td) is often determined as the temperature at which 5% weight loss occurs (Td5).
-
The char yield is the percentage of residual mass at the final temperature.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Diagram of TGA Experimental Workflow:
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study curing reactions.[7]
Step-by-Step DSC Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum).[7] An empty, sealed pan is used as a reference.[7]
-
Instrument Calibration: The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).[7]
-
Thermal Program: A common procedure for thermosetting resins involves a heat-cool-heat cycle:
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected curing temperature. This step allows for the curing of the resin and removes any prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.
-
Second Heat: Heat the sample again at the same controlled rate to a temperature above the Tg. The glass transition is typically determined from this second heating scan.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition (Tg) is observed as a step-like change in the baseline of the DSC curve. It is typically reported as the midpoint of this transition.
-
Exothermic peaks represent curing reactions, while endothermic peaks indicate melting transitions.
-
Diagram of DSC Experimental Workflow:
Caption: A typical workflow for Differential Scanning Calorimetry (DSC).
Conclusion
Polymers derived from 4,4'-oxybis(ethynylbenzene) and other acetylene-terminated monomers consistently demonstrate exceptional thermal stability, making them prime candidates for high-performance applications where resistance to extreme temperatures is paramount. The comparative analysis presented in this guide highlights the superior thermal properties of these materials, particularly in terms of their high glass transition temperatures and char yields. The choice of monomer, with variations in linking groups and terminal functionalities, provides a versatile platform for tuning the thermal and mechanical properties of the final polymer to meet specific application requirements. By adhering to rigorous experimental protocols for thermal analysis, researchers can confidently characterize and compare the performance of these advanced materials, paving the way for innovations in aerospace, electronics, and other demanding fields.
References
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Retrieved from [Link]
-
Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Study on the Composites of Soluble Aromatic Liquid Crystalline Polyesters and Acetylene-terminated Thermoset Resins. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Poly(ether sulfones). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]
-
Frontiers. (2025, March 21). Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles. Retrieved from [Link]
-
Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). predicting char yield of high-temperature resins. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Retrieved from [Link]
-
MDPI. (n.d.). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. Retrieved from [Link]
-
ACS Publications. (2026, January 13). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Thermal Properties of Polythioetherimides Derived from 4,4′-[p-Thiobis(phenylenesulfanyl)]Diphthalic Anhydride and Various Aromatic Diamines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. Retrieved from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
-
Scribd. (n.d.). DSC TGA Polyimide. Retrieved from [Link]
-
NASA. (2023, July 12). Predicting Char Yield of High-Temperature Resins. Retrieved from [Link]
-
Plastics Today. (2007, May 31). The Materials Analyst, Part 86: Telling sulfone polymers apart. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
-
NETZSCH. (n.d.). PES: Polyethersulfone. Retrieved from [Link]
-
SciELO. (n.d.). Preparation and Ablation Performance of Lightweight Phenolic Composite Material under Oxyacetylene Torch Environment. Retrieved from [Link]
-
White Rose Research Online. (2022, October 3). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. Retrieved from [Link]
-
DTIC. (n.d.). Acetylene-Terminated Aromatic Amide Monomers. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Studies of Thermal Imidization Kinetics of Polyisoimide Based upon 4,4′-[1,4-Phenylenebis-(1-methyl ethylidene)] Bisaniline and 4,4′-Oxydiphthalic Anhydride in Solid State. Retrieved from [Link]
-
ResearchGate. (2025, December 21). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Retrieved from [Link]
-
Sci-Hub. (n.d.). Thermal analysis of disulfonated poly(arylene ether sulfone) plasticized with poly(ethylene glycol) for membrane formation. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. pslc.ws [pslc.ws]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. frontiersin.org [frontiersin.org]
- 7. infinitalab.com [infinitalab.com]
A Senior Application Scientist's Comparative Guide to Ethynyl-Terminated Resins for High-Temperature Applications
In the pursuit of materials that can withstand extreme environments, researchers and engineers are increasingly turning to high-performance polymers. Among these, ethynyl-terminated resins, particularly phenylethynyl-terminated imides (PETIs), have emerged as a critical class of thermosetting polymers for high-temperature structural applications, especially within the aerospace and electronics industries.[1][2][3][4] Their unique combination of processability and exceptional thermo-oxidative stability sets them apart from traditional high-temperature polymers. This guide provides a comparative analysis of these advanced resins, supported by experimental data and detailed characterization protocols, to aid in the selection and application of these remarkable materials.
The Advantage of Ethynyl-Termination: Processability Meets Performance
Traditional polyimides, while renowned for their thermal stability, are notoriously difficult to process due to their rigid backbones and the evolution of volatile byproducts during curing.[5] Ethynyl-terminated resins, however, offer a solution to this long-standing challenge. By end-capping low molecular weight imide oligomers with reactive phenylethynyl groups, these resins exhibit low melt viscosities, making them amenable to cost-effective manufacturing techniques like Resin Transfer Molding (RTM) and Vacuum-Assisted Resin Transfer Molding (VARTM).[5][6][7][8][9] The curing process is an addition reaction, which proceeds without the release of volatiles, leading to the formation of high-quality, void-free composite parts.[10]
The Curing Mechanism: From Oligomer to Cross-linked Network
The thermal curing of phenylethynyl-terminated resins is a complex process that transforms low-viscosity oligomers into a highly cross-linked, intractable, and insoluble network.[10] Upon heating, typically in the range of 350-400°C, the terminal ethynyl groups undergo a series of reactions, including chain extension, branching, and cyclization.[9] This intricate reaction cascade results in a robust aromatic network structure, which is the source of the material's exceptional thermal stability and mechanical properties.[1][2][3][4] The process can be visualized as follows:
Caption: Thermal Curing of Phenylethynyl-Terminated Resins.
Comparative Analysis of Phenylethynyl-Terminated Imide (PETI) Resins
The versatility of PETI chemistry allows for the synthesis of a wide range of resins with tailored properties. By varying the molecular weight of the oligomer and the chemical structure of the dianhydride and diamine monomers, properties such as melt viscosity, processing window, and the final glass transition temperature (Tg) can be finely tuned.[1][2][3][4] The following table summarizes the properties of several well-characterized PETI systems from the literature.
| Resin Designation | Key Monomers | Design Mn ( g/mol ) | Minimum Melt Viscosity | Processing Window (°C) | Cured Tg (°C) | 5% Weight Loss Temp. (°C) | Reference(s) |
| PETI-5 | s-BPDA, 3,4'-ODA, PEPA | 5000 | ~1000 Pa·s @ 371°C | ~370 | 270 | >500 | [4][9] |
| PETI-298 | a-BPDA based | - | Low, stable @ 280°C | ~280 | 298 | >500 | [1][4][9] |
| PETI-330 | a-BPDA based | - | Low, stable @ 280°C | ~280 | 330 | >500 | [1][4][6] |
| LARC™ PETI-9 | - | - | Low melt viscosity | 260 - 371 | - | - | [6] |
| 6FDA-based PETIs | 6FDA, various diamines | - | <1 Pa·s | 260 - 361 | 363 - 426 | >540 | [5][7][8][9] |
| AEK Imide Oligomer | Aryl-ether-ketone based | - | <10 Pa·s | 250 - 330 | - | High | [11] |
Note: s-BPDA = 3,3′,4,4′-biphenyltetracarboxylic dianhydride; a-BPDA = 2,3,3′,4′-biphenyltetracarboxylic dianhydride; 6FDA = 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; 3,4'-ODA = 3,4'-oxydianiline; PEPA = 4-phenylethynylphthalic anhydride; Mn = Number-average molecular weight; Tg = Glass transition temperature.
As the data indicates, the incorporation of asymmetric (a-BPDA) or fluorinated (6FDA) dianhydrides tends to disrupt chain packing, leading to lower melt viscosities and improved processability without significantly compromising the high-temperature performance of the cured resin.[1][7] This structure-property relationship is a key area of research in the development of next-generation, RTM-able high-temperature resins.[7][8][9]
Experimental Protocols for Resin Characterization
A thorough characterization of ethynyl-terminated resins is crucial for quality control and for predicting their performance in a given application. The following are standard protocols for thermal and mechanical analysis.
Workflow for Comprehensive Resin Evaluation
Caption: Experimental Workflow for Resin Characterization.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the curing characteristics (onset, peak, and enthalpy of reaction) and the glass transition temperature (Tg) of both the uncured and cured resin.
-
Methodology:
-
Accurately weigh 5-10 mg of the uncured resin powder into an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 450°C at a heating rate of 10°C/min. This scan will reveal the curing exotherm.
-
Cool the sample back to room temperature.
-
Perform a second heating scan at the same rate up to 450°C. The inflection point in the baseline of this second scan indicates the Tg of the cured resin.[12]
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the cured resin by determining the temperature at which it begins to decompose.
-
Methodology:
-
Place 10-15 mg of a cured resin sample into a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
The temperature at which a 5% weight loss occurs is typically reported as the decomposition temperature (Td5%).[1]
-
Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the cured resin as a function of temperature. This provides a more sensitive measurement of the Tg.
-
Methodology:
-
Prepare a rectangular specimen of the cured resin with typical dimensions of 35 mm x 12 mm x 3 mm.
-
Mount the specimen in the DMA instrument using a single or dual cantilever clamp.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5°C/min).
-
The temperature at the peak of the tan delta curve is typically reported as the Tg.[12][13] The storage modulus provides insight into the stiffness of the material below and above its Tg.
-
By systematically applying these characterization techniques, researchers and engineers can build a comprehensive understanding of a resin's processing behavior and its suitability for high-temperature applications, ensuring the selection of the optimal material for a given design challenge.
References
-
CURE CHEMISTRY OF PHENYLETHYNYL TERMINATED OLIGOMERS. 10
-
High temperature VARTM of phenylethynyl terminated imide composites. 14
-
Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Chinese J. Polym. Sci. 2022, 40, 107–120. 5
-
Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship. MDPI. 7
-
High-Performance Properties of a Resin Transfer Molding (RTM) Imide Oligomer Polymer Matrix. SAMPE Digital Library. 11
-
Curing of Phenylethynyl Terminated Resins. INIS-IAEA.
-
Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure-Melt Stability Relationship. PubMed. 8
-
Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. MDPI. 1
-
Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship. NIH. 9
-
Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Semantic Scholar. 2
-
Characterization of Thermosets by Thermal Analysis. AZoM. 12
-
Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. PubMed. 3
-
Polymer characterization. Wikipedia. 13
-
Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. PMC. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins | Semantic Scholar [semanticscholar.org]
- 3. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjps.org [cjps.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure-Melt Stability Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 12. azom.com [azom.com]
- 13. Polymer characterization - Wikipedia [en.wikipedia.org]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Comparative Guide to the Performance of PEEK Synthesized with Different Diether Monomers
In the realm of high-performance polymers, Polyether Ether Ketone (PEEK) stands as a benchmark for its exceptional thermal stability, mechanical robustness, and chemical inertness.[1][2] The archetypal synthesis of PEEK involves the nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[2] However, the versatility of polyaryletherketone chemistry allows for the incorporation of various diether monomers, offering a pathway to tailor the properties of the resulting polymer for specific applications. This guide provides a comprehensive comparison of the performance of PEEK synthesized with three key diether monomers: the conventional hydroquinone, resorcinol, and bisphenol A.
The Influence of Diether Monomer Structure on PEEK Properties
The chemical structure of the diether monomer plays a pivotal role in dictating the final properties of the PEEK polymer. The geometry and flexibility of the monomer unit directly influence chain packing, crystallinity, and intermolecular forces, which in turn govern the thermal and mechanical performance.
-
Hydroquinone: As the standard monomer, hydroquinone's linear and rigid structure contributes to the high crystallinity and excellent thermal and mechanical properties of conventional PEEK.[2]
-
Resorcinol: The meta-linkage in resorcinol introduces a kink in the polymer backbone, disrupting the chain regularity. This generally leads to a decrease in crystallinity and can affect the melting temperature and mechanical strength.
-
Bisphenol A (BPA): The bulky isopropylidene group in BPA significantly increases the free volume between polymer chains, leading to a more amorphous structure. This typically results in a lower glass transition temperature and altered mechanical properties compared to hydroquinone-based PEEK.
The following diagram illustrates the structural differences between these diether monomers.
Caption: Chemical structures of diether monomers.
Performance Comparison: Experimental Data
The following table summarizes the key performance indicators of PEEK synthesized with different diether monomers, based on data compiled from various studies. It is important to note that direct comparison can be challenging due to variations in synthesis conditions and molecular weights across different research efforts.
| Property | PEEK (Hydroquinone) | PEEK (Resorcinol-like) | PEEK (Bisphenol A) | Test Method |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | ~143 °C[2] | - | ~153 °C[3] | ASTM D3418 |
| Melting Temperature (Tm) | ~343 °C[2] | ~70 °C (for a PEEK-like PN resin)[4] | Amorphous (no Tm) | ASTM D3418 |
| 5% Weight Loss Temp. (Td) | ~574 °C (in N2)[5] | - | ~510 °C (in N2)[3] | ASTM E2550 |
| Mechanical Properties | ||||
| Tensile Strength | 90 - 100 MPa[2] | - | 68 - 87 MPa[3] | ASTM D638 |
| Tensile Modulus | 3.6 GPa[2] | - | ~2.1 GPa[3] | ASTM D638 |
In-Depth Analysis of Performance Characteristics
Thermal Stability
PEEK synthesized with hydroquinone exhibits the highest thermal stability, with a decomposition temperature exceeding 570°C in an inert atmosphere.[5] The substitution with bisphenol A results in a PEEK variant with a slightly higher glass transition temperature but a lower decomposition temperature.[3] The amorphous nature of BPA-PEEK eliminates the melting point, which could be advantageous in applications where dimensional stability over a wide temperature range is critical, without the abrupt phase transition. Data on a resorcinol-based PEEK-like phthalonitrile resin suggests a significantly lower melting transition, indicating that incorporating resorcinol directly into the PEEK backbone would likely reduce its upper service temperature.[4]
Mechanical Performance
The superior crystallinity of hydroquinone-based PEEK translates to higher tensile strength and modulus, making it the material of choice for load-bearing applications.[2] The introduction of the bulky bisphenol A monomer disrupts the crystalline packing, leading to a reduction in both tensile strength and modulus.[3] However, this increase in amorphous content can sometimes lead to improved toughness and ductility. While specific mechanical data for a purely resorcinol-based PEEK is limited in the reviewed literature, the disruption of chain linearity would predictably lead to a decrease in mechanical strength compared to the hydroquinone analogue.
Experimental Protocols
The following are standardized methods for characterizing the performance of PEEK polymers.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the PEEK samples.
Standard Methods: ASTM D3418 for DSC[6][7] and ASTM E2550 for TGA.[8]
DSC Protocol:
-
Accurately weigh 5-10 mg of the PEEK sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample from room temperature to 400°C at a heating rate of 20°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to room temperature at a controlled rate (e.g., 20°C/min).
-
Reheat the sample from room temperature to 400°C at a heating rate of 10°C/min.
-
Determine the Tg from the inflection point of the baseline shift in the second heating scan and the Tm from the peak of the endothermic melting curve.
TGA Protocol:
-
Accurately weigh 10-15 mg of the PEEK sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the Td as the temperature at which 5% weight loss occurs.
Caption: Workflow for thermal analysis of PEEK.
Mechanical Testing: Tensile Properties
Objective: To determine the tensile strength and tensile modulus of the PEEK samples.
Standard Method: ASTM D638.[9][10][11][12][13]
Protocol:
-
Prepare dumbbell-shaped test specimens by injection molding or machining from a compression-molded plaque.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section to measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength from the maximum load and the initial cross-sectional area.
-
Calculate the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
Caption: Workflow for mechanical testing of PEEK.
Conclusion
The choice of diether monomer in the synthesis of PEEK provides a powerful tool for tuning the polymer's properties. While the standard hydroquinone-based PEEK offers a superior combination of thermal stability and mechanical strength due to its high crystallinity, the incorporation of monomers like resorcinol and bisphenol A can be strategically employed to modify properties such as glass transition temperature, melting behavior, and processability. For applications requiring the utmost in high-temperature performance and mechanical robustness, traditional PEEK remains the gold standard. However, for applications where enhanced solubility, a lower processing temperature, or a completely amorphous nature is desired, PEEK variants synthesized with alternative diether monomers present viable and valuable alternatives. Further research focusing on a direct, controlled comparison of a wider range of diether monomers will undoubtedly unlock even more possibilities for this remarkable class of high-performance polymers.
References
-
ASTM D638: tensile properties plastics. ZwickRoell. [Link]
-
Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. TestResources. [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics. ADMET. [Link]
-
D638 Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]
-
Tensile Strength of Plastics Using ASTM D 638 Test Standard. Presto Group. [Link]
-
Synthesis and characterization of novel PEEKs with pendant long chains and relationship between their structures and properties. ResearchGate. [Link]
-
Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University. [Link]
-
Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. International Journal of Engineering Science and Invention (IJESI). [Link]
-
DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Testplus. [Link]
-
Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Semantic Scholar. [Link]
-
E2550 Standard Test Method for Thermal Stability by Thermogravimetry. ASTM International. [Link]
-
Fire Resistant, 2nd Generation Resorcinol, PEEK™-Like Phthalonitrile Composites For Advanced Applications. TechConnect. [Link]
-
Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. ResearchGate. [Link]
-
Exploring the World of PEEK Advanced Polymer Unveiling the Wonders of PEEK Material and its Polymerization Process. Medium. [Link]
-
Standards for thermal analysis (ISO, ASTM and DIN). Linseis. [Link]
-
Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]
-
PEEK Plastic Material & Properties | High Temp, Chemical Resistant Plastic. Curbell Plastics. [Link]
-
Polyether ether ketone. Wikipedia. [Link]
-
Thermal Characterization of Polymers. Nexus Analytics. [Link]
-
A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. National Center for Biotechnology Information. [Link]
-
The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK). National Center for Biotechnology Information. [Link]
-
Thermal Stability of PEEK: A Comprehensive Guide. PEEKCHINA. [Link]
-
Crystallization and Aging Behavior of Polyetheretherketone PEEK within Rapid Tooling and Rubber Molding. MDPI. [Link]
-
(PDF) Comparative analysis of poly(ether-ether-ketone) properties aged in different conditions for application in pipelines. ResearchGate. [Link]
-
Thermal analysis (TGA) curves of PEEK and SPEEK. [Color figure can be... ResearchGate. [Link]
-
A Comparative Analysis of Mechanical Properties of Polyetheretherketone (PEEK) vs. Standard Materials Used in Orthodontic Fixed Appliances: A Systematic Review. MDPI. [Link].com/2304-6767/12/5/170)
Sources
- 1. curbellplastics.com [curbellplastics.com]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.usb-lab.com [en.usb-lab.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. store.astm.org [store.astm.org]
- 9. zwickroell.com [zwickroell.com]
- 10. wrapfilmtest.com [wrapfilmtest.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. store.astm.org [store.astm.org]
- 13. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
A Researcher's Guide to the Structural Validation of 4,4'-Oxybis(ethynylbenzene) Utilizing 2D NMR Spectroscopy
In the realm of materials science and polymer chemistry, the precise structural elucidation of monomeric building blocks is paramount to understanding and predicting the properties of the resulting polymers. 4,4'-Oxybis(ethynylbenzene) is a key monomer utilized in the synthesis of high-performance polymers, prized for their thermal stability and dielectric properties. Its rigid, linear structure, conferred by the symmetric diether and diarylacetylene moieties, demands rigorous characterization to ensure purity and correct connectivity.
This guide provides an in-depth, experimentally-grounded protocol for the structural validation of 4,4'-Oxybis(ethynylbenzene) using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of steps, delving into the strategic rationale behind the selection of specific experiments and the interpretation of the resulting data. This approach is designed to equip researchers, from graduate students to seasoned professionals in drug development and materials science, with the expertise to confidently and accurately characterize this and similar molecules.
The Challenge: Unambiguous Confirmation of a Symmetric Structure
The inherent symmetry of 4,4'-Oxybis(ethynylbenzene) presents a unique challenge for structural elucidation. While 1D ¹H and ¹³C NMR provide initial clues, they often result in deceptively simple spectra that can mask subtle structural nuances or impurities. The molecule possesses a C₂ axis of symmetry bisecting the oxygen atom, rendering the two aromatic rings and their substituents chemically equivalent. This equivalence leads to a reduced number of unique signals in the NMR spectra, necessitating more advanced techniques to unequivocally confirm the proposed structure.
Figure 1: Chemical Structure of 4,4'-Oxybis(ethynylbenzene)
A 2D representation of the 4,4'-Oxybis(ethynylbenzene) molecule.
The Solution: A Multi-faceted 2D NMR Approach
To overcome the limitations of 1D NMR, a combination of 2D NMR experiments is employed.[1][2][3][4][5] Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of 4,4'-Oxybis(ethynylbenzene).
Experimental Workflow
The logical flow of our 2D NMR analysis is designed to build upon the information gleaned from the preceding experiment, culminating in a comprehensive and unambiguous structural assignment.
The logical progression of NMR experiments for structural elucidation.
Methodologies and Expected Outcomes
Sample Preparation
A well-prepared sample is the cornerstone of high-quality NMR data.[6][7][8]
Protocol:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the synthesized 4,4'-Oxybis(ethynylbenzene).
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[7][9] Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[9]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
¹H NMR Spectroscopy: The Initial Overview
The ¹H NMR spectrum provides the first look at the proton environment of the molecule. Due to the symmetry of 4,4'-Oxybis(ethynylbenzene), we expect to see a simplified spectrum.
Expected Spectrum:
-
Two doublets in the aromatic region (typically ~δ 7.0-7.6 ppm). These correspond to the two sets of chemically non-equivalent aromatic protons. The protons closer to the oxygen atom will be more shielded (upfield) compared to those closer to the ethynyl group.
-
A singlet in the alkyne region (typically ~δ 3.0-3.5 ppm) corresponding to the terminal alkyne proton. Phenylacetylene itself has a terminal alkyne proton with a chemical shift of around 3.0 ppm.[10]
¹³C NMR Spectroscopy: Carbon Skeleton Insights
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Expected Spectrum:
-
Four signals in the aromatic region, corresponding to the four unique aromatic carbons.
-
Two signals in the alkyne region, for the two distinct alkyne carbons.
COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings
The COSY experiment is crucial for identifying protons that are coupled to each other, typically through two or three bonds.[11][12][13][14]
Experimental Rationale: For 4,4'-Oxybis(ethynylbenzene), the COSY spectrum will confirm the coupling between the two adjacent aromatic protons. A cross-peak will be observed between the two aromatic doublets, confirming their ortho relationship on the benzene ring.[15][16] The absence of other cross-peaks involving these aromatic protons further supports the substitution pattern.
Table 1: Expected COSY Correlations for 4,4'-Oxybis(ethynylbenzene)
| Proton (δ, ppm) | Correlating Proton (δ, ppm) | Relationship |
| Aromatic Doublet 1 | Aromatic Doublet 2 | Ortho Coupling |
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[17][18]
Experimental Rationale: This experiment is instrumental in definitively assigning the protonated carbons in the ¹³C NMR spectrum.[19] Each proton signal will show a cross-peak to the carbon signal it is directly bonded to.[18] This allows for the unambiguous assignment of the two aromatic CH carbons.
Table 2: Expected HSQC Correlations for 4,4'-Oxybis(ethynylbenzene)
| Proton (δ, ppm) | Correlating Carbon (δ, ppm) | Assignment |
| Aromatic Doublet 1 | Aromatic Carbon 1 | C-H |
| Aromatic Doublet 2 | Aromatic Carbon 2 | C-H |
| Alkyne Singlet | Alkyne Carbon 1 | ≡C-H |
HMBC (Heteronuclear Multiple Bond Correlation): Mapping the Molecular Framework
The HMBC experiment is arguably the most powerful tool in this validation process. It reveals correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.[17][18][20]
Experimental Rationale: The HMBC spectrum is the key to confirming the overall structure, including the crucial ether linkage and the position of the ethynyl group.[21] The following key correlations are expected:
-
Confirming the Ether Linkage: The aromatic protons ortho to the oxygen atom will show a three-bond correlation to the quaternary carbon atom bonded to the oxygen.
-
Confirming the Ethynyl Position: The aromatic protons ortho to the ethynyl group will show a three-bond correlation to the quaternary alkyne carbon. The terminal alkyne proton will show correlations to the aromatic carbons.
-
Piecing it all Together: By analyzing all the long-range correlations, the entire carbon skeleton can be pieced together, confirming the 4,4'-oxybis substitution pattern.
Figure 2: Key HMBC Correlations for Structural Confirmation
Key 2- and 3-bond ¹H-¹³C correlations expected in the HMBC spectrum.
Table 3: Summary of Expected Key HMBC Correlations
| Proton | Correlating Carbons (through 2 or 3 bonds) | Structural Information Confirmed |
| Aromatic Protons (ortho to Oxygen) | Quaternary Carbon (C-O), Aromatic CH (meta), Quaternary Carbon (C-alkyne) | Ether linkage and substitution pattern |
| Aromatic Protons (ortho to Ethynyl) | Quaternary Carbon (C-alkyne), Aromatic CH (meta), Quaternary Carbon (C-O) | Ethynyl group position and substitution pattern |
| Alkyne Proton | Quaternary Alkyne Carbon, Aromatic Quaternary Carbon (C-alkyne) | Connectivity of the ethynyl group |
Conclusion: A Self-Validating Approach
By systematically applying this suite of 2D NMR experiments, a researcher can move from a tentative structural hypothesis based on 1D NMR to a high-confidence, unambiguous structural confirmation of 4,4'-Oxybis(ethynylbenzene). The interlocking network of correlations provided by COSY, HSQC, and HMBC creates a self-validating dataset. The COSY experiment establishes the proton spin systems, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment maps the long-range connectivity, cementing the overall molecular architecture. This rigorous approach is indispensable for ensuring the quality of monomers used in the synthesis of advanced materials and for the broader field of chemical research.
References
-
Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023, December 18). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Organomation. (2023, August 29). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
University of Alberta. NMR Sample Preparation. Retrieved from [Link]
-
YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Journal of Chemical Education. (2023, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]
-
Western University. NMR Sample Preparation. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
NPTEL. Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
ANUCHEM. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Tecmag. COSY (Magnitude). Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2023, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. Phenylacetylene. Retrieved from [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Retrieved from [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
ChemBK. benzenethiol, 4,4'-oxybis-. Retrieved from [Link]
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tecmag.com [tecmag.com]
- 15. emerypharma.com [emerypharma.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 20. nmr.ceitec.cz [nmr.ceitec.cz]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Thermal Stability of 4,4'-Oxybis(ethynylbenzene) Polymers: A Cross-Validation Approach
<
For Immediate Release
In the pursuit of advanced materials for demanding applications in aerospace, electronics, and high-performance composites, the thermal stability of polymers is a paramount concern.[1][2] This guide presents a comprehensive cross-validation of thermal analysis data for polymers derived from 4,4'-Oxybis(ethynylbenzene), a monomer known for producing highly cross-linked, thermally robust networks. By integrating data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA), we provide a holistic view of the material's performance and offer a comparative perspective against other high-performance polymers. This document is intended for researchers, scientists, and engineers in the field of materials science and polymer chemistry.
Introduction: The Imperative of Thermal Stability
High-performance polymers are often subjected to extreme temperature fluctuations during their service life. Consequently, a thorough understanding of their thermal behavior is not merely academic but a critical aspect of material selection and design.[2] Polymers based on 4,4'-Oxybis(ethynylbenzene) are part of a class of materials that undergo thermal curing to form a densely cross-linked network, a structural feature that imparts exceptional thermal and oxidative stability.[3] However, a single analytical technique provides only a partial picture of a material's thermal properties. A cross-validation approach, utilizing multiple, complementary techniques, is essential for a comprehensive and reliable characterization.[4][5]
The Analytical Tripod: TGA, DSC, and DMA
To construct a robust thermal profile of 4,4'-Oxybis(ethynylbenzene) polymers, we employ a triad of well-established thermal analysis techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is invaluable for determining the decomposition temperature, quantifying residual mass (char yield), and assessing the overall thermal stability of a polymer.[6][7][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] This technique is crucial for identifying thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc), as well as characterizing curing reactions.[6][9][10]
-
Dynamic Mechanical Analysis (DMA): DMA evaluates the mechanical properties of a material as a function of temperature, time, and frequency.[11] It provides information on the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping), offering a sensitive method for determining the glass transition temperature and other relaxation events.[11]
Cross-Validated Thermal Performance of Cured 4,4'-Oxybis(ethynylbenzene) Resins
The following sections present a comparative analysis of the thermal properties of cured 4,4'-Oxybis(ethynylbenzene) polymers, benchmarked against other notable high-performance polymers such as polyimides and polyetheretherketone (PEEK).
Thermal Decomposition Profile via TGA
Thermogravimetric analysis reveals the exceptional thermal stability of the cured 4,4'-Oxybis(ethynylbenzene) network. The onset of decomposition in an inert atmosphere typically occurs at temperatures exceeding 500°C.
| Polymer System | 5% Weight Loss Temp. (TGA, N₂) | 10% Weight Loss Temp. (TGA, N₂) | Char Yield at 800°C (N₂) |
| Cured 4,4'-Oxybis(ethynylbenzene) Resin | ~530 - 560°C | ~570 - 600°C [3] | > 70% [3] |
| High-Performance Polyimide | ~540 - 573°C[12] | ~577 - 595°C[12] | ~60 - 65% |
| PEEK | ~550°C | ~580°C | ~50% |
Note: The presented data are representative values and can vary based on specific formulations, curing cycles, and experimental conditions.
The high char yield of the ethynyl-based polymer is a direct consequence of the extensive cross-linking that occurs during the curing process, which promotes the formation of a stable carbonaceous residue at elevated temperatures.[3]
Glass Transition and Curing Behavior by DSC
Differential Scanning Calorimetry is instrumental in characterizing the curing process of the 4,4'-Oxybis(ethynylbenzene) monomer and determining the glass transition temperature (Tg) of the resulting polymer. The curing process is marked by a significant exothermic peak, indicating the cross-linking reaction of the ethynyl groups.[13][14]
| Polymer System | Glass Transition Temp. (Tg, by DSC) | Curing Peak Temp. (DSC) |
| Cured 4,4'-Oxybis(ethynylbenzene) Resin | > 350°C (often not detectable due to decomposition) | ~200 - 250°C |
| High-Performance Polyimide | ~330 - 400°C[12] | Varies with chemistry |
| PEEK | ~143°C | N/A (Thermoplastic) |
The extremely high Tg of the cured 4,4'-Oxybis(ethynylbenzene) polymer, often exceeding its decomposition temperature, is a testament to the rigidity and high cross-link density of the network. This makes it suitable for applications requiring dimensional stability at elevated temperatures.
Viscoelastic Properties and Tg Confirmation by DMA
Dynamic Mechanical Analysis provides a more sensitive measurement of the glass transition and offers insights into the mechanical performance of the polymer over a range of temperatures. For highly cross-linked systems like cured 4,4'-Oxybis(ethynylbenzene), the storage modulus remains high over a broad temperature range, with no significant drop-off until decomposition.
| Polymer System | Glass Transition Temp. (Tg, by DMA, Tan δ peak) | Storage Modulus (E') at 25°C |
| Cured 4,4'-Oxybis(ethynylbenzene) Resin | Often not observed below decomposition | ~3 - 5 GPa |
| High-Performance Polyimide | > 350°C | ~2 - 4 GPa |
| PEEK | ~150 - 160°C | ~3.6 GPa |
The absence of a distinct tan delta peak in the DMA results for the cured ethynyl resin further corroborates the extremely high thermal stability and the lack of significant molecular mobility in the cross-linked network below its decomposition temperature.[15][16]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standardized protocols based on ASTM methods are recommended.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the cured polymer.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the cured polymer sample into a TGA pan (platinum or ceramic).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 900°C at a constant heating rate of 10°C/min.[15]
-
-
Data Analysis: Analyze the resulting weight percent versus temperature curve to determine the onset of decomposition, temperatures at specific weight loss percentages (e.g., 5% and 10%), and the final residual mass.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To characterize the curing exotherm of the monomer and determine the glass transition temperature of the cured polymer.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
For curing analysis: Accurately weigh 3-5 mg of the uncured 4,4'-Oxybis(ethynylbenzene) monomer into an aluminum DSC pan.
-
For Tg analysis: Use a 5-10 mg sample of the fully cured polymer.
-
-
Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with nitrogen at 50 mL/min.
-
Thermal Program (Curing):
-
Equilibrate at 25°C.
-
Ramp from 25°C to 350°C at 10°C/min to observe the curing exotherm.[15]
-
-
Thermal Program (Tg of cured polymer):
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature approaching the decomposition temperature (e.g., 450°C) at 10°C/min.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify the peak of the curing exotherm and any endothermic or exothermic transitions, including the glass transition.
Protocol 3: Dynamic Mechanical Analysis (DMA)
Objective: To evaluate the viscoelastic properties and confirm the glass transition temperature of the cured polymer.
Instrumentation: A calibrated Dynamic Mechanical Analyzer.
Procedure:
-
Specimen Preparation: Prepare a rectangular specimen of the cured polymer with typical dimensions of approximately 56 x 13 x 3 mm.[11][17]
-
Clamping: Mount the specimen in a suitable fixture, such as a three-point bending or cantilever clamp.
-
Instrument Setup: Enclose the specimen in the thermal chamber.
-
Test Parameters:
-
Thermal Program:
-
Data Analysis: Plot the storage modulus (G'), loss modulus (G''), and tan delta (tan δ) as a function of temperature. The peak of the tan delta curve is often used to define the glass transition temperature.[11]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, emphasizing the complementary nature of the analytical techniques.
Caption: Workflow for the cross-validation of thermal analysis data.
Conclusion
The cross-validation of TGA, DSC, and DMA data provides a robust and comprehensive understanding of the exceptional thermal stability of polymers derived from 4,4'-Oxybis(ethynylbenzene). The cured material exhibits a high decomposition temperature, an extremely high glass transition temperature that often exceeds its decomposition point, and excellent retention of mechanical properties at elevated temperatures. This suite of properties makes it a compelling candidate for applications where thermal resilience is of paramount importance. By employing the standardized protocols outlined in this guide, researchers and engineers can confidently assess the thermal performance of these and other high-performance polymers, ensuring material reliability and advancing the development of next-generation technologies.
References
-
Intertek. (n.d.). Dynamic Mechanical Analysis ASTM D4065, D4440, D5279. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The ASTM Standards Related To Dynamic Mechanical Analysis?. YouTube. Retrieved from [Link]
-
TA Instruments. (n.d.). ASTM Thermal Methods. Retrieved from [Link]
-
ASTM International. (2015). Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). (ASTM D7028-07(2015)). Retrieved from [Link]
-
MaTestLab. (2025). ASTM D7028 Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites. Retrieved from [Link]
-
Wang, J., et al. (2019). High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure. Polymers, 11(10), 1594. Retrieved from [Link]
-
Sápi, Z., et al. (2020). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. Polymers, 12(11), 2633. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1511. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal properties analyzed by DSC, DMA, TGA. Retrieved from [Link]
-
Hinkley, J. A. (1994). The thermo-oxidative stability of fluorinated polyimides and polyimide/graphite composites at 371°C. Journal of Applied Polymer Science, 52(4), 565-569. Retrieved from [Link]
-
Preprints.org. (2025). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG) - Based Hydrogel for Biomedical Applications. Retrieved from [Link]
-
Wang, Y., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Polymers, 14(14), 2801. Retrieved from [Link]
-
AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. Retrieved from [Link]
-
Matestack. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]
-
Patsnap. (2025). Thermally Stable Polymers for Aerospace: PEEK vs. Polyimides. Retrieved from [Link]
-
Li, H., et al. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. ACS Omega, 4(1), 2236-2244. Retrieved from [Link]
-
Shershnev, V. A., & Shershneva, A. V. (2019). Study of Thermo-Oxidative Transformations of Unstabilized and Stabilized Poly(ether ether ketone). Polymer Science, Series B, 61(5), 589-596. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]
-
Bouillon, F., et al. (2013). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. Journal of Thermal Analysis and Calorimetry, 111(2), 1185-1192. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis techniques for characterization of polymer materials. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is DSC Used To Study Epoxy Resins?. YouTube. Retrieved from [Link]
-
Li, H., et al. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. ACS Omega, 4(1), 2236-2244. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of an epoxy cure reaction by isothermal DSC analysis. Retrieved from [Link]
-
SciSpace. (n.d.). DSC Cure Kinetics of an Unsaturated Polyester Resin Using Empirical Kinetic Model. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL. Retrieved from [Link]
-
Arpornwichanop, A., et al. (2019). Synthesis and Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. Polymers, 11(9), 1519. Retrieved from [Link]
-
Ishida, H., & Rodriguez, A. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(16), 4543-4551. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1511. Retrieved from [Link]
-
Beyer, F. L., & Mrozek, R. A. (2022). Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering. US Army Research Laboratory. Retrieved from [Link]
-
Dai, Z., et al. (2007). Preparation, curing kinetics, and thermal properties of bisphenol fluorene epoxy resin. Journal of Applied Polymer Science, 106(3), 1476-1481. Retrieved from [Link]
-
Vannini, M., et al. (2005). Thermal behavior and crystallization kinetics of random poly(ethylene‐Co‐2,2‐Bis[4‐(ethylenoxy)‐1,4‐phenylene]propane terephthalate) copolyesters. Journal of Polymer Science Part B: Polymer Physics, 43(12), 1441-1454. Retrieved from [Link]
-
Guo, R., & Harrison, G. M. (2006). Thermal analysis of disulfonated poly(arylene ether sulfone) plasticized with poly(ethylene glycol) for membrane formation. Journal of Polymer Science Part B: Polymer Physics, 44(23), 3418-3428. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thermally Stable Polymers for Aerospace: PEEK vs. Polyimides [eureka.patsnap.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 8. azom.com [azom.com]
- 9. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. img.antpedia.com [img.antpedia.com]
A Comparative Guide to the Mechanical Properties of Carbon Fiber Composites
This guide provides an in-depth comparative analysis of the critical mechanical properties of carbon fiber composites. Designed for researchers, scientists, and engineers, this document delves into the nuances of tensile, compressive, flexural, impact, and fatigue properties, offering both theoretical understanding and practical experimental insights. Our objective is to equip you with the knowledge to critically evaluate and select the optimal carbon fiber composite materials for your specific high-performance applications.
Introduction: The Unparalleled Strength of Carbon Fiber
Carbon fiber reinforced polymers (CFRPs) are a class of advanced composite materials renowned for their exceptional strength-to-weight and stiffness-to-weight ratios, far surpassing those of traditional materials like steel and aluminum.[1][2] These properties stem from the unique atomic structure of the carbon fibers themselves—long, thin strands of carbon atoms bonded together in a crystalline formation. When these fibers are embedded within a polymer matrix, typically an epoxy resin, the resulting composite exhibits a synergistic combination of the fibers' high strength and the matrix's toughness and environmental resistance.
The performance of a carbon fiber composite part is not solely dependent on the fibers but is a complex interplay of the fiber type, its orientation, the resin system, and the manufacturing process.[2][3] This guide will dissect these variables in the context of key mechanical properties, providing a framework for understanding and predicting material behavior under various loading conditions.
Tensile Properties: Resisting the Pull
Tensile strength is arguably the most celebrated mechanical property of carbon fiber composites, representing the material's ability to withstand pulling forces. The tensile strength of carbon fiber typically ranges from 3,500 to 7,000 MPa, significantly higher than that of steel (400 to 1,200 MPa).[4] This exceptional tensile strength is a direct result of the strong covalent bonds between carbon atoms in the fiber's graphitic structure.
The Science Behind Tensile Strength
The tensile modulus, or Young's modulus, is a measure of a material's stiffness. Carbon fibers exhibit a high tensile modulus, ranging from 230 GPa for high-strength PAN-based fibers to over 900 GPa for ultra-high modulus pitch-based fibers.[5] This inherent stiffness is crucial in applications where minimal deflection under load is required, such as in aerospace structures and high-performance automotive components.
The orientation of the carbon fibers within the polymer matrix plays a pivotal role in the composite's overall tensile properties. Unidirectional laminates, where all fibers are aligned in the same direction, exhibit the highest tensile strength and stiffness along the fiber axis. In contrast, quasi-isotropic laminates, with fibers oriented in multiple directions (e.g., 0°, ±45°, 90°), provide more balanced properties in different directions but with a lower maximum strength in any single direction.[1]
Standard Test Methodology: ASTM D3039
The standard test method for determining the tensile properties of polymer matrix composites is ASTM D3039.[6][7] This method involves applying a uniaxial tensile force to a rectangular specimen with bonded tabs at each end until failure.
Experimental Protocol: Tensile Testing (ASTM D3039)
-
Specimen Preparation:
-
Cut rectangular specimens from the composite laminate according to the dimensions specified in ASTM D3039.
-
Bond tabs made of a material like fiberglass-reinforced epoxy to the ends of the specimen to ensure proper gripping and load transfer without damaging the composite.
-
Precisely machine the specimens to final dimensions.
-
-
Instrumentation:
-
Utilize a universal testing machine (UTM) equipped with appropriate grips to hold the specimen.[1]
-
Attach an extensometer or strain gauges to the specimen to accurately measure strain during the test.
-
-
Test Procedure:
-
Mount the specimen in the grips of the UTM, ensuring proper alignment.
-
Apply a constant crosshead speed to induce a tensile load on the specimen.
-
Record the load and displacement (or strain) data continuously until the specimen fractures.
-
-
Data Analysis:
-
Calculate the ultimate tensile strength (UTS) by dividing the maximum load by the cross-sectional area of the specimen.
-
Determine the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
Calculate the strain to failure from the extensometer or strain gauge data.
-
Diagram of Tensile Testing Workflow
Caption: Workflow for ASTM D3039 Tensile Testing.
Comparative Tensile Properties
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Density (g/cm³) |
| Carbon Fiber Composite (Typical) | 3500 - 7000[4][5] | 230 - 900+[5] | ~1.6[5] |
| High-Strength Steel Alloy | ~2000 - 2600[4] | ~200 | ~7.8 |
| 2024-T3 Aluminum | ~450[2][8] | ~70[2][8] | ~2.78 |
| Kevlar Composite | ~3600 | ~131 | ~1.44 |
Compressive Properties: Withstanding the Squeeze
While carbon fiber composites are exceptionally strong in tension, their compressive strength is typically lower, often around 50-60% of their tensile strength.[9] Compressive strength is the material's ability to resist forces that are trying to crush or squeeze it.[4] The failure mechanism under compression is more complex than in tension and is often influenced by factors such as fiber micro-buckling, kinking, and delamination.
Factors Influencing Compressive Strength
The compressive strength of a carbon fiber composite is highly dependent on the properties of both the carbon fibers and the polymer matrix. The matrix plays a crucial role in supporting the fibers and preventing them from buckling under compressive loads. The interface between the fibers and the matrix is also critical for efficient load transfer.[9] Variations in the surface structure of different carbon fiber types can lead to differences in interfacial friction and, consequently, compressive strength.[9]
Standard Test Methodology: ASTM D3410
The ASTM D3410 standard is a common method for determining the in-plane compressive properties of polymer matrix composites.[7][10] This test method introduces the compressive force into the specimen through shear loading at wedge grip interfaces.[10]
Experimental Protocol: Compressive Testing (ASTM D3410)
-
Specimen Preparation:
-
Prepare tabbed specimens of specific dimensions as outlined in the ASTM D3410 standard.
-
Ensure precise alignment of the tabs and the specimen to prevent premature failure.
-
-
Test Fixture:
-
Utilize a specialized compression test fixture, such as a Celanese or IITRI-type fixture, which provides lateral support to the specimen to prevent global buckling.
-
-
Test Procedure:
-
Place the specimen within the test fixture and mount the assembly in a universal testing machine.
-
Apply a compressive load at a constant rate of displacement.
-
Record the load and strain data until failure occurs.
-
-
Data Analysis:
-
Calculate the ultimate compressive strength by dividing the maximum load by the cross-sectional area.
-
Determine the compressive modulus from the initial linear portion of the stress-strain curve.
-
Diagram of Compressive Failure Modes
Caption: Common compressive failure modes in CFRPs.
Comparative Compressive Properties
| Material | Compressive Strength (MPa) |
| Carbon Fiber Composite (Typical) | 700 - 1000[4] |
| High-Strength Steel Alloy | ~2000 |
| 2024-T3 Aluminum | ~300 |
Flexural Properties: Bending and Stiffness
Flexural strength, or bending strength, is a material's ability to resist deformation under a bending load. It is a critical property for components that will be subjected to bending forces, such as beams, panels, and structural frames. The flexural properties of a composite are influenced by the tensile and compressive strengths of the material, as one surface of the specimen is in tension while the opposite surface is in compression during a bending test.
The Interplay of Tension and Compression in Bending
When a composite beam is subjected to a three-point or four-point bending test, the top surface experiences compression, and the bottom surface experiences tension. The flexural strength is therefore dependent on the material's performance under both types of stress. Failure can initiate on either the tensile or compressive side, or through interlaminar shear.
Standard Test Methodology: ASTM D790 and ASTM D2344
Flexural properties are typically determined using a three-point or four-point bending test, with ASTM D790 being a common standard for plastics and polymer matrix composites. To assess the interlaminar shear strength, which can be a limiting factor in the flexural performance of composites, the Short Beam Strength (SBS) test (ASTM D2344) is often employed.[7]
Experimental Protocol: Three-Point Bending Test (ASTM D790)
-
Specimen Preparation:
-
Cut rectangular specimens to the dimensions specified in the standard.
-
-
Test Setup:
-
Place the specimen on two supporting pins at a specified span.
-
Apply a load to the center of the specimen with a single loading pin.
-
-
Test Procedure:
-
Apply the load at a constant crosshead speed until the specimen fails or reaches a specified deflection.
-
Record the load and deflection data.
-
-
Data Analysis:
-
Calculate the flexural strength and flexural modulus using the formulas provided in the ASTM D790 standard.
-
Comparative Flexural Properties
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Unidirectional CFRP | 1444.1 - 1585.3[11] | 125.1 - 140.1[11] |
| Woven Glass Fiber Composite | ~475.27[12] | - |
| Hybrid Carbon/Glass Fiber Composite | ~546.56[12] | - |
Impact Resistance: Absorbing Energy
Impact resistance refers to a material's ability to withstand a sudden applied load or shock. While carbon fiber composites have excellent static strength, they can be susceptible to damage from impacts, which can cause internal delamination and fiber breakage that may not be visible on the surface.[13] The toughness of the polymer matrix and the interlaminar strength of the composite are key factors in determining its impact resistance.
The Challenge of Brittleness
The inherent brittleness of some carbon fiber and epoxy systems can lead to low energy absorption capabilities.[13] However, the impact performance can be significantly improved through the use of tougher resin systems, hybridizing with more ductile fibers like aramid, or employing specific weave architectures that enhance interlaminar toughness. Thermoplastic matrix composites are also gaining traction due to their generally higher impact resistance compared to thermoset composites.[14]
Standard Test Methodologies: Charpy and Izod Impact Tests
Standard impact tests, such as the Charpy (ASTM D6110) and Izod (ASTM D256) tests, are used to measure the impact energy absorbed by a material. These tests involve striking a notched specimen with a pendulum and measuring the energy absorbed during fracture. For composite laminates, drop-weight impact testing (ASTM D7136) is also commonly used to assess damage resistance.
Experimental Protocol: Charpy Impact Test
-
Specimen Preparation:
-
Machine a rectangular specimen with a V-notch or U-notch according to the standard.
-
-
Test Procedure:
-
Place the specimen on the supports in the Charpy impact tester.
-
Release the pendulum, which swings down and strikes the specimen.
-
-
Data Analysis:
-
The energy absorbed by the specimen is determined from the height to which the pendulum swings after fracturing the specimen.
-
Comparative Impact Strength
| Material | Notched Izod Impact Strength (J/m) |
| Nylon Carbon Fiber Composite | ~120 |
| Pure Polylactic Acid (PLA) | ~27[15] |
Fatigue Life: Enduring Cyclical Loads
Fatigue is the progressive and localized structural damage that occurs when a material is subjected to cyclic loading. Even at stress levels well below the ultimate tensile strength, repeated loading and unloading can lead to the initiation and propagation of cracks, eventually causing failure. The fatigue life of a composite is a critical consideration in applications where components are subjected to vibrations or repeated stress cycles, such as in aircraft wings and automotive suspension components.
Complex Failure Mechanisms in Fatigue
The fatigue behavior of composites is more complex than that of metals due to their anisotropic and heterogeneous nature.[16] Failure can occur through various mechanisms, including matrix cracking, delamination, fiber breakage, and the interaction between these damage modes. Unlike many metals, carbon fiber composites do not typically exhibit a distinct fatigue or endurance limit, meaning that, in theory, failure can occur after a very large number of cycles, even at low stress levels.[14]
S-N Curves and Fatigue Testing
The fatigue life of a material is often characterized by an S-N curve (stress versus number of cycles to failure). This curve is generated by testing multiple specimens at different stress levels and recording the number of cycles to failure for each. Fatigue tests are typically performed under load control using sinusoidal loading at a specific stress ratio (R = minimum stress / maximum stress) and frequency.[17]
Experimental Protocol: Tension-Tension Fatigue Test
-
Specimen Preparation:
-
Prepare specimens as for a static tensile test (e.g., ASTM D3039).
-
-
Test Procedure:
-
Mount the specimen in a servo-hydraulic or electromagnetic fatigue testing machine.
-
Apply a cyclic tensile load at a specified stress level, stress ratio, and frequency.
-
Continue cycling until the specimen fails or a predetermined number of cycles (run-out) is reached.
-
-
Data Analysis:
-
Plot the stress level versus the number of cycles to failure on a semi-log or log-log scale to generate an S-N curve.
-
Factors Affecting Fatigue Life
The fatigue life of a carbon fiber composite is influenced by several factors, including the stress range, the maximum stress level, the stress ratio, and the loading frequency.[18] Environmental conditions such as temperature and moisture can also significantly affect the fatigue performance of the polymer matrix and the fiber-matrix interface.
Conclusion: A Material of Choice for Demanding Applications
Carbon fiber composites offer a compelling combination of mechanical properties that make them the material of choice for a wide range of high-performance applications. Their exceptional tensile strength and stiffness, coupled with their low density, provide unparalleled performance advantages. However, a thorough understanding of their behavior under compressive, flexural, impact, and fatigue loading is essential for successful design and implementation. By carefully selecting the appropriate fiber, matrix, and manufacturing process, and by employing rigorous testing and analysis, researchers and engineers can harness the full potential of these advanced materials to push the boundaries of innovation.
References
-
How Strong Is Carbon Fiber? Tensile Strength, Weight, and How It Stacks Up Against Steel. [Link]
-
A Study on Mechanical Properties of Carbon Fiber Reinforced Polymer Composite. [Link]
-
Exploring the Compressive Strength of Carbon-Fiber Reinforced Polymeric Composites. [Link]
-
What Is Carbon Fiber - Element 6 Composites. [Link]
-
Compression properties of carbon fibers and carbon fiber composites. - CFCCarbon.com. [Link]
-
ASTM D3039: Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials. [Link]
-
The different grades of carbon fiber - Epsilon Composite. [Link]
-
Compressive Strength in Composite Materials: Essentials and Advances - Atlas Fibre. [Link]
-
Mechanical Testing of Composites - Addcomposite. [Link]
-
What Is Carbon Fiber? | DragonPlate. [Link]
-
Full article: Modeling the residual strength and fatigue life of carbon fiber composites under constant amplitude loading - Taylor & Francis. [Link]
-
Mechanical Properties of Carbon Fibre Composite Materials, Fibre / Epoxy resin (120°C Cure). [Link]
-
Impact Strength and Toughness of Fiber Composite Materials - DTIC. [Link]
-
Carbon Fiber Reinforced Polymer Composites - SubsTech. [Link]
-
Testing Polymer Matrix Composite Materials. [Link]
-
Mechanical Properties of Carbon Fiber-Reinforced Polypropylene Composites. [Link]
-
Influence of Temperature and Moisture on the Compressive Strength of Carbon Fiber Reinforced Polymers - International Journal of Engineering (IJE). [Link]
-
Fatigue Life Prediction of Carbon Fiber Composite Laminates via Progressive Damage Model - IEEE Xplore. [Link]
-
Is Carbon Fiber Filament Impact Resistant? - Chemistry For Everyone - YouTube. [Link]
-
Carbon Fiber Reinforced Polymers: Properties & Tool Selection - Harvey Performance Company. [Link]
-
Carbon Fiber use in impact resistant applications, legit or meme? : r/CarbonFiber - Reddit. [Link]
-
D3410/D3410M Standard Test Method for Compressive Properties of Polymer Matrix Composite Materials with Unsupported Gage Section by Shear Loading - ASTM. [Link]
-
Impact Strength of Carbon Reinforced Epoxy Composite at Different Temperatures. [Link]
-
Carbon-fiber reinforced polymer - Wikipedia. [Link]
-
Fatigue Life Prediction for Carbon Fibre Composites - ResearchGate. [Link]
-
FATIGUE BEHAVIOR OF A CARBON FIBER SMC-R UNDER UNIAXIAL AND COMBINED STRESSES - SPE Automotive Division. [Link]
-
Analyzing the Tensile Strength of Carbon Fiber-Reinforced Epoxy Composites Using LabVIEW Virtual Instrument - Materiale Plastice. [Link]
-
Experimental Research and Analysis on Fatigue Life of Carbon Fiber Reinforced Polymer (CFRP) Tendons - PMC - NIH. [Link]
-
D4762.7410 Testing Polymer Matrix Composite Materials.pdf - Slideshare. [Link]
-
Processing and Flexural Strength of Carbon Fiber and Glass Fiber Reinforced Epoxy-Matrix Hybrid Composite - International Journal of Engineering Research & Technology. [Link]
-
Flexural and shear strength properties of unidirectional carbon fiber reinforced polymer composite interleaved with recycled car - ProQuest. [Link]
-
The Flexural Strength Prediction of Carbon Fiber/Epoxy Composite Using Artificial Neural Network Approach - MDPI. [Link]
-
Tensile, Compressive, and Flexural Characterization of CFRP Laminates Related to Water Absorption - MDPI. [Link]
-
Tensile and flexural strength comparison of CFRP with other high-performance fiber reinforcement-based composites - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. element6composites.com [element6composites.com]
- 3. harveyperformance.com [harveyperformance.com]
- 4. carbonfibergear.com [carbonfibergear.com]
- 5. The different grades of carbon fiber - Epsilon Composite spécialisée dans la production de pièces et sous-ensembles en matériaux composites [epsilon-composite.com]
- 6. specializedtesting.com [specializedtesting.com]
- 7. Mechanical Testing of Composites [addcomposites.com]
- 8. dragonplate.com [dragonplate.com]
- 9. Exploring the Compressive Strength of Carbon-Fiber Reinforced Polymeric Composites - NitProcomposites [nitprocomposites.com]
- 10. store.astm.org [store.astm.org]
- 11. Flexural and shear strength properties of unidirectional carbon fiber reinforced polymer composite interleaved with recycled carbon fiber and short virgin aramid fiber non-woven mats - ProQuest [proquest.com]
- 12. ijert.org [ijert.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Carbon-fiber reinforced polymer - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Fatigue Life Prediction of Carbon Fiber Composite Laminates via Progressive Damage Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Experimental Research and Analysis on Fatigue Life of Carbon Fiber Reinforced Polymer (CFRP) Tendons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dielectric Performance of Aromatic Acetylene-Based Polymers
In the relentless pursuit of faster and more efficient microelectronics, the insulating materials, or dielectrics, that separate conductive pathways are as critical as the semiconductors themselves. An ideal dielectric for high-frequency applications possesses a low dielectric constant (κ) to minimize signal delay and cross-talk, and a low dissipation factor (tan δ) to reduce signal loss as heat.[1][2] Aromatic polymers containing ethynyl (acetylene) linkages are a promising class of materials, offering high thermal stability and inherent low polarity. This guide provides a detailed benchmark of polymers derived from 4,4'-Oxybis(ethynylbenzene) and related diethynylarene monomers, comparing their dielectric properties against other established low-κ polymers.
The Promise of Poly(ethynylbenzene) Architectures
Polymers synthesized from monomers like 4,4'-Oxybis(ethynylbenzene) belong to a broader class of poly(arylacetylene)s. Their rigid rod-like structure and aromatic nature contribute to excellent thermal stability. The introduction of an ether linkage in the 4,4'-Oxybis(ethynylbenzene) monomer can enhance solubility and processability compared to unsubstituted diethynylbenzene polymers.[3] The primary mechanism for their low dielectric constant is the low polarizability of the carbon-carbon triple bonds and the aromatic rings, which minimizes charge displacement when an electric field is applied.
Comparative Dielectric Properties
The performance of 4,4'-Oxybis(ethynylbenzene) polymers and their analogues is best understood in the context of other low-κ materials used in microelectronics. The following table summarizes the typical dielectric properties of these polymers. It is important to note that the properties of these polymers can be significantly influenced by factors such as polymer chain conformation, nanostructure, and processing conditions.[4][5]
| Polymer Class | Typical Dielectric Constant (κ) | Typical Dissipation Factor (tan δ) @ 1 MHz | Key Characteristics |
| Poly(diethynylbenzene) Analogs | 2.5 - 2.8 | ~0.002 - 0.005 | High thermal stability, low polarity. Properties are highly dependent on the final polymer structure (linear vs. crosslinked).[3] |
| Fluorinated Polyimides | 2.6 - 3.2 | ~0.001 - 0.004 | Excellent thermal and mechanical properties. Fluorination lowers the dielectric constant by reducing electronic polarization.[6][7] |
| Benzocyclobutene (BCB) | ~2.65 | ~0.0008 | Good thermal stability and low moisture absorption. Widely used in packaging. |
| Polytetrafluoroethylene (PTFE) | ~2.1 | ~0.0002 | Very low κ and tan δ. Limited by lower thermal stability and mechanical strength compared to thermosets.[8] |
| Porous Organosilicates (SiCOH) | 2.0 - 2.5 | ~0.001 - 0.005 | Achieves very low κ by introducing porosity (air gaps, κ ≈ 1). Mechanical strength can be a challenge.[8] |
Experimental Protocols: Synthesis and Characterization
To ensure the trustworthiness of this comparison, we detail the methodologies for synthesizing a representative poly(diethynylarene) and for measuring its dielectric properties according to industry standards.
The synthesis of a soluble, linear polymer from diethynyl monomers is challenging, as the presence of two reactive groups often leads to insoluble, crosslinked networks.[3] Anionic polymerization in a polar aprotic solvent can favor the formation of a linear, processable polymer.[9]
Protocol Steps:
-
Monomer Preparation: Ensure p-diethynylbenzene (p-DEB) monomer is purified, typically by sublimation, to remove any inhibitors or impurities.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a rubber septum.
-
Solvent and Monomer Addition: Under a positive pressure of argon, transfer anhydrous hexamethylphosphoramide (HMPA) as the solvent into the flask via cannula. Dissolve the purified p-DEB monomer in the solvent.
-
Initiation: Cool the solution to 0°C. Slowly add n-Butyllithium (n-BuLi) as the initiator via syringe. The reaction mixture will typically change color, indicating the formation of propagating anionic species.
-
Polymerization: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24 hours). The progress can be monitored by techniques like Gas Chromatography (GC) to track monomer consumption.[10]
-
Termination and Precipitation: Terminate the polymerization by adding a proton source, such as degassed methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol) with vigorous stirring.[10]
-
Purification and Drying: Collect the polymer precipitate by filtration, wash it thoroughly with the non-solvent to remove residual monomer and initiator byproducts, and dry it under vacuum at an elevated temperature.
Causality Behind Choices:
-
Anionic Polymerization: This method provides a "living" polymerization character, allowing for controlled growth from one ethynyl group while leaving the other pendant, thus forming a linear chain.
-
HMPA Solvent: A highly polar aprotic solvent like HMPA is crucial to solvate the growing polymer chains and prevent premature precipitation and crosslinking.[9]
-
Inert Atmosphere: The use of argon is mandatory as anionic initiators and propagating species are extremely reactive with oxygen and moisture.
The standard test method for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulation is ASTM D150.[11][12][13]
Workflow for Dielectric Measurement:
Caption: Workflow for Dielectric Property Measurement based on ASTM D150.
Protocol Steps:
-
Polymer Film Preparation: Prepare a flat, uniform film of the synthesized polymer with a known thickness. This can be achieved by solution casting or spin coating, followed by careful drying to remove all solvent. The film thickness should be measured precisely using a micrometer as per ASTM D374.
-
Specimen Conditioning: Condition the polymer film specimen in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified time to ensure equilibrium and repeatable results.
-
Electrode Application: Apply conductive electrodes to both sides of the film. For precise measurements, vapor-deposited metal electrodes (e.g., gold or aluminum) are preferred. The electrode area must be accurately known.
-
Measurement System Setup: Place the electroded specimen in a dielectric test cell connected to a precision LCR meter or an impedance analyzer. This setup functions as a parallel plate capacitor with the polymer film as the dielectric.[1]
-
Data Acquisition: Measure the capacitance (C) and dissipation factor (D or tan δ) of the specimen over a range of frequencies (e.g., 1 kHz to 1 MHz).[2][14]
-
Calculation of Dielectric Constant (κ or εr): Calculate the dielectric constant using the measured capacitance and the specimen's geometry with the following formula:
κ = (C * d) / (ε₀ * A)
Where:
-
C is the measured capacitance in Farads.
-
d is the thickness of the polymer film in meters.
-
A is the area of the electrode in square meters.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
Self-Validating System: The protocol's integrity is maintained by calibrating the LCR meter with standard capacitors and performing measurements on a material with a known dielectric constant, such as PTFE or fused silica, to validate the setup before testing the new polymer.
Conclusion
Polymers derived from 4,4'-Oxybis(ethynylbenzene) and related diethynylarenes represent a compelling option for advanced dielectric applications, offering a valuable combination of low dielectric constant and high thermal stability. While their dielectric loss may be slightly higher than non-polar polymers like PTFE, their superior thermomechanical properties make them suitable for demanding microelectronic environments. The choice of a specific low-κ material will always involve a trade-off between electrical performance, thermal stability, mechanical integrity, and processability.[15] This guide provides the foundational data and methodologies for researchers to make informed comparisons and to further innovate in the design of next-generation dielectric materials.
References
-
Lucideon. (n.d.). Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method. Retrieved from [Link]
-
Infinita Lab. (n.d.). Dielectric Constant & Dissipation Factor Testing by ASTM D150. Retrieved from [Link]
-
ASTM International. (2022). D150-22 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. Retrieved from [Link]
-
Materials Characterization Services. (n.d.). ASTM D150. Retrieved from [Link]
- Maier, G. (2001). Low dielectric constant polymers for microelectronics. Progress in Polymer Science, 26(1), 3-65.
-
PubMed Central. (n.d.). Measuring the Spatial Distribution of Dielectric Constants in Polymers through Quasi-Single Molecule Microscopy. Retrieved from [Link]
-
ASTM International. (n.d.). D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. Retrieved from [Link]
-
Novocontrol Technologies. (n.d.). Dielectric Spectroscopy of Reactive Polymers. Retrieved from [Link]
-
IEEE Xplore. (2024). Applications of Dielectric Characterization Methods in Measuring the Mechanical Properties of Polymers. Retrieved from [Link]
-
MDPI. (2023). Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. Retrieved from [Link]
-
Wikipedia. (n.d.). Low-κ dielectric. Retrieved from [Link]
-
Incaptek. (n.d.). Ultra-low-k dielectric materials. Retrieved from [Link]
-
ACS Publications. (2024). Recent Advances in Porous Low-k Materials for Integrated Circuits. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Dielectric Properties Measuring Techniques. Retrieved from [Link]
-
ADDI. (2024). Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR). Retrieved from [Link]
-
ResearchGate. (2021). Multiple Phase Structures and Enhanced Dielectric Properties of Side-Chain Liquid Crystalline Polymer Containing Unique Biaxial Mesogen with Large Dipole Moment. Retrieved from [Link]
-
University of Maryland. (n.d.). Dielectric properties of polymer nanoparticle composites. Retrieved from [Link]
-
Universidad de Zaragoza. (2024). Polymer Chemistry. Retrieved from [Link]
-
MDPI. (2024). The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Retrieved from [Link]
-
PubMed Central. (2023). Decoupling thermal stability and insulation in dielectric polymers via donor-acceptor rearrangement. Retrieved from [Link]
-
MDPI. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Retrieved from [Link]
-
MDPI. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Retrieved from [Link]
-
PubMed. (2002). Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials. Retrieved from [Link]
-
ResearchGate. (2024). The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]
-
White Rose Research Online. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. Retrieved from [Link]
Sources
- 1. ASTM D150 | Materials Characterization Services [mat-cs.com]
- 2. store.astm.org [store.astm.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Low-kappa dielectric - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 12. infinitalab.com [infinitalab.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. addi.ehu.es [addi.ehu.es]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Oxybis(ethynylbenzene)
This guide provides a detailed protocol for the safe and compliant disposal of 4,4'-Oxybis(ethynylbenzene) and its associated waste streams. As a high-performance monomer utilized in the synthesis of advanced polymers and materials, its unique chemical structure—featuring an aromatic ether linkage and two terminal ethynyl groups—necessitates a rigorous and informed approach to waste management.[1] The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory environment.
Core Hazard Profile: Understanding the "Why"
The disposal protocols for 4,4'-Oxybis(ethynylbenzene) are directly informed by its chemical reactivity and potential hazards. The primary risks stem from the terminal alkyne (ethynyl) functional groups.
-
Reactivity Hazards : Terminal acetylenes are known to be highly reactive.[2] The most significant risk is the potential to form explosive heavy metal acetylides, particularly with metals like copper, silver, and mercury.[2] Contact with bases can deprotonate the terminal alkyne, forming acetylide anions that can then react with incompatible metal ions. Therefore, waste streams containing this compound must be segregated from sources of these metals.
-
Health and Environmental Hazards : While specific toxicological data for 4,4'-Oxybis(ethynylbenzene) is limited, analogous compounds such as phenylacetylene are known irritants to the eyes, skin, and respiratory system.[3] Some aromatic compounds may also pose long-term health risks and are often harmful to aquatic life.[4] Given this, all waste containing 4,4'-Oxybis(ethynylbenzene) should be treated as hazardous.
-
Combustibility : In the event of a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced.[4][5]
| Hazard Category | Specific Risk Associated with 4,4'-Oxybis(ethynylbenzene) | Mitigation in Disposal Protocol |
| Chemical Reactivity | Formation of explosive metal acetylides (especially with copper, silver, mercury).[2] | Segregate waste from incompatible metals. Avoid basic conditions in waste containers where contact with these metals is possible. |
| Health Hazards | Potential for skin, eye, and respiratory irritation (based on analogous compounds).[3][6] | Use appropriate Personal Protective Equipment (PPE) during handling and disposal. Avoid generating dusts or aerosols. |
| Environmental Hazards | Potential for harm to aquatic life (common for aromatic compounds).[4] | Never dispose of down the drain. All waste must be collected for licensed hazardous waste disposal. |
| Physical Hazards | Combustible solid.[4] | Store waste away from ignition sources.[5] |
Foundational Principles for Disposal
Before handling any waste, adhere to these core principles:
-
Waste Minimization : Plan experiments to use the minimum amount of material necessary, thereby reducing the volume of waste generated.
-
Segregation is Key : Never mix waste streams indiscriminately. 4,4'-Oxybis(ethynylbenzene) waste must be kept separate from incompatible materials, especially strong oxidizing agents and certain metals.[2]
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name of all contents.[7]
-
Closed Containers : Waste containers must be kept tightly closed at all times, except when adding waste.[8]
Step-by-Step Disposal Procedures
The correct disposal procedure depends on the form of the waste. Follow the appropriate workflow for each scenario.
Scenario 1: Unused or Surplus Pure 4,4'-Oxybis(ethynylbenzene)
-
Do Not Attempt to Neutralize : This compound is a stable solid. No chemical neutralization is required or recommended in a laboratory setting.
-
Container : If the original container is in good condition and properly sealed, it is the ideal vessel for disposal.
-
Labeling : Clearly write "HAZARDOUS WASTE" on the original label. Ensure the chemical name is legible.
-
Storage : Store the container in a designated satellite accumulation area (SAA) for hazardous waste, ensuring it is segregated from incompatible materials.[7]
Scenario 2: Contaminated Solid Waste (PPE, Weigh Boats, Silica Gel)
-
Collection : Place all contaminated solid items (e.g., gloves, wipes, chromatography plates, contaminated silica gel) into a designated, leak-proof solid waste container. This is typically a plastic pail or a sturdy, lined cardboard box.
-
Labeling : Label the container "Hazardous Waste" and list the contents, such as "Solid Debris contaminated with 4,4'-Oxybis(ethynylbenzene)."
-
Accumulation : Keep the container closed and store it in the SAA.
Scenario 3: Contaminated Liquid Waste (Solvent Solutions)
-
Segregation : Segregate based on the solvent.
-
Non-Halogenated Solvents : Collect solutions of 4,4'-Oxybis(ethynylbenzene) in solvents like THF, toluene, or hexanes in a container designated for "Non-Halogenated Organic Waste."
-
Halogenated Solvents : Collect solutions in solvents like dichloromethane or chloroform in a container for "Halogenated Organic Waste."
-
-
Container : Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle) equipped with a screw cap.
-
Labeling : Clearly label the container "Hazardous Waste" and list all chemical constituents by name, including solvents and an estimated concentration of the solute.
-
Storage : Store in the SAA, using secondary containment (such as a plastic bin) to prevent spills.[7]
Scenario 4: Decontaminating "Empty" Containers
An "empty" container that held 4,4'-Oxybis(ethynylbenzene) must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or toluene).[9]
-
Collect Rinsate : Each rinse must be collected and disposed of as liquid hazardous waste, as described in Scenario 3.[9]
-
Deface Label : After the final rinse and air-drying, completely remove or deface the original chemical label.[9]
-
Final Disposal : The rinsed, dried, and defaced container can now be disposed of in the appropriate recycling bin (e.g., glass disposal box).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing 4,4'-Oxybis(ethynylbenzene).
Caption: Decision workflow for segregating and disposing of 4,4'-Oxybis(ethynylbenzene) waste.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10] Waste containing 4,4'-Oxybis(ethynylbenzene) dissolved in a flammable solvent would likely be classified with the EPA hazardous waste code D001 for ignitability.[11] It is the responsibility of the waste generator to properly characterize, label, and manage their hazardous waste from generation to final disposal.[10]
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and requirements. Adherence to all applicable regulations is mandatory.
References
- Airgas. (n.d.). Safety Data Sheet.
- Chemsrc. (n.d.). 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- European Industrial Gases Association. (n.d.). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS.
- Australia New Zealand Industrial Gas Association. (n.d.). GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Benchchem. (n.d.). 4,4'-Oxybis(ethynylbenzene) | 21368-80-9.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Synergy Recycling. (n.d.). Acetylene Cylinders Disposal.
- Bureau of Indian Standards. (2022, December). Doc. No.: CHD/07/21594 WC.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2024, March). EPA Waste Management Updates Newsletter.
- Acros Organics. (2002, November 21). phenylacetylene, 98%.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. airgas.com [airgas.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nswai.org [nswai.org]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
